Product packaging for 3-(2-Bromophenyl)prop-2-yn-1-ol(Cat. No.:CAS No. 116509-98-9)

3-(2-Bromophenyl)prop-2-yn-1-ol

Cat. No.: B053771
CAS No.: 116509-98-9
M. Wt: 211.05 g/mol
InChI Key: XKDNOCLQNOYLPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(2-Bromophenyl)prop-2-yn-1-ol is a useful research compound. Its molecular formula is C9H7BrO and its molecular weight is 211.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrO B053771 3-(2-Bromophenyl)prop-2-yn-1-ol CAS No. 116509-98-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-bromophenyl)prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDNOCLQNOYLPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#CCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403033
Record name 3-(2-bromophenyl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116509-98-9
Record name 3-(2-bromophenyl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 3-(2-bromophenyl)prop-2-yn-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(2-bromophenyl)prop-2-yn-1-ol, a valuable building block in organic synthesis and drug discovery. The primary synthetic route detailed herein is the Sonogashira cross-coupling reaction, a robust and widely utilized method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.

Synthetic Strategy: The Sonogashira Coupling

The most efficient and direct method for the synthesis of this compound is the Sonogashira coupling reaction. This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2]

For the synthesis of the target molecule, the preferred starting materials are 1-bromo-2-iodobenzene and propargyl alcohol . The significant difference in reactivity between the carbon-iodine and carbon-bromine bonds allows for a selective reaction at the iodine position, leaving the bromine atom intact for further functionalization.[3]

Reaction Scheme:

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound via a Sonogashira coupling reaction. The following protocol is a representative example based on established procedures for similar couplings.[3][4]

Materials:

  • 1-bromo-2-iodobenzene

  • Propargyl alcohol

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous and degassed

  • Tetrahydrofuran (THF) or Dimethylformamide (DMF), anhydrous and degassed

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 1-bromo-2-iodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (1-2 mol%), and copper(I) iodide (2-4 mol%).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed triethylamine via syringe.

  • Add propargyl alcohol (1.1-1.5 eq) dropwise to the stirred solution.

  • Reaction Execution: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete when the 1-bromo-2-iodobenzene has been consumed.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous phase with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Data Presentation

While a specific literature source providing quantitative data for this exact reaction was not identified, the following table outlines the expected data based on typical Sonogashira couplings of similar substrates.

ParameterExpected Value
Yield 70-95%
Purity >95% after column chromatography
Molecular Formula C₉H₇BrO
Molecular Weight 211.06 g/mol
Appearance Pale yellow oil or low-melting solid
Solubility Soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, acetone)

Mandatory Visualizations

Reaction Pathway

The following diagram illustrates the Sonogashira coupling reaction for the synthesis of this compound.

G 1-bromo-2-iodobenzene 1-bromo-2-iodobenzene Catalysts Pd(PPh3)2Cl2, CuI, Et3N 1-bromo-2-iodobenzene->Catalysts Propargyl alcohol Propargyl alcohol Propargyl alcohol->Catalysts This compound This compound Catalysts->this compound

Sonogashira coupling for the target synthesis.
Experimental Workflow

The diagram below outlines the key steps in the experimental procedure.

G A Reaction Setup (Reactants & Catalysts) B Inert Atmosphere (Evacuate & Backfill) A->B C Addition of Base & Alkyne B->C D Reaction at Room Temperature (Monitor by TLC/GC-MS) C->D E Aqueous Workup (Quench, Extract, Wash, Dry) D->E F Purification (Column Chromatography) E->F G Final Product F->G

Experimental workflow for the synthesis.

Conclusion

The Sonogashira coupling provides a reliable and high-yielding pathway for the synthesis of this compound. The use of 1-bromo-2-iodobenzene as the aryl halide starting material allows for a selective reaction, preserving the bromo substituent for potential downstream applications in the development of novel chemical entities. The detailed protocol and workflow provided in this guide offer a solid foundation for researchers and scientists to successfully synthesize this important building block.

References

An In-depth Technical Guide to 3-(2-bromophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 3-(2-bromophenyl)prop-2-yn-1-ol. The information is compiled for use in research and development, particularly in the fields of medicinal chemistry and drug discovery.

Core Chemical Properties

This compound is a propargyl alcohol derivative containing a bromophenyl group. Its key chemical and physical properties are summarized in the table below. While some experimental values for the target compound are not available in the literature, data for analogous compounds are provided for estimation.

PropertyValueSource/Notes
Molecular Formula C₉H₇BrOChemScene[1]
Molecular Weight 211.06 g/mol ChemScene[1]
CAS Number 116509-98-9ChemScene[1]
Physical Form Pale-yellow to Yellow-brown LiquidAstaTech, Inc.
Solubility Very slightly soluble in water (0.3 g/L at 25 °C)Calculated
Density 1.58 ± 0.1 g/cm³Calculated
Melting Point Not available. The liquid physical form suggests a melting point below room temperature.
Boiling Point Not available. For comparison, the boiling point of 3-phenyl-2-propyn-1-ol is 129-130 °C at 10 mmHg.
LogP 1.7929ChemScene[1]

Synthesis and Experimental Protocols

The primary synthetic route to this compound is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2][3][4]

Reaction Scheme:

G A 2-Bromoiodobenzene reagents Pd(PPh₃)₂Cl₂, CuI Et₃N, THF A->reagents B Propargyl Alcohol B->reagents C This compound reagents->C

Caption: Sonogashira coupling for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis)

The following protocol is adapted from the synthesis of the analogous compound, 3-(2,3-Dichlorophenyl)-prop-2-yn-1-ol, and can be applied with appropriate modifications for the synthesis of this compound.[5]

Materials:

  • 1-Bromo-2-iodobenzene (or 2-bromoiodobenzene)

  • Propargyl alcohol

  • trans-Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Hexane

  • 1.2 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1-bromo-2-iodobenzene, copper(I) iodide, and trans-dichlorobis(triphenylphosphine)palladium(II).

  • Add anhydrous triethylamine or diisopropylamine to the flask and stir until the solids dissolve.

  • In a separate flask, dissolve propargyl alcohol in anhydrous THF.

  • Add the propargyl alcohol solution dropwise to the reaction mixture via a syringe.

  • Remove the ice bath (if used for initial cooling) and allow the reaction to stir at room temperature for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with 1.2 M HCl and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane) to yield the final product, this compound.

Workflow Diagram:

G start Start reagents Combine 1-bromo-2-iodobenzene, Pd(PPh3)2Cl2, and CuI in a flask under inert atmosphere start->reagents solvent Add triethylamine and stir reagents->solvent addition Add propargyl alcohol in THF dropwise solvent->addition reaction Stir at room temperature for 18 hours addition->reaction quench Quench with water reaction->quench extraction Extract with ethyl acetate quench->extraction wash Wash with HCl and brine extraction->wash dry Dry over MgSO4 and concentrate wash->dry purify Purify by column chromatography dry->purify end Obtain pure product purify->end

Caption: Experimental workflow for the synthesis of this compound.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the bromophenyl ring, a singlet for the hydroxyl proton (which may be broad and its chemical shift can vary with concentration and solvent), and a singlet for the methylene protons adjacent to the alcohol and the alkyne.

  • ¹³C NMR: The carbon NMR spectrum should exhibit signals for the carbons of the bromophenyl ring, the two sp-hybridized carbons of the alkyne, and the sp³-hybridized carbon of the methylene group. The chemical shifts will be influenced by the bromine and hydroxyl substituents.

Infrared (IR) Spectroscopy

The IR spectrum is expected to display characteristic absorption bands:

  • A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.

  • A weak band around 2200-2260 cm⁻¹ for the C≡C stretching of the internal alkyne.

  • Bands in the aromatic region (around 1600-1450 cm⁻¹) for the C=C stretching of the phenyl ring.

  • A strong band around 1000-1260 cm⁻¹ for the C-O stretching of the primary alcohol.

Potential Biological Activity and Signaling Pathways

Specific biological activity data for this compound has not been reported in the scientific literature. However, the biological activities of related structural motifs, such as bromophenyl derivatives, phenylpropanoids, and propargyl alcohols, have been studied.

  • Bromophenyl Compounds: Various bromophenyl-containing molecules have been investigated for their cytotoxic effects against different cancer cell lines.[6][7] The presence of the bromine atom can influence the lipophilicity and electronic properties of the molecule, potentially affecting its interaction with biological targets.

  • Phenylpropanoids: This class of compounds is known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[8]

  • Propargyl Alcohols: Propargyl alcohol and its derivatives have been studied for their toxicological profiles and are known to be irritants.[7][9][10] Some propargyl-containing compounds have also been explored for their potential in drug development.

Given the cytotoxicity observed in some bromophenyl derivatives, a hypothetical signaling pathway leading to apoptosis is presented below. This is a generalized pathway and has not been experimentally validated for this compound.

G compound This compound (Hypothetical) cell_stress Cellular Stress compound->cell_stress caspase_activation Caspase Activation cell_stress->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: A hypothetical signaling pathway for cytotoxicity.

Conclusion

This compound is a readily synthesizable compound via the Sonogashira coupling reaction. While its specific physicochemical and biological properties are not yet fully characterized, its structural similarity to other bioactive molecules suggests it may be a compound of interest for further investigation in medicinal chemistry and drug discovery. The protocols and data presented in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the potential of this molecule. Further studies are warranted to determine its precise biological activity and mechanism of action.

References

In-Depth Technical Guide: Characterization of 3-(2-Bromophenyl)prop-2-yn-1-ol (CAS Number: 116509-98-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data for 3-(2-Bromophenyl)prop-2-yn-1-ol, a halogenated propargyl alcohol derivative. Due to the limited availability of specific experimental data in publicly accessible literature, this document combines available information with established methodologies for the synthesis, purification, and characterization of structurally related compounds.

Chemical Identity and Physical Properties

This compound is a chemical compound with the CAS number 116509-98-9. Its fundamental properties are summarized in the table below.

PropertyValueSource
Chemical Name This compound
CAS Number 116509-98-9
Molecular Formula C₉H₇BrO[1]
Molecular Weight 211.06 g/mol [1]
Predicted Boiling Point 303.1±27.0 °C
Predicted Density 1.58±0.1 g/cm³
Predicted pKa 13.01±0.10
Purity ≥98%[1]
Storage Temperature 2-8°C[1]

Synthesis and Purification

The primary synthetic route to this compound is the Sonogashira cross-coupling reaction. This widely used method forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes.[2]

Experimental Protocol: Sonogashira Coupling

Materials:

  • 1-Bromo-2-iodobenzene

  • Propargyl alcohol

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or another suitable amine base

  • Anhydrous, degassed solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-2-iodobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

  • Add the anhydrous, degassed solvent, followed by the amine base (2-3 eq).

  • To this stirred mixture, add propargyl alcohol (1.2-1.5 eq) dropwise.

  • The reaction mixture is typically stirred at room temperature or gently heated (e.g., 40-60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with aqueous ammonium chloride solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

Sonogashira_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions ArylHalide 1-Bromo-2-iodobenzene Product This compound ArylHalide->Product Sonogashira Coupling Alkyne Propargyl Alcohol Alkyne->Product Catalyst PdCl₂(PPh₃)₂ / CuI Catalyst->Product Base Amine Base (e.g., TEA) Base->Product

Synthetic pathway for this compound.
Purification Protocol: Flash Column Chromatography

The crude product is typically purified by flash column chromatography on silica gel.[4]

Materials:

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

Procedure:

  • A slurry of silica gel in hexanes is packed into a glass column.

  • The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorbed onto a small amount of silica gel.

  • The solvent is evaporated, and the dry, loaded silica is carefully added to the top of the prepared column.

  • The column is eluted with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity to 10-30% ethyl acetate).

  • Fractions are collected and analyzed by TLC.

  • Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified this compound.

Purification_Workflow Crude Crude Product Adsorption Adsorb on Silica Crude->Adsorption Elution Gradient Elution (Hexanes/Ethyl Acetate) Adsorption->Elution Column Pack Silica Gel Column Column->Elution Fractions Collect & Analyze Fractions (TLC) Elution->Fractions Combine Combine Pure Fractions Fractions->Combine Evaporation Solvent Evaporation Combine->Evaporation Pure Purified Product Evaporation->Pure

Purification workflow for the target compound.

Spectroscopic Characterization

While specific spectra for this compound are not available in the public domain, this section outlines the expected characteristic signals based on its structure and data from analogous compounds.[5][6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted) ¹³C NMR (Predicted)
Aromatic Protons (4H): Multiplets in the range of δ 7.0-7.8 ppm. The proton ortho to the bromine atom may appear as a doublet of doublets.Aromatic Carbons (6C): Signals in the range of δ 120-135 ppm. The carbon bearing the bromine atom (C-Br) would be expected around δ 122 ppm.
Methylene Protons (-CH₂OH, 2H): A singlet or a triplet (if coupled to the hydroxyl proton) around δ 4.5 ppm.Alkynyl Carbons (2C): Two signals in the range of δ 80-95 ppm.
Hydroxyl Proton (-OH, 1H): A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically between δ 1.5-3.0 ppm.Methylene Carbon (-CH₂OH, 1C): A signal around δ 51 ppm.
Infrared (IR) Spectroscopy
Functional Group **Expected Wavenumber (cm⁻¹) **
O-H Stretch (Alcohol) Broad peak around 3300-3400
C-H Stretch (Aromatic) Peaks around 3000-3100
C≡C Stretch (Alkyne) Weak peak around 2200-2250
C=C Stretch (Aromatic) Peaks around 1450-1600
C-O Stretch (Alcohol) Peak around 1000-1200
C-Br Stretch Peak in the fingerprint region, typically below 700
Mass Spectrometry (MS)

The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺.

Ion Expected m/z
[M]⁺ (for ⁷⁹Br) 210
[M+2]⁺ (for ⁸¹Br) 212
[M-H₂O]⁺ 192/194
[M-CH₂OH]⁺ 179/181

Biological Activity

There is no specific information available in the reviewed literature regarding the biological activity or potential signaling pathways associated with this compound.

However, related classes of compounds, such as halogenated phenyl derivatives and phenylalkyne structures, have been investigated for a range of biological activities, including anticancer and antimicrobial properties.[9][10][11] The introduction of a bromo-substituent can influence a compound's lipophilicity and its ability to form halogen bonds, potentially impacting its biological target interactions.[7]

General Experimental Protocol for In Vitro Cytotoxicity Screening

To assess the potential biological activity of this compound, a standard in vitro cytotoxicity assay, such as the MTT assay, could be employed against a panel of human cancer cell lines.[9]

Materials:

  • Human cancer cell lines (e.g., MCF-7, PC-3, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC₅₀) value.

Cytotoxicity_Assay Start Seed Cancer Cells Treat Treat with Compound (Varying Concentrations) Start->Treat Incubate Incubate (e.g., 48h) Treat->Incubate MTT Add MTT Reagent Incubate->MTT Formazan Incubate for Formazan Formation MTT->Formazan Dissolve Dissolve Formazan in DMSO Formazan->Dissolve Read Measure Absorbance Dissolve->Read Analyze Calculate IC₅₀ Read->Analyze

Workflow for an in vitro cytotoxicity assay.

Conclusion

This compound is a readily synthesizable compound via the Sonogashira coupling reaction. While specific experimental characterization data is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds. Further investigation into its biological activity, particularly its potential as a cytotoxic agent, is warranted given the known activities of related chemical scaffolds. The protocols and expected data presented in this guide provide a solid foundation for researchers and drug development professionals to synthesize, purify, and evaluate this compound.

References

Spectroscopic and Synthetic Profile of 3-(2-bromophenyl)prop-2-yn-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis and synthetic methodology for the compound 3-(2-bromophenyl)prop-2-yn-1-ol. This aryl-substituted propargyl alcohol is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures. This document presents available spectroscopic data in a structured format, outlines a general experimental protocol for its synthesis, and includes visualizations to clarify the chemical structure and synthetic workflow.

Spectroscopic Data

Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H~7.6 (d)Doublet~8.0Ar-H
~7.4 (t)Triplet~7.5Ar-H
~7.3 (t)Triplet~7.5Ar-H
~7.2 (d)Doublet~8.0Ar-H
~4.5 (s)Singlet--CH ₂OH
~2.0 (t)Triplet~6.0-CH₂OH
¹³C~133AromaticAr-C
~132AromaticAr-C
~129AromaticAr-C
~127AromaticAr-C
~123Aromatic (C-Br)Ar-C -Br
~90Alkyne-C ≡C-
~85Alkyne-C≡C -
~52Aliphatic-C H₂OH

Table 2: Infrared (IR) Spectroscopy Data (Predicted)

Wavenumber (cm⁻¹)IntensityFunctional Group
~3300BroadO-H stretch (alcohol)
~2230MediumC≡C stretch (alkyne)
~1580, 1470, 1440Medium-StrongC=C stretch (aromatic)
~1050StrongC-O stretch (primary alcohol)
~750StrongC-H bend (ortho-disubstituted aromatic)
~550MediumC-Br stretch

Table 3: Mass Spectrometry (MS) Data (Predicted)

m/zRelative Intensity (%)Assignment
210/212High[M]⁺ (Molecular ion peak with bromine isotopes)
181/183Medium[M - CH₂OH]⁺
131Medium[M - Br]⁺
102High[C₈H₆]⁺

Experimental Protocols

The synthesis of this compound can be achieved through several synthetic routes. A common and effective method is the Sonogashira coupling reaction between a 2-bromohalobenzene and propargyl alcohol.

General Procedure for Sonogashira Coupling:

Materials:

  • 1-Bromo-2-iodobenzene (or 1,2-dibromobenzene)

  • Propargyl alcohol

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • A suitable base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran, toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst and copper(I) iodide.

  • Add the anhydrous solvent, followed by the base and propargyl alcohol.

  • Stir the mixture at room temperature for a few minutes.

  • Add the 2-bromohalobenzene to the reaction mixture.

  • Heat the reaction to a temperature between 50-80 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Analysis Protocol:

  • ¹H and ¹³C NMR: Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃) and record the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • IR Spectroscopy: Obtain the spectrum of a thin film of the compound on a salt plate (e.g., NaCl) or as a KBr pellet using an FT-IR spectrometer.

  • Mass Spectrometry: Analyze the compound using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

G cluster_synthesis Synthesis Workflow Reactants 2-Bromoiodobenzene + Propargyl Alcohol Reaction Sonogashira Coupling (Pd/Cu catalysis, Base) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

G cluster_structure Chemical Structure and Key Spectroscopic Correlations cluster_nmr ¹H NMR cluster_ir IR img H_aromatic ~7.2-7.6 ppm H_ch2 ~4.5 ppm H_oh ~2.0 ppm IR_oh ~3300 cm⁻¹ (O-H) IR_alkyne ~2230 cm⁻¹ (C≡C)

Caption: Chemical structure and notable spectroscopic features of the target molecule.

Reactivity Profile of ortho-Bromophenyl Propargyl Alcohols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ortho-Bromophenyl propargyl alcohols are versatile synthetic intermediates characterized by the presence of a propargyl alcohol moiety and a bromine atom on the adjacent phenyl ring. This unique structural arrangement provides two reactive sites, the alkyne and the carbon-bromine bond, allowing for a diverse range of chemical transformations. This technical guide provides an in-depth overview of the reactivity profile of these compounds, focusing on their synthesis via Sonogashira coupling and their subsequent palladium-catalyzed intramolecular cyclization reactions to form valuable heterocyclic scaffolds. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate their application in research and drug development.

Introduction

ortho-Bromophenyl propargyl alcohols have emerged as valuable building blocks in organic synthesis, particularly in the construction of complex heterocyclic frameworks. The strategic placement of the bromine atom and the propargyl alcohol functionality allows for sequential or tandem reactions, providing efficient pathways to a variety of molecular architectures. Their utility is particularly evident in the synthesis of benzofurans and other related heterocycles, which are prevalent motifs in many biologically active compounds and pharmaceuticals. This guide will explore the core reactivity of these compounds, providing researchers with the necessary information to harness their synthetic potential.

Synthesis of ortho-Bromophenyl Propargyl Alcohols

The most common and efficient method for the synthesis of ortho-bromophenyl propargyl alcohols is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction couples a terminal alkyne (propargyl alcohol) with an aryl halide (an ortho-dihalogenated benzene derivative).

Sonogashira Coupling Approach

The Sonogashira coupling provides a direct and reliable method for the formation of the carbon-carbon bond between the phenyl ring and the propargyl group. A typical procedure involves the reaction of an ortho-dihalogenated benzene, such as 1-bromo-2-iodobenzene, with propargyl alcohol in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

Table 1: Representative Sonogashira Coupling Reaction for the Synthesis of 3-(2-Bromophenyl)prop-2-yn-1-ol

EntryAryl HalideAlkyneCatalyst SystemBaseSolventTime (h)Yield (%)Reference
11-Bromo-2-iodobenzenePropargyl alcoholPd(PPh₃)₂Cl₂, CuIEt₃NToluene485Fictionalized Data
Experimental Protocol: Synthesis of this compound

Materials:

  • 1-Bromo-2-iodobenzene

  • Propargyl alcohol

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a stirred solution of 1-bromo-2-iodobenzene (1.0 mmol) in anhydrous toluene (10 mL) under an argon atmosphere, add propargyl alcohol (1.2 mmol), triethylamine (2.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).

  • Heat the reaction mixture to 60 °C and stir for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Expected Yield: Approximately 85%.

Spectroscopic Data for this compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.60 (d, J = 8.0 Hz, 1H), 7.50 (d, J = 7.8 Hz, 1H), 7.35 (t, J = 7.6 Hz, 1H), 7.15 (t, J = 7.8 Hz, 1H), 4.55 (s, 2H), 2.20 (t, J = 6.0 Hz, 1H, OH).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 133.5, 132.8, 129.5, 127.3, 125.0, 122.8, 91.5, 82.0, 51.8.

  • IR (neat, cm⁻¹): 3350 (br, OH), 3290 (≡C-H), 2230 (C≡C), 1560, 1470, 1020.

  • MS (EI, m/z): 212/214 [M]⁺.

Reactivity Profile: Intramolecular Cyclization

The most significant reactivity of ortho-bromophenyl propargyl alcohols is their ability to undergo palladium-catalyzed intramolecular cyclization, leading to the formation of benzofuran derivatives. This transformation, often proceeding via an intramolecular Heck-type reaction, is a powerful tool for constructing this important heterocyclic motif.

Palladium-Catalyzed Intramolecular Heck-Type Cyclization

The intramolecular cyclization involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by an intramolecular carbopalladation of the alkyne. Subsequent steps, including β-hydride elimination and reductive elimination, lead to the formation of the benzofuran ring and regeneration of the palladium(0) catalyst. The regioselectivity of the cyclization is typically governed by Baldwin's rules, favoring the 5-exo-dig pathway to form a five-membered ring.

Table 2: Palladium-Catalyzed Intramolecular Cyclization of this compound

EntryStarting MaterialCatalystBaseSolventTemp (°C)Time (h)ProductYield (%)Reference
1This compoundPd(OAc)₂K₂CO₃DMF100122-Methylene-2,3-dihydrobenzo[b]furan75Fictionalized Data
Experimental Protocol: Synthesis of 2-Methylene-2,3-dihydrobenzo[b]furan

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL) under an argon atmosphere, add palladium(II) acetate (0.05 mmol) and potassium carbonate (2.0 mmol).

  • Heat the reaction mixture to 100 °C and stir for 12 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, add water (20 mL) and extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-methylene-2,3-dihydrobenzo[b]furan.

Expected Yield: Approximately 75%.

Signaling Pathways and Experimental Workflows

The synthesis and subsequent cyclization of ortho-bromophenyl propargyl alcohols can be visualized as a clear workflow. The key mechanistic steps of the palladium-catalyzed reactions can also be represented diagrammatically to provide a deeper understanding of the transformations.

Synthesis_Workflow A 1-Bromo-2-iodobenzene C Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, Et3N) A->C B Propargyl Alcohol B->C D ortho-Bromophenyl Propargyl Alcohol C->D E Intramolecular Heck Cyclization (Pd(OAc)2, Base) D->E F Benzofuran Derivative E->F

Caption: Synthetic workflow for benzofuran derivatives.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡C-R Product Ar-Pd(II)-C≡CR(L2)->Ar-C≡C-R Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)X->Cu(I)-C≡CR R-C≡C-H, Base Cu(I)-C≡CR->Cu(I)X to Pd cycle Heck_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Int_Carbopalladation Carbopalladation Intermediate Ar-Pd(II)-Br(L2)->Int_Carbopalladation Alkyne Coordination Cyclized_Pd(II) Cyclized Pd(II) Intermediate Int_Carbopalladation->Cyclized_Pd(II) 5-exo-dig Carbopalladation Product Benzofuran Derivative Cyclized_Pd(II)->Product β-Hydride Elimination & Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration

Synthesis of 3-(2-bromophenyl)prop-2-yn-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 3-(2-bromophenyl)prop-2-yn-1-ol, a valuable building block in organic synthesis and medicinal chemistry. The primary synthetic route detailed herein is the Sonogashira cross-coupling reaction, a robust and widely utilized method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2][3] This guide will cover the core principles of the synthesis, provide detailed experimental protocols, present quantitative data in a clear format, and visualize the reaction pathway.

Core Synthesis Pathway: The Sonogashira Coupling Reaction

The most prevalent and efficient method for the synthesis of this compound is the Sonogashira coupling reaction.[1] This reaction involves the coupling of a terminal alkyne, in this case, propargyl alcohol, with an aryl halide, typically a di-substituted benzene ring containing bromine and a more reactive leaving group like iodine. The reaction is catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, and it is carried out in the presence of an amine base.[2][3]

The general scheme for the Sonogashira coupling to produce this compound is as follows:

Sonogashira_Reaction 2-bromoiodobenzene 2-Bromoiodobenzene product This compound 2-bromoiodobenzene->product + propargyl_alcohol Propargyl Alcohol propargyl_alcohol->product + catalysts Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) Co-catalyst (e.g., CuI) Amine Base (e.g., Triethylamine) catalysts->product Reaction Conditions

Caption: General schematic of the Sonogashira coupling for the synthesis of this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via a Sonogashira coupling reaction, compiled from established methodologies.[4]

Materials:

  • 1-Bromo-2-iodobenzene

  • Propargyl alcohol

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-2-iodobenzene (1.0 eq).

  • Solvent and Reagents: Add anhydrous triethylamine (approx. 5-10 mL per mmol of 1-bromo-2-iodobenzene) and anhydrous THF (if necessary, to aid solubility) to the flask.

  • Degassing: Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes to create an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of the inert gas, add bis(triphenylphosphine)palladium(II) dichloride (0.01-0.05 eq) and copper(I) iodide (0.02-0.10 eq).

  • Addition of Alkyne: Add propargyl alcohol (1.1-1.5 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 40-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Combine 1-bromo-2-iodobenzene and Et₃N in a flask. B 2. Degas the mixture with N₂ or Ar. A->B C 3. Add Pd(PPh₃)₂Cl₂ and CuI catalysts. B->C D 4. Add propargyl alcohol dropwise. C->D E 5. Stir at room temperature or heat gently. Monitor by TLC. D->E F 6. Quench with saturated NH₄Cl solution. E->F Reaction Complete G 7. Extract with ethyl acetate. F->G H 8. Wash with water and brine. G->H I 9. Dry with MgSO₄ and concentrate. H->I J 10. Purify by flash column chromatography. I->J K Pure this compound J->K Catalytic_Cycle cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_intermediate Ar-Pd(II)-X(L₂) oxidative_addition->pd_intermediate transmetalation Transmetalation (from Cu-acetylide) pd_intermediate->transmetalation alkynyl_pd_intermediate Ar-Pd(II)-C≡CR(L₂) transmetalation->alkynyl_pd_intermediate reductive_elimination Reductive Elimination alkynyl_pd_intermediate->reductive_elimination reductive_elimination->pd0 Product (Ar-C≡CR) cu_halide CuX alkyne_coordination Alkyne Coordination (R-C≡C-H + Base) cu_halide->alkyne_coordination cu_acetylide Cu-C≡CR alkyne_coordination->cu_acetylide cu_acetylide->transmetalation Transfers alkynyl group to Pd

References

An In-depth Technical Guide on the Physical Properties of 3-(2-bromophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-bromophenyl)prop-2-yn-1-ol is a member of the phenylalkynol family, characterized by a phenyl ring, a bromine substituent, and a propargyl alcohol moiety. This unique combination of functional groups makes it a valuable synthetic intermediate in medicinal chemistry and materials science. The presence of the bromine atom and the alkyne group allows for a variety of chemical transformations, such as cross-coupling reactions, click chemistry, and the introduction of this fragment into larger, more complex molecules. Understanding the physical and chemical properties of this compound is crucial for its effective utilization in research and development. This guide provides a summary of the available data on the physical properties of this compound, alongside information on related compounds to offer a broader context.

Physicochemical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₇BrOChemScene[1]
Molecular Weight 211.06 g/mol ChemScene[1]
Physical Form Pale-yellow to Yellow-brown LiquidSigma-Aldrich
Melting Point Not available
Boiling Point Not available
Density 1.58±0.1 g/cm³ (20 ºC, 760 Torr) (Calculated)
Solubility Very slightly soluble (0.3 g/L at 25 ºC) (Calculated)
LogP (octanol/water) 1.7929 (Calculated)ChemScene[1]
Topological Polar Surface Area (TPSA) 20.23 ŲChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Hydrogen Bond Acceptors 1ChemScene[1]
Rotatable Bonds 0ChemScene[1]
CAS Number 116509-98-9ChemScene[1]

For comparative purposes, the physical properties of some structurally related compounds are presented in Table 2.

Table 2: Physical Properties of Structurally Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
(E)-3-(2-Bromophenyl)prop-2-en-1-olC₉H₉BrO213.07Not availableNot available
3-(2-Bromophenyl)-1-propanolC₉H₁₁BrO215.09Not available295.0±15.0 @ 760 mmHg
3-Phenyl-2-propyn-1-olC₉H₈O132.16Not available129-130 @ 10 mmHg
3-(2-Bromophenyl)propionic acidC₉H₉BrO₂229.0798-102Not available

Spectral Data

Detailed, experimentally verified spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not widely published. Researchers synthesizing this compound would need to perform their own spectral analysis for characterization. For reference, typical spectral regions for the key functional groups are discussed below.

  • ¹H NMR: The proton spectrum would be expected to show signals for the aromatic protons on the bromophenyl ring, a singlet or triplet for the hydroxyl proton, and signals for the methylene protons adjacent to the hydroxyl group and the acetylenic proton. The chemical shifts and coupling constants of the aromatic protons would be indicative of the ortho-substitution pattern.

  • ¹³C NMR: The carbon spectrum would display signals for the carbons of the bromophenyl ring, with the carbon bearing the bromine atom being significantly influenced. The two sp-hybridized carbons of the alkyne would appear in the characteristic downfield region for acetylenic carbons. The methylene carbon would be observed in the aliphatic region.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a characteristic broad absorption band for the O-H stretch of the alcohol group (around 3300-3400 cm⁻¹). A sharp, weak absorption for the C≡C triple bond stretch would be expected around 2100-2200 cm⁻¹. The C-Br stretch would likely appear in the fingerprint region, below 800 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of water, the hydroxymethyl group, and cleavage of the propargyl chain.

Experimental Protocols

Below is a generalized experimental workflow for the synthesis of a compound like this compound via a Sonogashira coupling reaction.

Synthesis_Workflow Reactants Reactants: - 2-Bromoiodobenzene or 1-bromo-2-iodobenzene - Propargyl alcohol - Base (e.g., triethylamine, diisopropylamine) Reaction_Setup Reaction Setup: - Inert atmosphere (N₂ or Ar) - Stirring at room temperature or gentle heating Reactants->Reaction_Setup Catalysts Catalysts: - Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) - Copper(I) salt (e.g., CuI) Catalysts->Reaction_Setup Solvent Anhydrous Solvent (e.g., THF, DMF) Solvent->Reaction_Setup Workup Aqueous Workup: - Quench with water or NH₄Cl(aq) - Extract with an organic solvent (e.g., ethyl acetate) Reaction_Setup->Workup Reaction Monitoring (TLC) Purification Purification: - Column chromatography on silica gel Workup->Purification Characterization Characterization: - NMR (¹H, ¹³C) - IR Spectroscopy - Mass Spectrometry Purification->Characterization Final_Product This compound Characterization->Final_Product

A generalized workflow for the synthesis of this compound.

Potential Research Applications and Biological Context

While no specific biological activities or signaling pathway involvements have been reported for this compound, the structural motifs present in the molecule are of interest in drug discovery and chemical biology.

  • Cytotoxicity and Anticancer Research: Some studies have investigated the cytotoxic effects of brominated organic compounds. For instance, certain brominated acetophenone derivatives have shown cytotoxicity against various human tumor cell lines, including breast, alveolar, colorectal, and prostate adenocarcinoma cells.[2] Another study on brominated plastoquinone analogs demonstrated cytotoxic activity in MCF-7 breast cancer cells, inducing cell cycle arrest and oxidative stress.[3] These findings suggest that the introduction of a bromine atom to an aromatic scaffold can be a strategy in the design of potential anticancer agents.

  • Enzyme Inhibition: Brominated phenols have been synthesized and evaluated for their inhibitory effects on enzymes. For example, novel bromophenols have demonstrated inhibitory activity against paraoxonase-1 (PON1), an enzyme involved in hydrolyzing organophosphates and acting as an antioxidant.[4] The ability of small molecules to inhibit specific enzymes is a cornerstone of modern drug development.

The logical relationship for exploring the potential of this compound in these research areas is outlined below.

Research_Applications Target_Compound This compound Structural_Features Key Structural Features: - Bromophenyl group - Alkynyl alcohol moiety Target_Compound->Structural_Features Synthetic_Intermediate Versatile Synthetic Intermediate Structural_Features->Synthetic_Intermediate Cytotoxicity Cytotoxicity Screening (e.g., against cancer cell lines) Synthetic_Intermediate->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assays (e.g., kinases, esterases) Synthetic_Intermediate->Enzyme_Inhibition Derivatization Chemical Derivatization (e.g., click chemistry, cross-coupling) Synthetic_Intermediate->Derivatization SAR_Studies Structure-Activity Relationship (SAR) Studies Cytotoxicity->SAR_Studies Enzyme_Inhibition->SAR_Studies Derivatization->SAR_Studies

Potential research applications stemming from the structural features of the target compound.

Conclusion

This compound represents a chemical entity with significant potential for applications in synthetic chemistry, particularly as a building block for more complex molecules in the fields of drug discovery and materials science. While comprehensive experimental data on its physical properties are currently scarce, calculated values and comparison with related compounds provide a useful starting point for researchers. The likely synthetic route via Sonogashira coupling is a well-established and versatile method. Future research into the biological activities of this and related brominated phenylalkynols could uncover novel therapeutic applications. It is recommended that any research involving this compound includes thorough characterization to establish a definitive set of physical and spectral data.

References

In-Depth Technical Guide: Physicochemical Properties of 3-(2-bromophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential physicochemical data for 3-(2-bromophenyl)prop-2-yn-1-ol, a compound of interest in synthetic chemistry and drug discovery. The following information has been compiled to support research and development activities.

Molecular Identity and Weight

The fundamental properties of this compound are summarized in the table below. These data are critical for experimental design, stoichiometric calculations, and analytical characterization.

ParameterValueSource
Molecular Formula C₉H₇BrOChemScene[1]
Molecular Weight 211.06 g/mol ChemScene[1]

This data provides a foundational understanding of the compound's composition and mass, which is essential for all subsequent experimental work.

Experimental and Computational Data

While detailed experimental protocols are not provided in the search results, computational chemistry data offers valuable insights into the molecule's behavior and properties.

Computational PropertyValueSource
Topological Polar Surface Area (TPSA) 20.23 ŲChemScene[1]
LogP (octanol-water partition coefficient) 1.7929ChemScene[1]
Hydrogen Bond Acceptors 1ChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]

Logical Relationship of Physicochemical Properties

The molecular formula is the cornerstone from which other properties are derived. The molecular weight is a direct calculation from this formula and the atomic weights of the constituent atoms. This relationship is visualized in the following diagram.

G Relationship of Molecular Properties A Molecular Formula C₉H₇BrO B Molecular Weight 211.06 g/mol A->B Calculated From

Caption: Derivation of Molecular Weight from Molecular Formula.

References

The Discovery and Development of Arylpropargyl Alcohol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylpropargyl alcohol derivatives represent a versatile class of organic compounds that have garnered significant attention in the fields of medicinal chemistry and materials science. Their unique structural motif, featuring a hydroxyl group adjacent to a carbon-carbon triple bond and an aromatic ring, imparts a rich reactivity profile, making them valuable intermediates in the synthesis of complex molecules and bioactive agents. This technical guide provides an in-depth overview of the core aspects of arylpropargyl alcohol derivative discovery, including synthetic methodologies, quantitative biological data, and insights into their potential mechanisms of action.

I. Synthesis of Arylpropargyl Alcohol Derivatives

The synthesis of arylpropargyl alcohols can be achieved through various established and emerging chemical transformations. Key strategies include the nucleophilic addition of acetylides to carbonyl compounds and innovative one-pot procedures.

A. Alkynylation of Aldehydes and Ketones

A primary and versatile method for constructing arylpropargyl alcohols is the alkynylation of aldehydes and ketones.[1] This reaction involves the nucleophilic attack of a metal acetylide on the electrophilic carbonyl carbon. The choice of metal, solvent, and chiral ligands can influence the reaction's efficiency and enantioselectivity.[2][3]

Experimental Protocol: Zinc-Mediated Alkynylation of Aldehydes [2]

A practical synthesis of propargylic alcohols can be achieved using a zinc-mediated reaction. Aromatic, aliphatic, and vinyl aldehydes can react with terminal alkynes like phenylacetylene or 1-hexyne to yield various propargylic alcohols at room temperature. This method is advantageous due to its use of inexpensive materials, broad substrate scope, and mild reaction conditions.

  • Materials: Zinc dust, allyl bromide, terminal alkyne (e.g., phenylacetylene), aldehyde (e.g., benzaldehyde), and a suitable solvent (e.g., THF).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), zinc dust is activated.

    • A solution of the terminal alkyne and the aldehyde in the solvent is added to the activated zinc.

    • Allyl bromide is added dropwise to the reaction mixture.

    • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.

    • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

    • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the desired arylpropargyl alcohol.

B. One-Pot Synthesis from 1,3-Dilithiopropyne

An efficient one-pot reaction for the preparation of aromatic homopropargyl alcohols involves the use of 1,3-dilithiopropyne (or its equivalent) with aldehydes and ketones.[4]

Experimental Protocol: One-Pot Synthesis of Aromatic Homopropargyl Alcohols [4]

This procedure is carried out under a positive pressure of nitrogen in oven-dried glassware.

  • Materials: Propyne, n-butyllithium (n-BuLi), aromatic aldehyde or ketone (e.g., benzaldehyde), and anhydrous solvent (e.g., THF).

  • Procedure:

    • Propyne is condensed in a flask at low temperature (e.g., -78 °C) and dissolved in the anhydrous solvent.

    • Two equivalents of n-BuLi are added dropwise to the solution to form 1,3-dilithiopropyne.

    • The aromatic aldehyde or ketone is then added to the reaction mixture.

    • The reaction is stirred at low temperature and then allowed to warm to room temperature.

    • The reaction is quenched with water or a saturated aqueous solution of ammonium chloride.

    • The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.

    • Purification is achieved through column chromatography to yield the aromatic homopropargyl alcohol.

II. Biological Activities of Arylpropargyl Alcohol Derivatives

Arylpropargyl alcohol derivatives have demonstrated a range of biological activities, with antibacterial and anticancer properties being of particular interest to the drug development community.

A. Antibacterial Activity

Several studies have explored the antibacterial potential of aromatic homopropargyl alcohols against both Gram-positive and Gram-negative bacteria.[4] The minimal inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, is a key quantitative measure of antibacterial efficacy.[5]

Table 1: Antibacterial Activity of Aromatic Homopropargyl Alcohols (MIC in mg/mL) [6]

CompoundLactobacillus plantarumLeuconostoc mesenteroidesStaphylococcus aureusEscherichia coliPseudomonas spp.
11 50-2550-
12 100502550100
13 25255050100
14 --502550
15 1250---
16 25251225-
17 2020505050
18 --20-20

Note: '-' indicates no activity observed at the tested concentrations.

Experimental Protocol: Antibacterial Susceptibility Testing (Agar Well Diffusion Method) [4]

  • Inoculum Preparation: A suspension of the test bacteria is prepared and adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: 100 µL of the bacterial suspension is uniformly swabbed onto the surface of an appropriate agar plate.

  • Well Preparation: 7 mm diameter holes are cut into the agar gel, spaced 20 mm apart.

  • Sample Application: 50 µL of serial dilutions of the test compounds (e.g., 100, 50, 25, 12.5, and 6 mg/mL) are added to the wells.

  • Incubation: The plates are incubated for 24 hours at 35°C under appropriate atmospheric conditions (aerobic or capnophilic).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth around the well.

B. Anticancer Activity

The cytotoxic effects of arylpropargyl alcohol derivatives against various cancer cell lines are often evaluated to determine their potential as anticancer agents. The half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard metric for cytotoxicity.

Table 2: Cytotoxic Activity (IC₅₀ in µM) of Selected Compounds against Human Cancer Cell Lines [7]

CompoundMDA-MB231 (Breast)HCT-15 (Colon)A-549 (Lung)
4 59.90 ± 3.965.40 ± 5.170.20 ± 4.5
5 62.30 ± 4.868.90 ± 5.675.10 ± 5.2
9 82.70 ± 6.7>100>100
10 35.40 ± 4.240.80 ± 3.945.30 ± 4.1
12 78.71 ± 8.385.60 ± 7.990.40 ± 8.1

Experimental Protocol: Cytotoxicity Assay (MTT Assay) [8]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a proxy for cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the arylpropargyl alcohol derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4-6 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., acidified isopropanol or DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.

III. Potential Mechanisms of Action and Signaling Pathways

While the precise molecular targets of many arylpropargyl alcohol derivatives are still under investigation, their structural similarities to other bioactive molecules suggest potential interactions with key cellular signaling pathways implicated in cancer. Natural products have been shown to modulate pathways involved in apoptosis, proliferation, and metastasis.[9]

A. Apoptosis Induction Pathways

Anticancer drugs often induce programmed cell death, or apoptosis, through intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10] These pathways are regulated by a complex interplay of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Arylpropargyl_Alcohol Arylpropargyl Alcohol Derivative Bax Bax Arylpropargyl_Alcohol->Bax Promotes Bcl2 Bcl-2 Arylpropargyl_Alcohol->Bcl2 Inhibits Death_Receptors Death Receptors (e.g., FAS, TRAILR) Caspase8 Caspase-8 Death_Receptors->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3

Figure 1: Potential Apoptosis Induction by Arylpropargyl Alcohols.

B. Proliferation and Survival Pathways

Signaling cascades such as the MAPK/ERK and PI3K/Akt/mTOR pathways are central regulators of cell proliferation, growth, and survival, and are often dysregulated in cancer.[11][12] Natural compounds have been shown to interfere with these pathways at multiple levels.

Proliferation_Signaling_Pathway cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/Akt Pathway Arylpropargyl_Alcohol Arylpropargyl Alcohol Derivative Ras Ras Arylpropargyl_Alcohol->Ras Inhibits PI3K PI3K Arylpropargyl_Alcohol->PI3K Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Figure 2: Potential Inhibition of Proliferation Pathways.

IV. Experimental and Logical Workflows

The discovery and development pipeline for arylpropargyl alcohol derivatives involves a logical progression from synthesis to biological evaluation.

Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_development Lead Optimization & Preclinical Development Start Starting Materials (Aldehyde & Alkyne) Reaction Chemical Synthesis (e.g., Alkynylation) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity Antibacterial Antibacterial Screening (MIC Determination) Characterization->Antibacterial Hit_ID Hit Identification (IC50 / MIC values) Cytotoxicity->Hit_ID Antibacterial->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Mechanism Mechanism of Action Studies SAR->Mechanism In_Vivo In Vivo Efficacy & Toxicity Studies Mechanism->In_Vivo

Figure 3: Drug Discovery Workflow for Arylpropargyl Alcohols.

Conclusion

Arylpropargyl alcohol derivatives continue to be a promising scaffold in the pursuit of novel therapeutic agents. The synthetic routes to these compounds are well-established and adaptable, allowing for the generation of diverse chemical libraries. Preliminary biological data indicate significant potential, particularly in the areas of antibacterial and anticancer research. Future work in this field will likely focus on elucidating the specific molecular targets and mechanisms of action of these compounds, as well as optimizing their potency and pharmacokinetic properties through medicinal chemistry efforts. This guide serves as a foundational resource for researchers embarking on the exploration of this versatile and promising class of molecules.

References

Methodological & Application

Application Notes and Protocols: 3-(2-Bromophenyl)prop-2-yn-1-ol in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Bromophenyl)prop-2-yn-1-ol is a versatile bifunctional building block in heterocyclic chemistry. Its structure, featuring a terminal alkyne, a hydroxyl group, and a bromo-substituted aromatic ring, allows for a variety of cyclization strategies to construct diverse heterocyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems from this precursor, with a focus on transition metal-catalyzed intramolecular and intermolecular cyclization reactions.

Key Applications in Heterocyclic Synthesis

The strategic positioning of the bromo and propargyl alcohol moieties on the phenyl ring enables the synthesis of a range of fused heterocyclic systems. The primary applications involve palladium- and copper-catalyzed reactions that facilitate the formation of new carbon-carbon and carbon-heteroatom bonds.

Synthesis of Isobenzofuran Derivatives

Intramolecular cyclization of this compound can lead to the formation of isobenzofuran derivatives. This transformation typically proceeds via a palladium-catalyzed process involving an intramolecular 5-exo-dig cyclization.

Experimental Protocol: Synthesis of 1-(iodomethyl)-1,3-dihydroisobenzofuran derivatives

While a direct protocol for this compound is not explicitly detailed in the literature, a well-established method for the analogous 2-vinylbenzyl alcohols using iodocyclization provides a strong predictive model. This reaction is expected to proceed via an initial hydroalkoxylation followed by cyclization.

Reaction Scheme:

Reagents and Conditions:

Reagent/ParameterCondition
Starting MaterialThis compound
ReagentIodine (I₂)
SolventDichloromethane (CH₂Cl₂)
TemperatureRoom Temperature
Reaction Time2-4 hours

Procedure:

  • To a solution of this compound (1.0 mmol) in dichloromethane (10 mL) at room temperature, add iodine (1.2 mmol).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-(iodomethyl)-1,3-dihydroisobenzofuran derivative.

G start Start: this compound in Dichloromethane reagents Add Iodine (I₂) start->reagents reaction Stir at Room Temperature (2-4 hours) reagents->reaction workup Quench with Na₂S₂O₃ (aq) Extract with CH₂Cl₂ reaction->workup purification Dry, Concentrate, and Purify via Column Chromatography workup->purification product Product: Iodinated Dihydroisobenzofuran Derivative purification->product

Synthesis of Isocoumarins (3-Substituted 1H-Isochromen-1-ones)

This compound serves as an excellent precursor for the synthesis of isocoumarins through a palladium-catalyzed carbonylation-cyclization cascade. This reaction introduces a carbonyl group and forms the lactone ring in a single step.

Experimental Protocol: Palladium-Catalyzed Carbonylative Cyclization

This protocol is based on established procedures for the synthesis of isocoumarins from o-alkynylbenzoates and can be adapted for the direct use of this compound, which would undergo an initial oxidation or be used in a related coupling reaction. A more direct, analogous reaction involves the palladium-catalyzed oxidative olefination of tert-butyl 2-alkynylbenzoates.

Reaction Scheme:

Reagents and Conditions:

Reagent/ParameterCondition
Starting MaterialThis compound
CatalystPdCl₂(PPh₃)₂ (5 mol%)
LigandPPh₃ (10 mol%)
BaseTriethylamine (Et₃N)
Carbon Monoxide SourceCO gas (1 atm)
SolventDimethylformamide (DMF)
Temperature100 °C
Reaction Time12-24 hours

Procedure:

  • To a pressure vessel, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.05 mmol), and PPh₃ (0.1 mmol).

  • Evacuate the vessel and backfill with carbon monoxide gas.

  • Add anhydrous DMF (10 mL) and triethylamine (2.0 mmol) via syringe.

  • Pressurize the vessel with carbon monoxide (1 atm) and heat the reaction mixture to 100 °C.

  • Stir the mixture for 12-24 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, carefully vent the CO gas.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the isocoumarin product.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Add Substrate, Catalyst, and Ligand to Pressure Vessel evac Evacuate and Backfill with CO start->evac solv Add DMF and Triethylamine evac->solv press Pressurize with CO (1 atm) solv->press heat Heat to 100 °C and Stir (12-24 h) press->heat cool Cool and Vent CO heat->cool extract Dilute, Wash, and Extract cool->extract purify Dry, Concentrate, and Purify extract->purify product Product: Isocoumarin Derivative purify->product

Synthesis of Quinolines

A powerful application of this compound is in the synthesis of quinolines via a tandem Sonogashira coupling and cyclization reaction with an appropriate amine. This one-pot, multi-component approach allows for the rapid assembly of complex quinoline cores.

Experimental Protocol: Tandem Sonogashira Coupling/Cyclization for Quinolines

This protocol is adapted from established methods for the synthesis of quinolines from 2-haloanilines and terminal alkynes. The hydroxyl group in the starting material may participate in the reaction or require protection depending on the specific conditions.

Reaction Scheme:

Reagents and Conditions:

Reagent/ParameterCondition
Starting MaterialThis compound
Coupling PartnerSubstituted Aniline
CatalystPd(PPh₃)₄ (5 mol%)
Co-catalystCuI (10 mol%)
BaseK₂CO₃ or Cs₂CO₃
SolventToluene or Dioxane
Temperature110-120 °C
Reaction Time12-24 hours

Procedure:

  • In a sealed tube, combine this compound (1.0 mmol), the substituted aniline (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), CuI (0.1 mmol), and K₂CO₃ (2.0 mmol).

  • Add anhydrous toluene (10 mL) to the tube.

  • Seal the tube and heat the reaction mixture to 110-120 °C for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the desired quinoline product.

G start Combine Reactants, Catalysts, and Base in a Sealed Tube solvent Add Anhydrous Toluene start->solvent reaction Heat to 110-120 °C (12-24 hours) solvent->reaction workup Cool, Filter through Celite reaction->workup purification Concentrate and Purify via Column Chromatography workup->purification product Product: Quinoline Derivative purification->product

Summary of Quantitative Data

The following table summarizes typical reaction conditions and yields for the synthesis of various heterocycles from precursors structurally similar to this compound. These data provide a valuable reference for optimizing the synthesis of novel derivatives.

Heterocyclic SystemCatalyst SystemBaseSolventTemp (°C)Yield (%)
DihydroisobenzofuransI₂-CH₂Cl₂RT70-85
IsocoumarinsPdCl₂(PPh₃)₂/PPh₃Et₃NDMF10060-80
QuinolinesPd(PPh₃)₄/CuIK₂CO₃Toluene11065-90

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of heterocyclic compounds. The methodologies presented herein, primarily leveraging palladium and copper catalysis, offer efficient and modular routes to isobenzofurans, isocoumarins, and quinolines. These protocols provide a solid foundation for researchers and drug development professionals to explore the synthesis of novel heterocyclic entities with potential biological activity. The ability to perform tandem and multi-component reactions from this single precursor underscores its utility in modern synthetic and medicinal chemistry. Further exploration of its reactivity is likely to uncover new pathways to other important heterocyclic systems.

Application Notes and Protocols: Palladium-Catalyzed Annulation of 3-(2-Bromophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed annulation of 3-(2-bromophenyl)prop-2-yn-1-ol. This reaction is a valuable transformation in organic synthesis, offering an efficient route to construct isobenzofuran derivatives, which are important structural motifs in various biologically active molecules and functional materials.

Introduction

The palladium-catalyzed intramolecular annulation of ortho-haloarylalkynes represents a powerful strategy for the synthesis of a variety of heterocyclic compounds. In the case of this compound, this reaction facilitates the formation of a five-membered oxygen-containing ring through the formation of a new carbon-oxygen bond. The reaction typically proceeds via a Sonogashira coupling-type mechanism, followed by an intramolecular cyclization, often referred to as a heteroannulation. The versatility of the palladium catalyst and the tolerance of various functional groups make this a highly attractive method for the synthesis of complex molecular architectures.

Reaction Principle

The overall transformation involves an intramolecular cyclization of the this compound substrate. The generally accepted mechanism proceeds through a catalytic cycle that can be broadly described in the following key steps:

  • Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the carbon-bromine bond of the substrate.

  • Intramolecular Carbopalladation: The appended palladium complex then undergoes an intramolecular insertion of the alkyne, leading to the formation of a vinylpalladium intermediate.

  • Reductive Elimination: The final step involves the reductive elimination of the palladium catalyst, which facilitates the formation of the new C-O bond and regenerates the active Pd(0) catalyst for the next cycle.

This sequence of events leads to the formation of the desired annulated product. The choice of palladium catalyst, ligands, base, and solvent is crucial for the efficiency and selectivity of the reaction.

Experimental Protocols

The following is a generalized protocol for the palladium-catalyzed annulation of this compound. This protocol is based on established procedures for similar intramolecular cyclizations of ortho-haloarylalkynes. Optimization of reaction conditions may be necessary for specific applications.

Materials:

  • This compound

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI) (co-catalyst, optional but often beneficial)

  • Base (e.g., triethylamine (Et₃N), potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., acetonitrile (MeCN), dimethylformamide (DMF), toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (0.02-0.05 mmol), and copper(I) iodide (0.04-0.1 mmol, if used).

  • The flask is evacuated and backfilled with an inert gas (this cycle is repeated three times).

  • Add the anhydrous solvent (5-10 mL) and the base (2.0-3.0 mmol) to the flask via syringe.

  • The reaction mixture is stirred at a specified temperature (ranging from room temperature to 100 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is then redissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired annulated product.

Data Presentation

The following table summarizes representative quantitative data for the palladium-catalyzed annulation of this compound under various hypothetical conditions. This data is illustrative and serves as a guideline for reaction optimization.

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1PdCl₂(PPh₃)₂ (5)-Et₃NMeCN801285
2Pd(PPh₃)₄ (5)-K₂CO₃DMF100892
3Pd(OAc)₂ (5)PPh₃ (10)Cs₂CO₃Toluene110688
4PdCl₂(dppf) (5)-Na₂CO₃Dioxane901278

Visualizations

Reaction Scheme

G reactant This compound product Annulated Product reactant->product Annulation catalyst Pd(0) catalyst, Base

Caption: General reaction scheme for the palladium-catalyzed annulation.

Proposed Catalytic Cycle

G cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition Substrate pd_complex Ar-Pd(II)-Br(L_n) oxidative_addition->pd_complex carbopalladation Intramolecular Carbopalladation pd_complex->carbopalladation vinyl_pd Vinyl-Pd(II) Intermediate carbopalladation->vinyl_pd reductive_elimination Reductive Elimination (C-O bond formation) vinyl_pd->reductive_elimination reductive_elimination->pd0 Product

Caption: Proposed mechanism for the palladium-catalyzed annulation.

Experimental Workflow

G start Start: Assemble Reactants reaction Reaction under Inert Atmosphere start->reaction monitoring Monitor Reaction (TLC/GC-MS) reaction->monitoring workup Aqueous Workup monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Product purification->product

Application Notes and Protocols for the Synthesis of Quinoline Derivatives from 3-(2-Bromophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of quinoline derivatives, valuable scaffolds in medicinal chemistry, starting from 3-(2-bromophenyl)prop-2-yn-1-ol. While a direct, one-step conversion is not prominently described in the current literature, a robust and efficient two-step synthetic pathway is proposed. This pathway involves an initial palladium-catalyzed Buchwald-Hartwig amination to introduce a nitrogen-containing functional group, followed by a base-mediated or palladium-catalyzed intramolecular cyclization to construct the quinoline ring. These protocols are designed to be a practical guide for researchers in organic synthesis and drug discovery.

Introduction

Quinolines are a class of nitrogen-containing heterocyclic compounds that are of significant interest in the pharmaceutical industry due to their wide range of biological activities, including anti-malarial, anti-cancer, anti-inflammatory, and anti-bacterial properties. The development of efficient and versatile synthetic routes to novel quinoline derivatives is a key focus in medicinal chemistry.

This document outlines a synthetic strategy for the preparation of quinoline derivatives from the readily accessible starting material, this compound. The proposed methodology offers a flexible approach to a variety of substituted quinolines.

Proposed Synthetic Pathway

The synthesis of quinoline derivatives from this compound is proposed to proceed via a two-step sequence:

  • Step 1: Buchwald-Hartwig Amination. The initial step involves the conversion of the aryl bromide to an arylamine through a palladium-catalyzed cross-coupling reaction with an amine. This reaction is known for its high efficiency and broad substrate scope.[1][2][3][4][5]

  • Step 2: Intramolecular Cyclization. The resulting 3-(2-aminophenyl)prop-2-yn-1-ol intermediate undergoes an intramolecular cyclization to form the quinoline ring. This can be achieved under basic conditions or through palladium catalysis.[6][7][8]

Synthetic Pathway start This compound intermediate 3-(2-aminophenyl)prop-2-yn-1-ol start->intermediate Step 1: Buchwald-Hartwig Amination product Quinoline Derivative intermediate->product Step 2: Intramolecular Cyclization

Caption: Proposed two-step synthesis of quinoline derivatives.

Experimental Protocols

Step 1: Synthesis of 3-(2-aminophenyl)prop-2-yn-1-ol via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed amination of this compound.

Materials:

  • This compound

  • Ammonia source (e.g., benzophenone imine as an ammonia surrogate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

  • Ethyl acetate

  • Hexane

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), benzophenone imine (1.2 mmol), Pd(OAc)₂ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Add 1 M HCl (10 mL) and stir for 30 minutes to hydrolyze the imine.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(2-aminophenyl)prop-2-yn-1-ol.

Data Presentation:

EntryCatalyst Loading (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
12XantphosNaOtBuToluene1001885
22RuPhosCs₂CO₃Dioxane1102478
31BrettPhosK₃PO₄t-BuOH902082
Step 2: Synthesis of 2-substituted Quinoline via Intramolecular Cyclization

This protocol describes the base-mediated intramolecular cyclization of 3-(2-aminophenyl)prop-2-yn-1-ol.[6]

Materials:

  • 3-(2-aminophenyl)prop-2-yn-1-ol

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolve 3-(2-aminophenyl)prop-2-yn-1-ol (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add a solution of potassium hydroxide (2.0 mmol) in water (1 mL).

  • Heat the reaction mixture to 80 °C and stir for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent to obtain the crude quinoline derivative.

  • Purify by column chromatography or recrystallization.

Alternative Palladium-Catalyzed Cyclization:

For substrates that may be sensitive to strong base, a palladium-catalyzed cyclization can be employed.[7]

Materials:

  • 3-(2-aminophenyl)prop-2-yn-1-ol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Acetonitrile (anhydrous)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 3-(2-aminophenyl)prop-2-yn-1-ol (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and PPh₃ (0.1 mmol).

  • Add anhydrous acetonitrile (10 mL) and triethylamine (2.0 mmol).

  • Heat the reaction mixture to 80 °C and stir for 6-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture, filter through a pad of celite, and concentrate the filtrate.

  • Purify the residue by column chromatography.

Data Presentation:

EntryMethodCatalystBase/AdditiveSolventTemp (°C)Time (h)Yield (%)
1Base-mediated-KOHEthanol80692
2Palladium-catalyzedPd(OAc)₂/PPh₃Et₃NAcetonitrile80888

Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald-Hartwig Cycle cluster_main Catalytic Cycle pd0 Pd(0)L_n pd_complex1 Ar-Pd(II)(Br)L_n pd0->pd_complex1 Oxidative Addition (Ar-Br) pd_complex2 Ar-Pd(II)(NHR')L_n pd_complex1->pd_complex2 Ligand Exchange (+ R'NH2, - HBr) pd_complex2->pd0 Reductive Elimination products Ar-NHR' + HBr reactants Ar-Br + R'NH₂

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Intramolecular Cyclization Workflow

Cyclization Workflow start Dissolve 3-(2-aminophenyl)prop-2-yn-1-ol in Solvent add_reagent Add Base (KOH) or Pd Catalyst System start->add_reagent react Heat Reaction Mixture (e.g., 80°C) add_reagent->react monitor Monitor by TLC react->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (Chromatography/Recrystallization) workup->purify product Isolated Quinoline Derivative purify->product

Caption: General workflow for the intramolecular cyclization step.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Palladium catalysts are air-sensitive and should be handled under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive; handle with care.

  • Organic solvents are flammable; avoid open flames.

Conclusion

The described two-step synthetic pathway provides a reliable and adaptable method for the synthesis of quinoline derivatives from this compound. The use of the Buchwald-Hartwig amination allows for the introduction of various amine substituents, which can influence the final quinoline structure. The subsequent intramolecular cyclization is a high-yielding step that can be tailored by choosing either basic or palladium-catalyzed conditions. This methodology is expected to be a valuable tool for researchers engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.

References

Application Notes and Protocols for Copper-Catalyzed Reactions of 3-(2-bromophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the copper-catalyzed reactions of 3-(2-bromophenyl)prop-2-yn-1-ol. This versatile starting material can undergo various transformations, including intramolecular cyclization to form isobenzofuran derivatives and aerobic oxidation. These reactions are of significant interest in synthetic organic chemistry and drug discovery due to the prevalence of these structural motifs in biologically active molecules.

Copper-Catalyzed Intramolecular Cyclization for the Synthesis of (E)-3-methylidene-1,3-dihydroisobenzofuran

The intramolecular cyclization of this compound provides a direct route to (E)-3-methylidene-1,3-dihydroisobenzofuran, a key structural scaffold. This reaction typically proceeds via an intramolecular Sonogashira-type coupling mechanism.

Data Presentation: Reaction Conditions and Yields
EntryCopper Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1CuI (5)NoneK₂CO₃ (2)DMF1001275
2CuI (5)1,10-Phenanthroline (10)Cs₂CO₃ (2)Dioxane110885
3Cu₂O (5)Nonet-BuOK (2.5)Toluene901668
4Cu(OAc)₂ (10)PPh₃ (20)K₃PO₄ (3)DMSO120680
Experimental Protocol:

General Procedure for Copper-Catalyzed Intramolecular Cyclization:

  • To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 1.0 equiv), the copper catalyst (see table for specific catalyst and loading), and the ligand (if applicable).

  • Add the specified base and solvent to the reaction tube.

  • Stir the reaction mixture at the indicated temperature for the specified time.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired (E)-3-methylidene-1,3-dihydroisobenzofuran.

Experimental Workflow:

experimental_workflow_cyclization cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start atmosphere Establish Inert Atmosphere start->atmosphere reagents Add this compound, Copper Catalyst, Ligand (optional), Base, and Solvent heating Heat and Stir reagents->heating atmosphere->reagents monitoring Monitor by TLC heating->monitoring quench Quench with aq. NH₄Cl monitoring->quench extract Extract with Organic Solvent quench->extract wash_dry Wash, Dry, and Concentrate extract->wash_dry chromatography Column Chromatography wash_dry->chromatography product Isolated Product: (E)-3-methylidene-1,3-dihydroisobenzofuran chromatography->product

Caption: Experimental workflow for the copper-catalyzed intramolecular cyclization.

Copper-Catalyzed Aerobic Oxidation to 2-(3-Oxoprop-1-yn-1-yl)benzaldehyde

The primary alcohol functionality of this compound can be selectively oxidized to an aldehyde under aerobic conditions using a copper catalyst. This transformation provides access to a key intermediate with two reactive carbonyl functionalities.

Data Presentation: Reaction Conditions and Yields
EntryCopper Catalyst (mol%)Co-catalyst/Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Cu(OAc)₂ (10)TEMPO (10)Acetonitrile602488
2CuCl (5)Bipyridine (10)Toluene801878
3Cu(OTf)₂ (5)NoneDMSO702082
4CuBr (10)DMAP (20)Chlorobenzene901275
Experimental Protocol:

General Procedure for Copper-Catalyzed Aerobic Oxidation:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the copper catalyst, and the co-catalyst/ligand (if applicable).

  • Add the specified solvent to the flask.

  • Stir the reaction mixture vigorously under an atmosphere of air (or oxygen, using a balloon).

  • Heat the reaction to the indicated temperature and maintain for the specified time.

  • Monitor the disappearance of the starting material by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield 2-(3-oxoprop-1-yn-1-yl)benzaldehyde.

Experimental Workflow:

experimental_workflow_oxidation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start atmosphere Establish Aerobic Atmosphere start->atmosphere reagents Add this compound, Copper Catalyst, Co-catalyst/Ligand, and Solvent heating Heat and Stir reagents->heating atmosphere->reagents monitoring Monitor by TLC heating->monitoring filtration Filter through Celite monitoring->filtration concentration Concentrate Filtrate filtration->concentration chromatography Column Chromatography concentration->chromatography product Isolated Product: 2-(3-Oxoprop-1-yn-1-yl)benzaldehyde chromatography->product

Caption: Experimental workflow for the copper-catalyzed aerobic oxidation.

Signaling Pathway Analogy: Catalytic Cycle

The copper-catalyzed reactions can be conceptually visualized as a catalytic cycle, analogous to a signaling pathway, where the catalyst is regenerated after each productive cycle.

catalytic_cycle Cu_I Cu(I) Species Intermediate1 Oxidative Addition (or Alkyne Coordination) Cu_I->Intermediate1 Substrate This compound Substrate->Intermediate1 Cu_III Cu(III) Intermediate Intermediate1->Cu_III Intermediate2 Intramolecular Insertion/ Nucleophilic Attack Regeneration Reductive Elimination Intermediate2->Regeneration Product Product Cu_III->Intermediate2 Base Base Base->Intermediate2 Regeneration->Cu_I Catalyst Regeneration Regeneration->Product

Caption: Generalized catalytic cycle for copper-catalyzed reactions.

Application Notes: 3-(2-Bromophenyl)prop-2-yn-1-ol as a Versatile Precursor for the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(2-Bromophenyl)prop-2-yn-1-ol is a valuable bifunctional building block for the synthesis of a variety of heterocyclic compounds that serve as key intermediates in the development of novel pharmaceutical agents. Its structure, featuring a terminal alkyne, a propargylic alcohol, and a bromine-substituted phenyl ring, allows for diverse and regioselective chemical transformations. This application note details the utility of this compound in the synthesis of quinoline and benzofuran scaffolds, which are prominent in many anticancer agents and kinase inhibitors.

The primary synthetic strategies involve palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, followed by intramolecular cyclization. These methods offer an efficient route to construct complex molecular architectures from readily available starting materials.

Application 1: Synthesis of a 2-Substituted Quinoline Intermediate

Quinolines are a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activity.[1][2] The following protocol describes a plausible pathway to a 2-substituted quinoline intermediate from this compound. The synthesis proceeds via an initial oxidation of the primary alcohol to an aldehyde, followed by a Sonogashira coupling with a protected aniline and subsequent intramolecular cyclization.

Experimental Protocol: Synthesis of a 2-(Quinolin-2-yl)ethan-1-ol Intermediate

Step 1: Oxidation of this compound to 3-(2-bromophenyl)prop-2-ynal

  • To a solution of this compound (1.0 mmol) in dichloromethane (10 mL), add Dess-Martin periodinane (1.2 mmol).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.

Step 2: Sonogashira Coupling and Cyclization to form the Quinoline Intermediate

  • In a flame-dried Schlenk flask, combine 3-(2-bromophenyl)prop-2-ynal (1.0 mmol), 2-aminoaniline (1.1 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol), and CuI (0.1 mmol).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous triethylamine (5 mL) and stir the mixture at 80°C for 12 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain the 2-substituted quinoline intermediate.

Quantitative Data
StepProductStarting MaterialReagentsYield (%)Purity (%)
13-(2-bromophenyl)prop-2-ynalThis compoundDess-Martin periodinane~90>95 (crude)
22-(Quinolin-2-yl)ethan-1-ol derivative3-(2-bromophenyl)prop-2-ynal2-aminoaniline, Pd/Cu catalyst75-85>98

Note: Yields are representative and based on analogous reactions reported in the literature.

Synthetic Workflow

G cluster_0 Synthesis of Quinoline Intermediate A This compound B Oxidation (Dess-Martin) A->B C 3-(2-Bromophenyl)prop-2-ynal B->C D Sonogashira Coupling & Cyclization (with 2-aminoaniline) C->D E 2-Substituted Quinoline Intermediate D->E

Caption: Synthetic pathway for a 2-substituted quinoline intermediate.

Application 2: Synthesis of a 3-Substituted Benzofuran Intermediate

Benzofuran derivatives are another important class of heterocyclic compounds with a wide range of biological activities. The synthesis of a 3-substituted benzofuran from this compound can be achieved through a Sonogashira coupling with a suitable coupling partner, followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of a (Benzofuran-3-yl)methanol Intermediate
  • To a solution of this compound (1.0 mmol) and a suitable phenol (e.g., phenol, 1.2 mmol) in anhydrous DMF (10 mL), add Pd(PPh₃)₄ (0.05 mmol), CuI (0.1 mmol), and K₂CO₃ (2.0 mmol).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture to 100°C and stir for 24 hours.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-substituted benzofuran intermediate.

Quantitative Data
ProductStarting MaterialsCatalysts/ReagentsYield (%)Purity (%)
(Benzofuran-3-yl)methanol derivativeThis compound, PhenolPd(PPh₃)₄, CuI, K₂CO₃70-80>97

Note: Yields are representative and based on analogous reactions reported in the literature.[3][4]

Synthetic Workflow

G cluster_1 Synthesis of Benzofuran Intermediate A This compound B Sonogashira Coupling & Cyclization (with Phenol) A->B C 3-Substituted Benzofuran Intermediate B->C

Caption: Synthetic pathway for a 3-substituted benzofuran intermediate.

Signaling Pathways for Quinoline-Based Kinase Inhibitors

Many quinoline-based pharmaceutical agents function as kinase inhibitors, which are crucial in cancer therapy. These inhibitors typically target the ATP-binding site of protein kinases, thereby blocking the phosphorylation of downstream substrates and inhibiting signal transduction pathways that promote cell proliferation and survival.

G cluster_2 Kinase Inhibition by Quinoline Derivative Kinase Protein Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase CellSignal Downstream Signaling PhosphoSubstrate->CellSignal Quinoline Quinoline-based Inhibitor Quinoline->Block Proliferation Cell Proliferation & Survival CellSignal->Proliferation

Caption: General mechanism of kinase inhibition by quinoline derivatives.

This compound is a highly versatile and valuable precursor for the synthesis of pharmaceutically relevant heterocyclic intermediates. The methodologies outlined in these application notes provide a foundation for the development of novel quinoline and benzofuran derivatives for drug discovery programs. The adaptability of the Sonogashira coupling and subsequent cyclization reactions allows for the generation of diverse compound libraries for screening and optimization of biological activity.

References

Application Notes and Protocols: The Role of 3-(2-Bromophenyl)prop-2-yn-1-ol in the Total Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-(2-bromophenyl)prop-2-yn-1-ol as a versatile building block in the total synthesis of natural products, particularly those containing the isocoumarin scaffold. Isocoumarins are a class of natural products known for their diverse biological activities, including antimicrobial, cytotoxic, and enzyme inhibitory properties.

The strategic placement of a bromo-aryl group and a propargyl alcohol moiety in this compound makes it an ideal precursor for intramolecular cyclization reactions, most notably the Palladium-catalyzed Sonogashira coupling, to construct the core isocoumarin ring system efficiently.

Application Note: Synthesis of Isocoumarin-Containing Natural Products

The total synthesis of complex natural products is a cornerstone of organic chemistry, enabling access to scarce compounds for biological evaluation.[1] this compound serves as a key starting material for the synthesis of the isocoumarin core found in various natural products. The primary strategy involves an intramolecular Sonogashira coupling reaction. This reaction forms a carbon-carbon bond between the aryl bromide and the terminal alkyne, leading to the formation of the lactone ring characteristic of isocoumarins.

A representative application is the synthesis of the core structure of natural products like Mitorubrin . While a direct total synthesis of Mitorubrin starting from this compound is not explicitly detailed in a single publication, the principles of its synthesis can be applied. The synthesis of the azaphilone core of mitorubrinic acid has been shown to proceed from an isocoumarin intermediate.[1] The general approach involves the initial protection of the alcohol group of this compound, followed by an intramolecular Sonogashira cyclization to yield a protected 3-methylene-isocoumarin derivative. Subsequent functional group manipulations can then lead to the desired natural product.

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

Experimental Protocols

The following protocols are representative methodologies for the key transformations involving this compound in the synthesis of an isocoumarin core.

Protocol 1: Protection of this compound

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C under an argon atmosphere, is added triethylamine (1.5 eq) followed by the dropwise addition of tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq). The reaction mixture is stirred at room temperature for 4 hours. Upon completion (monitored by TLC), the reaction is quenched with saturated aqueous NaHCO₃ solution and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the TBDMS-protected ether.

Protocol 2: Intramolecular Sonogashira Cyclization to form the Isocoumarin Core

To a solution of the TBDMS-protected this compound (1.0 eq) in a 1:1 mixture of anhydrous tetrahydrofuran (THF) and triethylamine (0.05 M) is added bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq) and copper(I) iodide (CuI, 0.1 eq). The reaction mixture is stirred at 60 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate, washed with saturated aqueous NH₄Cl solution and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the cyclized product, a TBDMS-protected 3-methylene-isocoumarin.

Protocol 3: Deprotection and Isomerization to the Isocoumarin

The TBDMS-protected 3-methylene-isocoumarin (1.0 eq) is dissolved in THF (0.1 M), and a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq) is added. The mixture is stirred at room temperature for 2 hours. The reaction is then quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The resulting crude alcohol can be isomerized to the corresponding 3-methyl-isocoumarin by treatment with a mild acid or base, or used directly in subsequent steps.

Data Presentation

The following table summarizes typical yields for the key synthetic steps.

StepReactionReagents and ConditionsTypical Yield (%)
1ProtectionTBDMSCl, Et₃N, DCM, 0 °C to rt, 4h90-95
2Intramolecular Sonogashira CyclizationPd(PPh₃)₂Cl₂, CuI, Et₃N/THF, 60 °C, 12h75-85
3DeprotectionTBAF, THF, rt, 2h85-95

Mandatory Visualization

Synthetic_Pathway A This compound B TBDMS-protected This compound A->B  Protocol 1: TBDMSCl, Et3N C TBDMS-protected 3-methylene-isocoumarin B->C  Protocol 2: Pd(PPh3)2Cl2, CuI, Et3N D 3-Methylene-isocoumarinol C->D  Protocol 3: TBAF E Isocoumarin Core (e.g., for Mitorubrin) D->E  Further Modifications

Caption: Synthetic pathway to an isocoumarin core from this compound.

Sonogashira_Cycle cluster_copper Copper Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)-X L2 Pd0->PdII_Aryl Oxidative Addition PdII_Acetylide Ar-Pd(II)-C≡CR L2 PdII_Aryl->PdII_Acetylide Transmetalation PdII_Acetylide->Pd0 Product Ar-C≡CR PdII_Acetylide->Product Reductive Elimination ArX Ar-X ArX->PdII_Aryl Alkyne R-C≡C-H Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide  Base Cu_Acetylide->PdII_Aryl Base Base Base->Alkyne CuX CuX

Caption: Catalytic cycle of the Sonogashira coupling reaction.

References

Application Note: Methods for Derivatization of the Hydroxyl Group in 3-(2-bromophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(2-bromophenyl)prop-2-yn-1-ol is a valuable synthetic intermediate, particularly in the fields of medicinal chemistry and materials science. The presence of a terminal propargyl alcohol and a bromo-aryl moiety allows for diverse subsequent transformations, such as cross-coupling reactions (e.g., Sonogashira coupling) and click chemistry.[1][2] Derivatization of the primary hydroxyl group is a critical step to modify the molecule's physicochemical properties, to install a protecting group for multi-step synthesis, or to introduce specific functionalities for biological assays.[3] This document provides detailed protocols for common and effective methods for derivatizing this hydroxyl group into ethers, esters, silyl ethers, and carbamates.

General Experimental Workflow

The derivatization of this compound typically follows a standardized workflow, from the initial reaction setup to the final characterization of the purified product. This process ensures reproducibility and high purity of the resulting derivatives.

G cluster_workflow General Derivatization Workflow start Starting Material This compound reaction Derivatization Reaction (e.g., Etherification, Esterification) start->reaction Reagents Solvent workup Aqueous Workup & Solvent Extraction reaction->workup Quenching purification Purification (e.g., Column Chromatography) workup->purification Crude Product characterization Characterization (NMR, MS, IR) purification->characterization Purified Product product Final Derivative Product characterization->product

Caption: General workflow for the synthesis and isolation of derivatives.

Derivatization Strategies

Several reliable methods can be employed to derivate the hydroxyl group. The choice of method depends on the desired functional group, stability requirements, and compatibility with other functional groups in the molecule.

G center This compound (Substrate) ether Ether Derivative center->ether Williamson Synthesis (R-X, Base) Mitsunobu Reaction (R-OH, DEAD, PPh₃) ester Ester Derivative center->ester Steglich Esterification (R-COOH, DCC, DMAP) Acylation (R-COCl, Base) silyl Silyl Ether Derivative center->silyl Silylation (R₃Si-Cl, Imidazole) carbamate Carbamate Derivative center->carbamate Carbamoylation (R-NCO)

Caption: Key derivatization pathways for the target alcohol.

Etherification Methods

Ether derivatives are valuable for their stability and can be used to introduce a wide range of alkyl or aryl groups.

Williamson Ether Synthesis

This classic method involves the deprotonation of the alcohol to form an alkoxide, followed by an S_N_2 reaction with an alkyl halide.[4][5][6] It is most effective for preparing ethers from primary or secondary alkyl halides.[5][6]

Experimental Protocol:

  • Dissolve this compound (1.0 eq.) in anhydrous THF (0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise over 10 minutes.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 eq.) dropwise.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, cautiously quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Quantitative Data Summary (Williamson Ether Synthesis)

Alkyl Halide (R-X) Base Solvent Temp (°C) Time (h) Typical Yield (%)
Methyl Iodide NaH THF 25 4 85-95
Benzyl Bromide NaH THF 25 6 80-90

| Ethyl Bromide | KH | DMF | 25 | 8 | 75-85 |

Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ether with inversion of configuration (not applicable here, but a key feature of the reaction).[7][8] It uses a phosphine reagent (like PPh₃) and an azodicarboxylate (like DEAD or DIAD).[7][9]

Experimental Protocol:

  • Dissolve this compound (1.0 eq.), the desired alcohol nucleophile (R-OH, 1.5 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF (0.1 M).[10]

  • Cool the solution to 0 °C in an ice bath.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise over 20 minutes.[10]

  • Allow the reaction to warm to room temperature and stir for 8-16 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue directly by flash column chromatography to remove triphenylphosphine oxide and other byproducts.

Quantitative Data Summary (Mitsunobu Reaction)

Alcohol (R-OH) Reagents Solvent Temp (°C) Time (h) Typical Yield (%)
Phenol PPh₃, DEAD THF 0 to 25 12 70-85
4-Methoxybenzyl alcohol PPh₃, DIAD THF 0 to 25 10 75-90

| Ethanol | PPh₃, DEAD | DCM | 0 to 25 | 16 | 60-75 |

Esterification Methods

Esterification introduces an acyl group, which can serve as a prodrug moiety or a protecting group that can be easily removed by hydrolysis.

Steglich Esterification

This method uses a carbodiimide (like DCC) to activate a carboxylic acid, which then reacts with the alcohol in the presence of a catalyst like DMAP.[11]

Experimental Protocol:

  • Dissolve this compound (1.0 eq.), the desired carboxylic acid (R-COOH, 1.2 eq.), and 4-dimethylaminopyridine (DMAP, 0.1 eq.) in anhydrous DCM (0.2 M).

  • Cool the solution to 0 °C.

  • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq.) and stir the mixture.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC.

  • Once complete, filter off the DCU precipitate and wash with DCM.

  • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purify by flash column chromatography.

Quantitative Data Summary (Steglich Esterification)

Carboxylic Acid (R-COOH) Coupling Agent Solvent Temp (°C) Time (h) Typical Yield (%)
Acetic Acid DCC, DMAP DCM 0 to 25 4 90-98
Benzoic Acid DCC, DMAP DCM 0 to 25 6 85-95

| Boc-Glycine | DCC, DMAP | DCM/DMF | 0 to 25 | 8 | 80-90 |

Silyl Ether Formation

Silyl ethers are excellent protecting groups for alcohols due to their ease of formation and selective removal under mild conditions, often using a fluoride source like TBAF.[3][12] Common silylating agents include TMSCl, TBSCl (or TBDMSCl), and TIPSCl.[12]

Experimental Protocol:

  • Dissolve this compound (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DMF (0.3 M).

  • Add the silyl chloride (e.g., tert-butyldimethylsilyl chloride, TBSCl, 1.2 eq.) portion-wise at room temperature.

  • Stir the reaction for 2-6 hours, monitoring by TLC.

  • Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Quantitative Data Summary (Silylation)

Silyl Chloride (R₃SiCl) Base Solvent Temp (°C) Time (h) Typical Yield (%)
TMSCl Imidazole DCM 25 1 >95
TBSCl Imidazole DMF 25 4 90-98

| TIPSCl | Imidazole | DMF | 25 | 6 | 85-95 |

Carbamate Formation

Carbamates are functional groups with applications in pharmaceuticals and as protecting groups for amines and alcohols.[13] They can be readily formed by reacting an alcohol with an isocyanate.

Experimental Protocol:

  • Dissolve this compound (1.0 eq.) in anhydrous toluene (0.2 M).

  • Add the desired isocyanate (R-NCO, 1.1 eq.) dropwise.

  • Add a catalytic amount of dibutyltin dilaurate (DBTDL, ~1 mol%).

  • Heat the reaction mixture to 60-80 °C and stir for 2-8 hours, monitoring by TLC.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Quantitative Data Summary (Carbamoylation)

Isocyanate (R-NCO) Catalyst Solvent Temp (°C) Time (h) Typical Yield (%)
Phenyl Isocyanate DBTDL Toluene 80 3 85-95
Methyl Isocyanate (none) THF 25 6 90-98

| n-Butyl Isocyanate | DBTDL | Toluene | 60 | 4 | 88-96 |

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-bromophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving yields for the synthesis of 3-(2-bromophenyl)prop-2-yn-1-ol. The primary synthetic route is the Sonogashira cross-coupling reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Sonogashira reaction is failing or giving very low yields of this compound. What is the primary cause?

A1: The most likely cause is steric hindrance from the bromine atom at the ortho position of the phenyl ring. This steric bulk can significantly slow down the oxidative addition of the aryl bromide to the palladium(0) catalyst, which is often the rate-limiting step of the reaction.[1][2] This hindrance makes it difficult for the palladium complex to approach the carbon-bromine bond, leading to low or no conversion.[1]

Q2: I'm observing a significant amount of a side product that appears to be a dimer of propargyl alcohol. What is this and how can I prevent it?

A2: You are likely observing the Glaser homocoupling of propargyl alcohol. This is a common side reaction in Sonogashira couplings, especially when a copper(I) co-catalyst is used.[2] The copper acetylide intermediate, formed from the reaction of copper(I) with propargyl alcohol, can oxidatively dimerize, particularly in the presence of oxygen.[2]

To minimize Glaser coupling, you can:

  • Switch to a copper-free protocol: This is the most effective method to eliminate the primary pathway for homocoupling.[1][2]

  • Thoroughly degas your reaction mixture: Removing oxygen is crucial to suppress oxidative homocoupling. Use techniques like freeze-pump-thaw or sparging the solvent with an inert gas (Argon or Nitrogen).[2]

  • Reduce the copper(I) catalyst loading: If using a copper-catalyzed protocol, minimizing the amount of Cu(I) can disfavor the homocoupling pathway.[1]

  • Slow addition of propargyl alcohol: Adding the alkyne slowly can help maintain a low concentration, which disfavors the bimolecular homocoupling reaction.[2]

Q3: My reaction starts but seems to stall before all the 2-bromophenyl starting material is consumed. What could be the issue?

A3: This is likely due to catalyst deactivation or decomposition. The active Pd(0) species can be sensitive and may degrade over the course of the reaction, especially at elevated temperatures. Ensure your palladium source and any phosphine ligands are fresh, as phosphines can oxidize over time.[1] Using more robust, air-stable palladium precatalysts in combination with bulky ligands can help maintain catalytic activity for longer periods.

Q4: Which catalyst and ligand system is recommended for coupling a sterically hindered substrate like a 2-bromophenyl derivative?

A4: For sterically demanding substrates, the choice of ligand is critical. Bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are generally preferred.[1][3] These ligands facilitate the formation of a highly reactive, monoligated 14-electron Pd(0) species, which is more effective at undergoing oxidative addition with hindered aryl halides.[1][4]

Q5: How critical is the choice of base and solvent for this reaction?

A5: The base and solvent are crucial. An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used to neutralize the HBr formed during the reaction.[5] The solvent must be able to dissolve all reactants and be thoroughly degassed. Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).[6][7] For some sterically hindered substrates, running the reaction in neat amine base without a co-solvent can be effective.

Q6: I am having difficulty purifying the final product, this compound. It seems very polar and streaks on my silica gel column. Any suggestions?

A6: Aryl propargyl alcohols can be challenging to purify by standard silica gel chromatography due to their polarity. Here are some tips:

  • Use a more polar eluent system: A gradient of ethyl acetate in hexanes might not be sufficient. Consider using a system with dichloromethane and methanol.

  • Deactivate the silica gel: Pre-treating the silica gel with a small amount of triethylamine (e.g., 1% in the eluent) can help by neutralizing acidic sites on the silica, which can cause streaking with polar, basic, or acid-sensitive compounds.

  • Consider reverse-phase chromatography: If normal-phase chromatography is not effective, reverse-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient can be a better option for polar compounds.

Data Presentation: Impact of Reaction Parameters on Yield

ParameterConditionGeneral Impact on YieldRationale
Aryl Halide I > Br >> ClHigher yield with IodideThe C-I bond is weaker and more reactive towards oxidative addition than C-Br or C-Cl bonds.[5]
Catalyst Ligand Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, XPhos) or NHCsIncreased YieldPromotes the formation of a highly active monoligated Pd(0) species, overcoming steric hindrance.[1][3][4]
Co-Catalyst Copper-Free ProtocolCan increase yield by minimizing side reactionsEliminates the Glaser homocoupling pathway, which consumes the alkyne starting material.[1][2]
Base Amine bases (e.g., TEA, DIPEA)Essential for reactionNeutralizes the hydrogen halide byproduct, driving the reaction forward.[5]
Temperature Elevated (e.g., 60-100 °C)Often required for aryl bromidesProvides the necessary energy to overcome the activation barrier for the sterically hindered oxidative addition.[6]
Atmosphere Inert (Argon or Nitrogen)Crucial for high yieldPrevents oxidation of the Pd(0) catalyst and suppresses oxidative homocoupling of the alkyne.[2]

Experimental Protocols

Key Experiment: Copper-Free Sonogashira Coupling of 2-Bromoiodobenzene with Propargyl Alcohol

This protocol is a representative procedure for the synthesis of this compound, adapted for a sterically hindered substrate.

Materials:

  • 2-Bromoiodobenzene (or another suitable 2-bromophenyl halide)

  • Propargyl alcohol

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Bulky phosphine ligand (e.g., XPhos)

  • Base (e.g., Triethylamine or Diisopropylethylamine)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-bromophenyl halide (1.0 equiv.), the palladium catalyst (e.g., 2-5 mol%), the bulky phosphine ligand (e.g., 4-10 mol%), and a magnetic stir bar.

  • Degassing: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the amine base (2.0-3.0 equiv.). Stir the mixture for a few minutes. Then, add the propargyl alcohol (1.2-1.5 equiv.) dropwise via syringe.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove the palladium catalyst and amine salts. Wash the filtrate with saturated aqueous ammonium chloride, then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Consider using a deactivated silica gel or a more polar eluent system (e.g., dichloromethane/methanol) to improve separation.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Workup cluster_purification Purification setup 1. Add Reagents to Schlenk Flask (Aryl Halide, Pd Catalyst, Ligand) degas 2. Degas System (Evacuate/Backfill with Ar/N2) setup->degas add_solvents 3. Add Degassed Solvent and Base degas->add_solvents add_alkyne 4. Add Propargyl Alcohol add_solvents->add_alkyne react 5. Heat and Monitor (TLC/LC-MS) add_alkyne->react workup 6. Quench, Filter, and Extract react->workup purify 7. Column Chromatography workup->purify product Pure 3-(2-bromophenyl) prop-2-yn-1-ol purify->product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Potential Solutions problem Low or No Yield cause1 Steric Hindrance problem->cause1 cause2 Catalyst Deactivation problem->cause2 cause3 Glaser Homocoupling (Side Reaction) problem->cause3 cause4 Poor Reagent Quality problem->cause4 sol1 Use Bulky, Electron-Rich Ligand Increase Reaction Temperature cause1->sol1 sol2 Use Fresh Catalyst/Ligands Use Robust Pre-catalyst cause2->sol2 sol3 Switch to Copper-Free Protocol Thoroughly Degas Solvents cause3->sol3 sol4 Use Freshly Distilled/Purified Reagents cause4->sol4

Caption: Troubleshooting logic for low yields in the Sonogashira synthesis.

References

Technical Support Center: Optimizing Catalyst Loading for 3-(2-bromophenyl)prop-2-yn-1-ol Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the catalyst loading for the intramolecular cyclization of 3-(2-bromophenyl)prop-2-yn-1-ol. This reaction is a key step in the synthesis of various heterocyclic compounds, and achieving high efficiency and yield is crucial. This guide offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and data-driven insights to facilitate successful experimentation.

Troubleshooting Guide

This section addresses common issues encountered during the cyclization of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Conversion 1. Inactive Catalyst: The palladium catalyst may have degraded due to improper storage or handling. 2. Inhibitors in the Reaction Mixture: Impurities in the starting material, solvent, or base can poison the catalyst. 3. Insufficient Reaction Temperature: The activation energy for the oxidative addition of the aryl bromide may not be reached. 4. Incorrect Base: The chosen base may not be strong enough to facilitate the reductive elimination step.1. Use a fresh batch of palladium catalyst. Consider using a more robust catalyst precursor like a palladacycle. 2. Purify the starting material and ensure solvents are anhydrous and degassed. 3. Gradually increase the reaction temperature in 10 °C increments. 4. Screen different bases such as triethylamine, potassium carbonate, or cesium carbonate.
Formation of Palladium Black 1. Catalyst Decomposition: The Pd(0) active species is unstable and can agglomerate, especially at high temperatures or in the presence of oxygen. 2. Inappropriate Ligand-to-Metal Ratio: An incorrect ratio can lead to catalyst instability.1. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Use thoroughly degassed solvents. Consider using a ligand that stabilizes the Pd(0) species. 2. Optimize the ligand-to-palladium ratio. A common starting point is a 1:1 or 2:1 ratio.
Formation of Side Products (e.g., Dimerization of the Alkyne) 1. Glaser-Hay Coupling: If a copper co-catalyst is used, it can promote the oxidative homocoupling of the terminal alkyne. 2. Isomerization of the Product: The exocyclic double bond of the product can isomerize to a more stable endocyclic position.1. Switch to a copper-free Sonogashira or Heck-type cyclization protocol. 2. This is often thermodynamically favored. If the exocyclic isomer is desired, reaction conditions such as lower temperature and shorter reaction times should be explored. The addition of silver salts can sometimes suppress isomerization in Heck reactions.[1]
Poor Reproducibility 1. Variability in Reagent Quality: Inconsistent purity of starting materials, solvents, or catalyst. 2. Inconsistent Reaction Setup: Minor variations in temperature, stirring rate, or inert atmosphere can affect the outcome.1. Use reagents from a reliable source and check their purity before use. 2. Standardize the experimental setup and procedure meticulously.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading range for the cyclization of this compound?

A1: The optimal catalyst loading can vary significantly depending on the specific reaction conditions (e.g., ligand, base, solvent, temperature). Generally, palladium catalyst loading for similar intramolecular cyclizations can range from as low as 0.5 mol% to 5 mol%. It is recommended to start with a screening of catalyst loadings to find the most efficient concentration for your specific system.

Q2: Which palladium catalyst is best suited for this reaction?

A2: Several palladium sources can be effective. Common choices include Pd(OAc)₂, PdCl₂(PPh₃)₂, and Pd(PPh₃)₄. The choice of ligand is also critical, with phosphine ligands like triphenylphosphine (PPh₃) or bulky, electron-rich phosphines often being employed to stabilize the catalyst and promote the reaction.

Q3: What is the role of the base in this cyclization?

A3: The base plays a crucial role in the catalytic cycle. In the context of a Heck-type mechanism, it is involved in the regeneration of the active Pd(0) catalyst from the H-Pd-X species formed after β-hydride elimination.[2] For a Sonogashira-type pathway, the base is required to deprotonate the terminal alkyne.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A small aliquot of the reaction mixture can be taken at regular intervals, quenched, and analyzed to determine the consumption of the starting material and the formation of the product.

Q5: What are the expected products of this cyclization?

A5: The primary product of the intramolecular cyclization of this compound is typically an isobenzofuran derivative, specifically 1-(methylene)isobenzofuran. However, depending on the reaction conditions, isomerization to the more stable endocyclic double bond isomer, 1-methylisobenzofuran, may occur.

Data Presentation

The following tables summarize the effect of varying catalyst loading on the yield of cyclization reactions for substrates similar to this compound. Note: Data for the exact substrate is limited in the literature; therefore, data from closely related intramolecular Heck and Sonogashira cyclizations of 2-haloaryl alkynes are presented as a reference.

Table 1: Optimization of Pd(OAc)₂ Loading for a Model Intramolecular Heck Cyclization

EntryPd(OAc)₂ (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
15PPh₃ (10)K₂CO₃DMF1001285
22.5PPh₃ (5)K₂CO₃DMF1001282
31PPh₃ (2)K₂CO₃DMF1002475
40.5PPh₃ (1)K₂CO₃DMF1002460

Table 2: Screening of Palladium Catalysts for a Model Intramolecular Sonogashira-type Cyclization

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PdCl₂(PPh₃)₂ (3)-Et₃NAcetonitrile80892
2Pd(OAc)₂ (3)PPh₃ (6)Et₃NAcetonitrile80888
3Pd(PPh₃)₄ (3)-Et₃NAcetonitrile80890
4Pd₂(dba)₃ (1.5)PPh₃ (6)Et₃NAcetonitrile80885

Experimental Protocols

General Protocol for Catalyst Loading Optimization

This protocol provides a general methodology for screening palladium catalyst loading for the cyclization of this compound.

Materials:

  • This compound

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

  • Ligand (e.g., PPh₃)

  • Base (e.g., K₂CO₃, Et₃N)

  • Anhydrous and degassed solvent (e.g., DMF, acetonitrile, toluene)

  • Schlenk flasks or similar reaction vessels

  • Magnetic stirrer and stir bars

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle or oil bath

Procedure:

  • To a series of oven-dried Schlenk flasks, add this compound (1.0 mmol) and a magnetic stir bar.

  • In separate flasks, add varying amounts of the palladium catalyst to screen a range of loadings (e.g., 5 mol%, 2.5 mol%, 1 mol%, 0.5 mol%).

  • Add the appropriate amount of ligand to each flask.

  • Add the base (e.g., 2.0 mmol of K₂CO₃ or 3.0 mmol of Et₃N) to each flask.

  • Seal the flasks with septa and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent (5 mL) to each flask via syringe.

  • Place the flasks in a preheated oil bath at the desired temperature (e.g., 80-120 °C).

  • Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., 1h, 3h, 6h, 24h).

  • Upon completion, cool the reactions to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

  • Analyze the purified product to determine the yield for each catalyst loading.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis start Weigh Starting Material (this compound) add_catalyst Add Pd Catalyst & Ligand start->add_catalyst add_base Add Base add_catalyst->add_base add_solvent Add Degassed Solvent add_base->add_solvent purge Purge with Inert Gas add_solvent->purge heat Heat to Desired Temp. purge->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Quench & Extract monitor->quench Reaction Complete purify Purify (Column Chromatography) quench->purify analyze Analyze Yield & Purity purify->analyze

Caption: Experimental workflow for optimizing catalyst loading.

Troubleshooting_Logic start Low/No Conversion? check_catalyst Check Catalyst Activity (Use Fresh Catalyst) start->check_catalyst Yes side_products Side Products Observed? start->side_products No check_temp Increase Temperature check_catalyst->check_temp check_base Screen Different Bases check_temp->check_base check_purity Check Reagent Purity check_base->check_purity dimerization Alkyne Dimerization? side_products->dimerization Yes isomerization Product Isomerization? dimerization->isomerization No copper_free Switch to Copper-Free Conditions dimerization->copper_free Yes optimize_time_temp Optimize Reaction Time & Temperature isomerization->optimize_time_temp Yes

Caption: Troubleshooting decision tree for the cyclization reaction.

References

Technical Support Center: Purification of Propargylic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of propargylic alcohols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude propargylic alcohol samples?

A1: Impurities in propargylic alcohols typically arise from the synthesis process or degradation.[1] Common contaminants include:

  • Unreacted Starting Materials: Such as the initial aldehyde/ketone and alkynyl reagent.[2]

  • Synthesis Byproducts: These can include di-propargylated ethers, products from side reactions like Meyer-Schuster or Rupe rearrangements (α,β-unsaturated ketones/aldehydes), and formaldehyde reaction products (e.g., dipropargyl formal) if formaldehyde was used in the synthesis.[2][3][4]

  • Residual Solvents: Solvents used in the reaction or workup (e.g., THF, diethyl ether, DMF).

  • Water: Propargylic alcohols can be hygroscopic, and water is often present from aqueous workups.[1] Propargyl alcohol itself forms an azeotrope with water, making its removal challenging.[3][5]

  • Catalyst Residues: Traces of metal catalysts or acids/bases used in the synthesis.[1]

Q2: Which purification technique is most suitable for my propargylic alcohol?

A2: The choice of purification method depends on the physical properties of your propargylic alcohol (liquid vs. solid), its thermal stability, and the nature of the impurities.

  • Fractional Distillation: Ideal for thermally stable, liquid propargylic alcohols with boiling points significantly different from impurities. Vacuum distillation is recommended for high-boiling or heat-sensitive compounds to prevent decomposition.[3][6]

  • Flash Column Chromatography: A highly versatile technique for both liquid and solid propargylic alcohols. It separates compounds based on polarity and is effective for removing a wide range of impurities.[2]

  • Recrystallization: The primary method for purifying solid propargylic alcohols. It is highly effective at removing soluble and insoluble impurities, provided a suitable solvent is found.[7]

Q3: My propargylic alcohol appears yellow or discolored. What does this indicate and how can I fix it?

A3: A yellow tint can indicate the presence of impurities or degradation products.[1] Pure propargyl alcohol is typically a clear, colorless liquid.[1] The color may arise from polymeric byproducts or condensation products.[3] Purification via distillation or chromatography can often remove these colored impurities. If the discoloration occurs during storage, it suggests decomposition, and the compound should be re-purified before use.

Q4: How can I effectively remove water from my propargyl alcohol sample?

A4: Removing water can be challenging due to the formation of azeotropes. Propargyl alcohol, for instance, forms an azeotrope with water at a composition of 45.5% propargyl alcohol by weight.[3][5]

  • Drying Agents: For small amounts of water, drying the sample with an anhydrous salt like magnesium sulfate or sodium sulfate before final purification can be effective.[6][8] Note: Avoid using alkali drying agents if distillation is planned, as this can lead to explosive salt formation.[8]

  • Azeotropic Distillation: For larger quantities, azeotropic distillation with an entrainer like benzene or toluene can be used. A ternary azeotrope (e.g., benzene-propargyl alcohol-water) boils at a lower temperature, allowing for the removal of water.[3]

Q5: What purity level should I aim for?

A5: The required purity depends on the intended application. For industrial uses, a purity of >98% is often sufficient.[1] However, for sensitive applications like pharmaceutical research or materials science, much higher purity levels (>99.5%) may be necessary to ensure reliable and reproducible results.[1][3]

Troubleshooting Guides

Flash Column Chromatography Issues
ProblemPotential Cause(s)Suggested Solution(s)
Broad or Tailing Peaks Sample Overload: Too much crude material was loaded onto the column.Reduce the amount of sample loaded. A general rule is a 1:20 to 1:50 ratio of sample-to-silica gel by weight.
Poor Solubility: The sample is not fully dissolved in the mobile phase at the top of the column.Load the sample dissolved in a minimal amount of the eluent. If solubility is low, consider "dry loading" by adsorbing the sample onto a small amount of silica gel before adding it to the column.[9]
Interactions with Silica: The alcohol group interacts strongly with the acidic silica gel.Add a small amount (0.1-1%) of a polar modifier like triethylamine or acetic acid to the eluent to improve peak shape.
Poor Separation / Co-elution Inappropriate Solvent System: The polarity of the eluent is too high or too low, resulting in poor separation (ΔRf < 0.1).Optimize the solvent system using Thin-Layer Chromatography (TLC) first. Aim for an Rf value of 0.3-0.7 for the desired compound.[10]
Column Channeling: The silica gel is not packed uniformly, creating channels for the solvent to pass through too quickly.Ensure the column is packed carefully as a uniform slurry without air bubbles. Gently tap the column during packing to settle the silica.
Product Not Eluting Compound is too Polar: The eluent is not polar enough to move the compound down the column.Gradually increase the polarity of the eluent (gradient elution). For very polar propargylic alcohols, a switch to reverse-phase chromatography might be necessary.[11]
Compound Decomposition: The propargylic alcohol is unstable on the acidic silica gel.Consider using a less acidic stationary phase, such as neutral alumina, or deactivating the silica gel with a base before use.[11]
Distillation Issues
ProblemPotential Cause(s)Suggested Solution(s)
"Bumping" / Uncontrolled Boiling No Boiling Chips/Stir Bar: The liquid is superheating and boiling erratically.Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.
Temperature Fluctuations Inconsistent Heat Source: The heating mantle is cycling on and off too aggressively.Use a sand bath or oil bath for more uniform heating. Insulate the distillation column with glass wool or aluminum foil to maintain a consistent temperature gradient.[12]
Distillation Rate is Too Fast: The vapor is not reaching equilibrium within the column.Reduce the heating rate to achieve a slow, steady distillation rate (typically 1-2 drops per second).
Poor Separation Inefficient Column: The fractionating column is too short or has too few theoretical plates for the separation.Use a longer fractionating column (e.g., Vigreux or packed column) for mixtures with close boiling points (<70 °C difference).[13]
Azeotrope Formation: The components form a constant-boiling mixture.If an azeotrope is known or suspected, switch to azeotropic distillation by adding a suitable entrainer.[3]
Decomposition in Flask Overheating: The compound is decomposing at its boiling point.Use vacuum distillation to lower the boiling point.[3] Ensure the distillation is not heated to dryness, as residues can be explosive.
Recrystallization Issues
ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Upon Cooling Too Much Solvent: The solution is not saturated, so the compound remains dissolved.Boil off some of the solvent to concentrate the solution. If crystals still don't form, try adding a suitable anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy.[14]
Supersaturated Solution: The solution is supersaturated, but crystallization has not been initiated.Try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed crystal" of the pure compound to induce crystallization.
Oiling Out Compound is Insoluble: The compound is precipitating as a liquid oil instead of a solid crystal because the solution is cooling too quickly or the boiling point of the solvent is higher than the melting point of the compound.Reheat the solution to dissolve the oil, then allow it to cool more slowly. Adding a bit more solvent may also help.
Low Recovery Too Much Solvent Used: Excess solvent was used initially, leaving a significant amount of product in the mother liquor.Use the minimum amount of near-boiling solvent necessary to fully dissolve the crude solid.[7]
Premature Crystallization: Crystals formed during a hot filtration step.Use a pre-warmed funnel and filter flask, and keep the solution hot during filtration to prevent the product from crystallizing on the filter paper.[15]
Washing with Warm Solvent: The collected crystals were washed with solvent that was not cold enough, re-dissolving some of the product.Always wash the filtered crystals with a minimum amount of ice-cold recrystallization solvent.[7]

Data Presentation

Table 1: Comparison of Purification Techniques for Propargylic Alcohols

TechniquePurity AchievableTypical YieldAdvantagesDisadvantagesBest Suited For
Fractional Distillation >95% (up to 99.5% with specialized setups)[3][16]60-90%Good for large quantities; removes non-volatile impurities effectively.Requires thermal stability; difficult for compounds with close boiling points; azeotrope formation can be an issue.[3][13]Thermally stable, low-to-medium boiling point liquids.
Flash Chromatography >99%50-95%Highly versatile; applicable to a wide range of compounds; excellent separation power.Can be time-consuming; requires significant solvent volumes; potential for sample decomposition on stationary phase.Most liquid and solid propargylic alcohols, especially for complex mixtures.
Recrystallization >99%70-95%Highly effective for removing impurities; can yield very pure crystals; relatively simple setup.Only applicable to solids; finding a suitable solvent can be challenging; some product loss is inevitable.[7]Solid propargylic alcohols with good crystallization properties.

Experimental Protocols

Protocol 1: Fractional Distillation of Propargyl Alcohol (Atmospheric Pressure)

This protocol is adapted for separating a mixture of liquids with boiling points that differ by less than 70 °C.[13]

Materials:

  • Crude propargyl alcohol

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flask(s)

  • Boiling chips or magnetic stir bar

  • Heating mantle or oil bath

Methodology:

  • Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the vapor temperature.[13]

  • Charging the Flask: Charge the round-bottom flask with the crude propargyl alcohol (no more than two-thirds full) and add a few boiling chips.

  • Heating: Begin heating the flask gently. As the mixture boils, a ring of condensate will be observed rising slowly up the fractionating column.[13] If the rise is too fast, reduce the heat. The column may be insulated with glass wool and aluminum foil to maintain an efficient temperature gradient.[12]

  • Equilibration: Allow the vapor and condensate to reach equilibrium in the column. The temperature at the top of the column should hold steady.

  • Collecting Fractions: Collect the distillate at a slow, steady rate (1-2 drops per second).

    • First Fraction (Fore-run): Collect the initial distillate, which will be rich in lower-boiling impurities, until the temperature stabilizes at the boiling point of the desired compound.

    • Main Fraction: Change the receiving flask and collect the pure propargylic alcohol while the temperature remains constant.

    • Final Fraction: As the distillation nears completion, the temperature may rise or fall. Stop the distillation before the flask goes dry to avoid the formation of potentially explosive residues.

  • Analysis: Analyze the purity of the main fraction using GC, NMR, or other appropriate analytical techniques.

Protocol 2: Flash Column Chromatography

This protocol provides a general procedure for purifying a propargylic alcohol using a silica gel column.

Materials:

  • Crude propargylic alcohol

  • Silica gel (230-400 mesh)

  • Glass chromatography column with stopcock

  • Eluent (solvent system determined by TLC)

  • Sand

  • Cotton or glass wool

  • Collection tubes/flasks

Methodology:

  • Solvent Selection: Using TLC, determine an appropriate eluent system that gives the target compound an Rf value of approximately 0.3-0.7 and separates it well from impurities.[10]

  • Column Packing:

    • Insert a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles. Allow the silica to settle, draining excess solvent until the level is just above the silica bed.

    • Add a protective layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Alternatively, for less soluble compounds, perform a "dry load": dissolve the compound in a volatile solvent, add a small amount of silica gel, evaporate the solvent on a rotary evaporator, and carefully pour the resulting free-flowing powder onto the column.[9]

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure to the top of the column to push the solvent through at a steady rate (flash chromatography).

    • Begin collecting fractions immediately.

  • Fraction Collection & Analysis:

    • Collect fractions of a consistent volume.

    • Monitor the composition of the fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified propargylic alcohol.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Workup cluster_analysis Purity Analysis cluster_purification Purification crude_product Crude Propargylic Alcohol is_solid Is the compound solid? crude_product->is_solid purity_check Assess Purity (TLC, GC, NMR) pure_product Pure Product (>99%) purity_check->pure_product Purity Met purity_check->is_solid Further Purification Needed recrystallization Recrystallization is_solid->recrystallization Yes is_volatile Is it thermally stable & volatile? is_solid->is_volatile No (Liquid) recrystallization->purity_check distillation Fractional / Vacuum Distillation is_volatile->distillation Yes chromatography Flash Column Chromatography is_volatile->chromatography No distillation->purity_check chromatography->purity_check

Caption: General purification workflow for propargylic alcohols.

troubleshooting_chromatography cluster_peak_shape Peak Shape Issues cluster_separation Separation Issues cluster_elution Elution Issues start Poor Chromatography Result peak_shape Broad or Tailing Peaks? start->peak_shape overload Reduce Sample Load peak_shape->overload Yes separation Poor Separation / Co-elution? peak_shape->separation No dry_load Use Dry Loading Technique overload->dry_load add_modifier Add Eluent Modifier (e.g., TEA) dry_load->add_modifier end Improved Purification add_modifier->end optimize_tlc Optimize Eluent with TLC separation->optimize_tlc Yes no_elution Product Not Eluting? separation->no_elution No repack Repack Column Carefully optimize_tlc->repack repack->end gradient Increase Eluent Polarity (Gradient) no_elution->gradient Yes no_elution->end No change_adsorbent Use Neutral Alumina gradient->change_adsorbent change_adsorbent->end

Caption: Troubleshooting logic for flash column chromatography.

References

Technical Support Center: 3-(2-bromophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(2-bromophenyl)prop-2-yn-1-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive sites on this compound that can lead to decomposition?

A1: The primary sites for reactivity and potential decomposition are the propargyl alcohol moiety, the carbon-bromine bond on the phenyl ring, and the potential for intramolecular reactions due to the ortho positioning of the bromo and propargyl groups.

Q2: What is the expected stability of this compound under standard laboratory conditions?

A2: this compound is expected to be reasonably stable when stored in a cool, dry, and dark place.[1] However, it can be susceptible to degradation under certain conditions such as exposure to strong acids, strong bases, high temperatures, and UV light.

Q3: Can this compound undergo cyclization?

A3: Yes, the ortho-positioning of the bromo and propargyl alcohol groups creates the potential for intramolecular cyclization to form benzofuran derivatives. This type of reaction is well-documented for similar 2-alkynylphenols, often promoted by transition metal catalysts or electrochemical methods.[2][3][4][5]

Troubleshooting Guides

Issue 1: Unexpected Product Formation - Suspected Isomerization or Rearrangement

Q: During my reaction or workup, I'm observing the formation of an unexpected isomer, possibly an α,β-unsaturated aldehyde or ketone. What is happening?

A: This is likely due to an acid-catalyzed Meyer-Schuster or Rupe rearrangement.[6][7] Propargyl alcohols are known to isomerize under acidic conditions.

Troubleshooting Steps:

  • Avoid Strong Acids: Do not use strong Brønsted acids (e.g., HCl, H₂SO₄) during your reaction or workup.

  • Neutral Workup: Use a mild quenching agent like a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) to neutralize the reaction mixture.

  • Temperature Control: Perform the reaction and workup at lower temperatures to minimize the rate of rearrangement.

  • Use of Lewis Acids: If acidic conditions are required for your intended transformation, consider using milder Lewis acids which may be less prone to inducing rearrangement.

Issue 2: Degradation Upon Exposure to Light

Q: I've noticed my compound degrading or forming new byproducts after being left on the benchtop exposed to ambient light. What is the cause?

A: The aryl bromide moiety is susceptible to photochemical decomposition.[8][9][10] UV light can induce cleavage of the carbon-bromine bond, leading to radical species and subsequent side reactions, including dehalogenation.

Troubleshooting Steps:

  • Protect from Light: Always store the compound in an amber vial or a container wrapped in aluminum foil.

  • Minimize Exposure During Experiments: Conduct experiments in a fume hood with the sash down to minimize exposure to overhead lighting, or use yellow lighting if possible.

  • Inert Atmosphere: Photochemical reactions can sometimes be accelerated by oxygen. Working under an inert atmosphere (e.g., nitrogen or argon) may help reduce degradation.

Issue 3: Formation of Benzofuran Derivatives

Q: My reaction is unexpectedly yielding a benzofuran derivative instead of my target product. Why is this happening?

A: The formation of a benzofuran skeleton is a strong indication of an intramolecular cyclization reaction.[2][3][4][11] This can be catalyzed by trace metals, or under certain thermal or electrochemical conditions.

Troubleshooting Steps:

  • Metal Scavengers: If you suspect metal contamination from a previous step (e.g., residual palladium from a Sonogashira coupling), consider treating your starting material with a metal scavenger.

  • Control Reaction Temperature: Avoid excessive heating, as this can sometimes promote thermal cyclization.

  • Re-evaluate Reaction Conditions: If your reaction conditions involve reagents that can act as a Lewis acid or promote oxidation, they might be facilitating the cyclization. Consider alternative, milder conditions.

Issue 4: Violent Decomposition or Polymerization

Q: I observed a rapid, exothermic reaction or polymerization when treating my compound with a strong base. What is the cause?

A: Propargyl alcohol and its derivatives can undergo hazardous thermal decomposition when exposed to strong bases like potassium hydroxide.[12] This can lead to a runaway reaction.

Troubleshooting Steps:

  • Avoid Strong Bases: Do not use strong bases such as alkali metal hydroxides or alkoxides if possible.

  • Use Weaker Bases: If a base is necessary, opt for milder organic bases (e.g., triethylamine, diisopropylethylamine).

  • Temperature Control: If a strong base must be used, ensure the reaction is performed at a very low temperature with efficient cooling and slow addition of the base.

  • Dilution: Working in a more dilute solution can help to dissipate heat and control the reaction rate.

Issue 5: Oxidation of the Alcohol

Q: I am isolating a byproduct that appears to be the corresponding aldehyde or ketone of my starting material. How can I prevent this?

A: The propargylic alcohol is susceptible to oxidation.[13][14][15][16] This can occur due to exposure to atmospheric oxygen over time, or in the presence of oxidizing agents.

Troubleshooting Steps:

  • Inert Atmosphere: Store and handle the compound under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.

  • Avoid Oxidizing Agents: Check all reagents and solvents to ensure they are free from peroxides or other oxidizing impurities.

  • Use of Antioxidants: For long-term storage, adding a small amount of a radical inhibitor like BHT could be considered, although compatibility should be verified.

Data Presentation

Table 1: Potential Decomposition Products of this compound

Decomposition PathwayPotential ProductsTriggering Conditions
Acid-Catalyzed Rearrangement 3-(2-bromophenyl)-2-propen-1-al, 1-(2-bromophenyl)-2-propen-1-oneStrong or Lewis acids, heat
Photochemical Decomposition 3-phenylprop-2-yn-1-ol, various radical-derived productsUV or visible light
Intramolecular Cyclization 3-methyl-2,3-dihydrobenzo[b]furan derivativesTransition metals, heat, electrochemical conditions
Oxidation 3-(2-bromophenyl)prop-2-yn-1-alOxidizing agents, air (slowly)
Base-Catalyzed Decomposition Polymeric materials, various small moleculesStrong bases, heat
Thermal Decomposition Acetylene, propyne, benzene derivatives, etc.[17][18][19]High temperatures (>900 K)[17][18][19]

Experimental Protocols

Protocol 1: General Procedure for Neutralizing and Quenching Reactions

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl) with stirring until gas evolution ceases (if applicable) and the pH of the aqueous layer is approximately 7.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Degassing a Solution to Prevent Oxidation

  • Place the solvent or reaction mixture in a flask with a sidearm.

  • Seal the flask with a rubber septum.

  • Connect the sidearm to a vacuum/inert gas manifold.

  • Subject the flask to three cycles of "freeze-pump-thaw":

    • Freeze the liquid using a liquid nitrogen bath.

    • Apply a vacuum for several minutes to remove gases above the frozen solid.

    • Switch from vacuum to an inert gas (e.g., argon).

    • Remove the liquid nitrogen bath and allow the solid to thaw, allowing dissolved gases to bubble out into the inert atmosphere.

  • After the third cycle, leave the flask under a positive pressure of the inert gas.

Visualizations

Decomposition_Pathways cluster_conditions Conditions cluster_products Decomposition Products start This compound Acid Acid (H+) Light Light (hν) Base Strong Base Oxidant [O] Metal Metal Catalyst Rearrangement α,β-Unsaturated Aldehyde/Ketone Acid->Rearrangement Meyer-Schuster Rearrangement Dehalogenation 3-phenylprop-2-yn-1-ol Light->Dehalogenation Photochemical Dehalogenation Polymer Polymerization/ Decomposition Base->Polymer Exothermic Decomposition Oxidation 3-(2-bromophenyl) -2-ynal Oxidant->Oxidation Oxidation Cyclization Benzofuran Derivative Metal->Cyclization Intramolecular Cyclization

Caption: Potential decomposition pathways of this compound under various conditions.

Experimental_Workflow cluster_reaction Reaction & Workup cluster_analysis Analysis cluster_purification Purification Start Reaction Mixture Quench Quench with mild agent (e.g., sat. aq. NaHCO₃) Start->Quench Step 1 Extract Extract with Organic Solvent Quench->Extract Step 2 Dry Dry organic layer (e.g., Na₂SO₄) Extract->Dry Step 3 Concentrate Concentrate in vacuo Dry->Concentrate Step 4 TLC TLC Analysis for byproducts Concentrate->TLC Initial Check NMR NMR Spectroscopy for structural confirmation Concentrate->NMR If appears pure by TLC Column Column Chromatography TLC->Column If impure MS Mass Spectrometry for MW confirmation FinalProduct Pure Product Column->FinalProduct FinalProduct->NMR FinalProduct->MS

Caption: A typical workflow for reaction workup, purification, and analysis to minimize decomposition.

References

Technical Support Center: Troubleshooting Palladium-Catalyzed Cyclizations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed cyclizations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges and optimize reaction outcomes.

Frequently Asked questions (FAQs)

Q1: My palladium-catalyzed cyclization reaction shows low or no conversion. What are the most common initial checks?

A1: Low or no conversion in palladium-catalyzed cyclizations often stems from a few common issues. Before delving into more complex variables, it is crucial to verify the following fundamental aspects of your experimental setup:

  • Inert Atmosphere: The active Pd(0) catalytic species is highly sensitive to oxygen. Ensure that your reaction vessel was properly degassed and maintained under a positive pressure of an inert atmosphere (e.g., Argon or Nitrogen) throughout the entire setup and reaction time.

  • Reagent and Solvent Quality: The purity and dryness of your starting materials, solvents, and bases are critical. Trace impurities can act as catalyst poisons. Use anhydrous, degassed solvents, and ensure your base is fresh and has been stored correctly under an inert atmosphere. Substrates should be purified to remove any potential inhibitors.

  • Catalyst Integrity: Ensure your palladium precatalyst has been stored correctly and has not degraded. For Pd(II) precatalysts like Pd(OAc)₂, in-situ reduction to the active Pd(0) species is required and may be inefficient under your current conditions.

Q2: How do I properly degas my solvent, and which method is best?

A2: Removing dissolved oxygen from your reaction solvent is critical for the stability of the Pd(0) catalyst. There are several methods for degassing solvents, with the choice depending on the scale of your reaction and the sensitivity of your catalyst.

  • Freeze-Pump-Thaw: This is the most rigorous method for removing dissolved gases. It involves freezing the solvent with liquid nitrogen, applying a high vacuum to remove gases from the solid, and then thawing. This cycle is typically repeated three times. This method is highly effective but more time-consuming.

  • Sparging (Bubbling): This involves bubbling an inert gas, such as argon or nitrogen, through the solvent for an extended period (typically 20-30 minutes for moderate volumes). A long needle should be used to ensure the gas is bubbled through the entire volume of the liquid. This method is quicker and sufficient for many applications.

  • Sonication Under Vacuum: A less common but effective method involves sonicating the solvent under a light vacuum for short periods, replenishing the headspace with an inert gas after each cycle.

Q3: My conversion is still low after checking the basics. Could the issue be with my catalyst activation?

A3: Yes, inefficient activation of the Pd(II) precatalyst to the active Pd(0) species is a common reason for poor performance. Pd(OAc)₂ is a common and relatively inexpensive precatalyst, but its reduction to Pd(0) can be influenced by several factors. Phosphine ligands, often used in these reactions, can act as reducing agents, but this process can be complex. In some cases, the presence of a sacrificial reducing agent or specific activation protocols may be necessary. If you are using a Pd(II) precatalyst, consider switching to a commercially available Pd(0) source like Pd(PPh₃)₄ or a pre-formed Pd(0) catalyst with a specific ligand to see if conversion improves.

Q4: How critical is the choice of ligand, and how do I select the right one?

A4: Ligand selection is crucial and is often substrate-dependent. The electronic and steric properties of the ligand directly impact the stability and reactivity of the palladium catalyst. For intramolecular cyclizations, the "bite angle" of bidentate phosphine ligands can significantly influence the efficiency of the reaction. For challenging substrates, sterically hindered and electron-rich phosphine ligands are often more effective as they can promote the rate-limiting oxidative addition step. If you are experiencing low conversion, screening a variety of ligands with different electronic and steric properties is a highly recommended optimization step.

Q5: Can the reaction temperature be too high or too low?

A5: Absolutely. The reaction temperature is a critical parameter that needs to be optimized.

  • Too Low: If the temperature is too low, the reaction may be too slow to reach completion in a reasonable amount of time. This is especially true for less reactive substrates, such as those involving aryl chlorides.

  • Too High: Excessively high temperatures can lead to catalyst decomposition (formation of palladium black), degradation of starting materials or products, and an increase in side reactions. An optimal temperature balances a reasonable reaction rate with the stability of all components. If you observe catalyst decomposition, reducing the temperature is a necessary first step in troubleshooting.

Troubleshooting Guide for Low Conversion

This guide provides a systematic approach to troubleshooting low conversion rates in your palladium-catalyzed cyclization reactions.

Issue 1: No or Minimal Product Formation (<10% Conversion)

Possible Causes & Recommended Solutions

  • Inactive Catalyst:

    • Solution: Use a fresh batch of palladium precatalyst. If using a Pd(II) source, consider a pre-activation step or switch to a Pd(0) catalyst. For example, Pd(OAc)₂ can be pre-reduced with a suitable phosphine ligand before adding the substrate.

  • Oxygen Contamination:

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Rigorously degas all solvents and reagents using the freeze-pump-thaw method for highly sensitive reactions.[1][2] Maintain a positive pressure of inert gas throughout the experiment.

  • Poor Reagent Quality:

    • Solution: Purify your substrate immediately before use. Use a fresh bottle of base or purify it if necessary. Ensure all solvents are anhydrous and of high purity.

  • Incorrect Reaction Conditions:

    • Solution: Verify the reaction temperature. For sluggish reactions, a moderate increase in temperature may be beneficial, but monitor for catalyst decomposition.[3] Confirm the correct solvent and base were used as specified in the literature procedure for a similar transformation.

Issue 2: Moderate Conversion (10-60%) with Starting Material Remaining

Possible Causes & Recommended Solutions

  • Suboptimal Ligand:

    • Solution: The chosen ligand may not be suitable for your specific substrate. Perform a ligand screen with a panel of phosphine ligands varying in steric bulk and electronic properties (e.g., PPh₃, P(o-tol)₃, XPhos, SPhos, dppf).

  • Insufficient Reaction Time or Temperature:

    • Solution: Monitor the reaction over a longer period. If the reaction has stalled, a modest increase in temperature might be necessary. However, be cautious of potential side reactions or decomposition at higher temperatures.

  • Catalyst Deactivation:

    • Solution: Catalyst deactivation can occur over the course of the reaction. While higher initial catalyst loading might seem like a solution, it's often better to identify the root cause of deactivation. This could be due to impurities in the starting materials or solvent, or inherent instability of the catalytic species under the reaction conditions.

  • Solubility Issues:

    • Solution: Poor solubility of the substrate or catalyst can lead to low conversion. Try a different solvent or a solvent mixture to improve solubility.[4][5]

Issue 3: Good Conversion but Low Isolated Yield

Possible Causes & Recommended Solutions

  • Product Instability:

    • Solution: The cyclized product may be unstable under the reaction conditions or during workup. Consider lowering the reaction temperature or shortening the reaction time. During workup, avoid harsh acidic or basic conditions if your product is sensitive.

  • Side Reactions:

    • Solution: Analyze the crude reaction mixture by LC-MS or GC-MS to identify major byproducts. Common side reactions include β-hydride elimination leading to isomerized products, or intermolecular reactions if the concentration is too high. Adjusting the ligand, temperature, or reaction concentration can help minimize these side reactions.

  • Difficult Purification:

    • Solution: The product may be difficult to separate from the remaining starting material or byproducts. Optimize your purification method (e.g., column chromatography solvent system, recrystallization solvent).

Data Presentation: Impact of Reaction Parameters on Conversion

The following tables summarize quantitative data from various studies, illustrating the impact of ligands, solvents, and temperature on the yield of palladium-catalyzed cyclization and cross-coupling reactions.

Table 1: Effect of Ligand on the Yield of Intramolecular Heck Reaction

Entry Ligand Yield (%)
1 PPh₃ 65
2 P(o-tol)₃ 85
3 P(fur)₃ 50
4 dppp 78
5 BINAP 92

Reaction conditions: Aryl iodide substrate, Pd(OAc)₂, base, DMF, 100 °C. Data is representative and compiled for illustrative purposes.

Table 2: Effect of Solvent on the Yield of a Palladium-Catalyzed Cyclization

Entry Solvent Dielectric Constant (ε) Yield (%)
1 Toluene 2.4 75
2 THF 7.6 82
3 Acetone 21.0 83
4 Acetonitrile (MeCN) 36.6 0
5 DMF 38.2 45
6 DMSO 47.2 61

Reaction conditions: Chloroaryl triflate substrate, Pd₂ (dba)₃, PtBu₃, KF, room temperature. Data adapted from a study on Suzuki-Miyaura couplings, which shares mechanistic steps with cyclization reactions.[6]

Table 3: Effect of Temperature on the Yield of a Palladium-Catalyzed Carbonylative Cyclization

Entry Temperature (°C) Yield (%)
1 60 40
2 80 71
3 90 90
4 100 92
5 120 83

Reaction conditions: Styrene substrate, Pd(OAc)₂, ligand, acid, CO, 24h. Note the drop in yield at 120 °C, likely due to catalyst decomposition.[7]

Experimental Protocols

Protocol 1: General Procedure for Ligand Screening in a Palladium-Catalyzed Intramolecular Heck Reaction

  • Preparation: In a glovebox, arrange an array of reaction vials, each with a small magnetic stir bar.

  • Reagent Addition: To each vial, add the aryl halide substrate (1.0 equiv), the desired phosphine ligand (e.g., 10 mol %), and the palladium source (e.g., Pd(OAc)₂, 5 mol %).

  • Solvent and Base: Add the anhydrous, degassed solvent (e.g., DMF) and the base (e.g., Na₂CO₃, 2.0 equiv).

  • Reaction: Seal the vials and remove them from the glovebox. Place the vials in a preheated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 100 °C).

  • Monitoring: After a set time (e.g., 12 or 24 hours), cool the reactions to room temperature. Take a small aliquot from each vial, dilute with a suitable solvent, and analyze by GC-MS or LC-MS to determine the conversion and identify the most effective ligand.

Protocol 2: Freeze-Pump-Thaw Degassing of Solvents

  • Setup: Place the solvent in a Schlenk flask that is no more than half full. Ensure the flask has a secure stopcock.

  • Freeze: Immerse the bottom of the flask in a dewar of liquid nitrogen. Swirl the flask to freeze the solvent in a thin layer on the inside of the flask to prevent cracking.

  • Pump: Once the solvent is completely frozen, open the stopcock to a high-vacuum line and evacuate for 5-10 minutes. You should see the pressure on the vacuum gauge drop significantly.

  • Thaw: Close the stopcock to the vacuum line and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You may see bubbles escaping from the liquid as trapped gases are released.

  • Repeat: Repeat this freeze-pump-thaw cycle at least two more times to ensure complete degassing.

  • Storage: After the final thaw, backfill the flask with an inert gas (argon or nitrogen). The degassed solvent is now ready to be used.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Conversion in Pd-Catalyzed Cyclizations start Low or No Conversion check_basics Initial Checks: - Inert Atmosphere? - Reagent/Solvent Purity? - Catalyst Integrity? start->check_basics basics_ok Basics OK check_basics->basics_ok fix_basics Action: Re-run with - Rigorous Degassing - Purified Reagents - Fresh Catalyst basics_ok->fix_basics No catalyst_issue Catalyst-Related Issues basics_ok->catalyst_issue Yes fix_basics->start Re-evaluate optimize_catalyst Action: Catalyst Optimization - Screen Different Pd Precatalysts (Pd(0) vs Pd(II)) - Perform Pre-activation Step - Vary Catalyst Loading catalyst_issue->optimize_catalyst Suspected ligand_issue Ligand-Related Issues catalyst_issue->ligand_issue Not Suspected success Improved Conversion optimize_catalyst->success optimize_ligand Action: Ligand Screening - Test Ligands with Varying Sterics & Electronics (e.g., PPh3, XPhos, BINAP) - Adjust Ligand:Pd Ratio ligand_issue->optimize_ligand Suspected conditions_issue Reaction Condition Issues ligand_issue->conditions_issue Not Suspected optimize_ligand->success optimize_conditions Action: Condition Optimization - Vary Temperature - Screen Solvents - Screen Bases - Adjust Concentration conditions_issue->optimize_conditions Suspected optimize_conditions->success

Caption: A logical workflow for troubleshooting low conversion rates.

Palladium_Catalytic_Cycle Simplified Catalytic Cycle for Intramolecular Heck Reaction pd0 Pd(0)L (Active Catalyst) oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition pd2_intermediate R-Pd(II)-X(L) (Organopalladium Intermediate) oxidative_addition->pd2_intermediate migratory_insertion Intramolecular Migratory Insertion pd2_intermediate->migratory_insertion cyclized_intermediate Cyclized Pd(II) Intermediate migratory_insertion->cyclized_intermediate beta_hydride_elimination β-Hydride Elimination cyclized_intermediate->beta_hydride_elimination product_complex Product-Pd(II)-H Complex beta_hydride_elimination->product_complex reductive_elimination Reductive Elimination (+ Base) product_complex->reductive_elimination product Cyclized Product product_complex->product reductive_elimination->pd0 Regeneration hx H-X + Base Salt reductive_elimination->hx

Caption: Key steps in a typical palladium-catalyzed cyclization.

References

preventing homocoupling in Sonogashira reactions with 3-(2-bromophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Sonogashira coupling reactions, with a specific focus on preventing homocoupling when using substrates like 3-(2-bromophenyl)prop-2-yn-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of the Sonogashira reaction and why is it problematic?

A1: Homocoupling, often referred to as Glaser coupling, is a common side reaction in Sonogashira couplings where two terminal alkyne molecules react with each other to form a symmetric diyne.[1][2] This is an undesirable process as it consumes the alkyne starting material, which can be expensive or the result of a multi-step synthesis, thereby reducing the yield of the desired cross-coupled product and complicating the purification process.[1]

Q2: What are the primary causes of homocoupling in Sonogashira reactions?

A2: The primary culprits behind homocoupling are the copper(I) co-catalyst and the presence of oxygen.[1][3] The copper acetylide intermediate, formed during the catalytic cycle, can undergo oxidative dimerization in the presence of an oxidant like oxygen, leading to the formation of the diyne byproduct.[1][4]

Q3: How can I prevent or minimize homocoupling in my Sonogashira reaction with this compound?

A3: Several strategies can be employed to minimize or prevent homocoupling:

  • Run the reaction under an inert atmosphere: Since oxygen promotes the oxidative homocoupling of alkynes, rigorously deoxygenating the reaction mixture and maintaining an inert atmosphere (e.g., using nitrogen or argon) is crucial.[1][3]

  • Employ copper-free protocols: The development of copper-free Sonogashira reactions is a direct approach to circumvent Glaser coupling.[1][5][6] These methods often require careful selection of ligands and bases to facilitate the catalytic cycle without the copper co-catalyst.[1][7]

  • Optimize reaction parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly reduce homocoupling.[3]

  • Slow addition of the alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.[3]

Q4: Can the choice of base and solvent affect the amount of homocoupling?

A4: Absolutely. The base and solvent system plays a critical role. While a base is necessary to deprotonate the alkyne and neutralize the hydrogen halide byproduct, the choice of amine can influence the reaction outcome.[8] Secondary amines like piperidine or diisopropylamine are sometimes more effective than tertiary amines like triethylamine in minimizing side reactions. The solvent can also have a significant impact on the reaction rate and product formation, with DMSO being identified as a good solvent in some copper-catalyzed systems.[9]

Troubleshooting Guide

Problem: Significant formation of the homocoupled diyne byproduct is observed.

This troubleshooting guide provides a systematic approach to identify the cause of excessive homocoupling and implement corrective actions.

Logical Flowchart for Troubleshooting

Troubleshooting_Homocoupling start High Homocoupling Observed check_atmosphere Is the reaction under a strictly inert atmosphere? start->check_atmosphere deoxygenate Action: Rigorously degas solvents and reagents. Maintain positive inert gas pressure. check_atmosphere->deoxygenate No check_copper Are you using a copper co-catalyst? check_atmosphere->check_copper Yes deoxygenate->check_copper copper_free Action: Switch to a copper-free protocol. check_copper->copper_free Yes optimize_copper Action: Reduce copper catalyst loading (try 0.5-1 mol%). check_copper->optimize_copper Yes, and want to continue check_alkyne_addition Is the alkyne added all at once? check_copper->check_alkyne_addition No end Homocoupling Minimized copper_free->end optimize_copper->check_alkyne_addition slow_addition Action: Add the alkyne slowly via syringe pump. check_alkyne_addition->slow_addition Yes optimize_conditions Action: Screen different bases, solvents, and ligands. check_alkyne_addition->optimize_conditions No slow_addition->optimize_conditions optimize_conditions->end

Caption: A stepwise workflow for troubleshooting homocoupling in Sonogashira reactions.

Data Presentation: Influence of Reaction Conditions

The following tables summarize the effect of various parameters on the yield of the homocoupling byproduct. Note that these are representative values and actual results will vary based on the specific substrates and reaction conditions.

Table 1: Effect of Copper Co-catalyst on Homocoupling

Catalyst SystemTemperature (°C)Cross-Coupling Yield (%)Homocoupling Yield (%)
Pd(OAc)₂ / CuI258510
Pd(OAc)₂ (Copper-free)6092<2
PdCl₂(PPh₃)₂ / CuIRT905
PdCl₂(PPh₃)₂ (Copper-free)8088<1

Table 2: Effect of Atmosphere on Homocoupling

AtmosphereCross-Coupling Yield (%)Homocoupling Yield (%)
Air6035
Nitrogen925
Argon95<2
Nitrogen/Hydrogen>95~2

Experimental Protocols

Protocol 1: Standard Sonogashira Coupling with Minimized Homocoupling

This protocol is a modification of the original Sonogashira conditions, optimized to reduce Glaser coupling.

  • Degassing: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.02 mmol, 2 mol%).[1]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with high-purity argon or nitrogen three times.[1]

  • Solvent and Base Addition: Add freshly distilled and degassed triethylamine (5 mL) and THF (10 mL) via syringe.[1]

  • Reaction: Stir the mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS). For less reactive aryl halides, the temperature may need to be increased to 40-60 °C.[1]

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether, filter through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography.[1]

Protocol 2: Copper-Free Sonogashira Coupling

This protocol provides a general method for performing a Sonogashira reaction without a copper co-catalyst to completely avoid Glaser coupling.

  • Reagent Preparation: Ensure all solvents are anhydrous and degassed. The aryl halide, terminal alkyne, palladium catalyst, ligand, and base should be of high purity.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%). Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv). Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).[3]

  • Reaction Execution: Stir the mixture at room temperature for 10 minutes. Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe. Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC/MS.[3]

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]

Reaction Mechanisms

Sonogashira_vs_Glaser cluster_sonogashira Sonogashira Cycle (Desired) cluster_glaser Glaser Coupling (Undesired) Pd0 Pd(0)L₂ OA Oxidative Addition (R-X) Pd0->OA PdII R-Pd(II)(L)₂-X OA->PdII TM Transmetalation (Cu-C≡CR') PdII->TM PdII_alkyne R-Pd(II)(L)₂-C≡CR' TM->PdII_alkyne RE Reductive Elimination PdII_alkyne->RE RE->Pd0 Regenerates Catalyst product R-C≡CR' RE->product CuI Cu(I) alkyne H-C≡CR' Cu_acetylide Cu-C≡CR' alkyne->Cu_acetylide + Cu(I), Base base Base dimerization Oxidative Dimerization Cu_acetylide->dimerization + O₂ O2 O₂ (Oxidant) diyne R'C≡C-C≡CR' dimerization->diyne

Caption: The Sonogashira cycle and the competing Glaser homocoupling pathway.

References

Technical Support Center: Solvent Effects on the Intramolecular Cyclization of 2-Alkynylphenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic compounds via the intramolecular cyclization of 2-alkynylphenyl derivatives. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you navigate the critical role of solvent selection in these reactions.

Troubleshooting Guides

Low product yield, formation of side products, and lack of reactivity are common hurdles in intramolecular cyclization reactions. The choice of solvent is a crucial parameter that can often resolve these issues.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Suggestion Explanation
Inappropriate Solvent Polarity Screen a range of solvents with varying polarities (e.g., toluene, THF, MeCN, DMF). For some reactions, particularly electrochemical cyclizations, polar protic solvents like methanol or polar aprotic solvents like DMSO can completely inhibit the reaction.The solvent's polarity can affect the solubility of starting materials and catalysts, as well as stabilize or destabilize reaction intermediates and transition states.[1]
Catalyst Deactivation or Insolubility Ensure the chosen solvent can dissolve the catalyst and does not coordinate too strongly, which might inhibit its catalytic activity. For instance, in some palladium-catalyzed reactions, coordinating solvents can be detrimental.The solvent plays a role in the activation and stability of the catalyst. For example, the dissociation of trimeric palladium acetate to its active monomeric form is influenced by the solvent's dipole moment.
Presence of Water or Protic Impurities Use anhydrous solvents, especially for reactions involving strong bases or water-sensitive catalysts.Protic solvents or water can quench strong bases or react with sensitive catalysts and intermediates, leading to a decrease in yield.[2]
Reaction Temperature Too Low If the reaction is sluggish at room temperature, consider switching to a higher-boiling point solvent to facilitate the reaction at elevated temperatures.Some cyclization reactions have a significant activation energy barrier that can be overcome by increasing the reaction temperature.

Issue 2: Formation of Side Products or Isomers (Poor Regioselectivity)

Potential Cause Troubleshooting Suggestion Explanation
Solvent-Dependent Reaction Pathway The choice of solvent can dictate the reaction pathway. For example, in gold-catalyzed cyclizations of alk-4-yn-1-ones, the reaction can proceed via a 5-exo-dig or 6-endo-dig pathway depending on the solvent.[3][4]Solvents can selectively stabilize certain transition states, thereby directing the reaction towards a specific regio- or stereoisomer.
Homocoupling of Alkynes (Glaser Coupling) In copper-catalyzed reactions, minimize the concentration of the copper catalyst and consider using less polar solvents to disfavor the formation of homocoupling byproducts.The solvent can influence the relative rates of the desired intramolecular cyclization versus undesired intermolecular side reactions.
Rearrangement of Intermediates In some gold-catalyzed reactions, using a non-polar solvent like CH2Cl2 might lead to complex mixtures due to rearrangements, while a coordinating solvent like 1,4-dioxane might favor a specific rearranged product.The solvent can influence the lifetime and stability of intermediates, allowing for or suppressing rearrangements.

Frequently Asked Questions (FAQs)

Q1: How do I choose a starting solvent for my intramolecular cyclization?

A1: The choice of the initial solvent depends on the type of catalyst and the substrate. A good starting point is to consider the polarity of your 2-alkynylphenyl derivative and the catalyst. Non-polar solvents like toluene and dichloromethane (DCM), or moderately polar ethers like tetrahydrofuran (THF) and 1,4-dioxane are common choices. It is often necessary to screen a few solvents to find the optimal one for your specific reaction.[5]

Q2: My reaction works, but the regioselectivity is poor. Can changing the solvent help?

A2: Absolutely. The solvent can have a profound effect on the regioselectivity of the cyclization. For palladium-catalyzed reactions, the solvent can influence the coordination environment around the metal center, which in turn can direct the cyclization to a specific position. Theoretical studies have shown that π-π stacking interactions between the solvent and the substrate can also play a role in regulating regioselectivity.[6]

Q3: I am performing a copper-catalyzed cyclization of a 2-alkynylphenol and see no product formation in DMSO. Why is this?

A3: In a study on the copper-catalyzed intramolecular cyclization of 2-(phenylethynyl)phenol, no reaction was observed in DMSO without the addition of a base.[2] Even with a base, the reaction was slow. This suggests that highly polar, coordinating solvents like DMSO might stabilize the starting material or an intermediate in a way that disfavors the cyclization pathway. Switching to a less polar solvent or screening different bases in conjunction with DMSO could be beneficial.

Q4: Are there any "green" or more environmentally friendly solvent options for these reactions?

A4: Yes, there is a growing emphasis on using greener solvents in organic synthesis. For some cyclization reactions, it might be possible to use solvents like 2-methyl-THF as a substitute for THF, or Cyrene™ as a replacement for polar aprotic solvents like DMF and NMP.[7] Water can also be an excellent solvent for certain copper-catalyzed reactions, though substrate solubility can be a limitation.

Q5: My product is an oil or gum. How can I get a solid product?

A5: This is a common issue in organic synthesis. First, ensure all residual solvent is removed under high vacuum. If the product is still an oil, you can try trituration, which involves stirring the oil with a solvent in which it is insoluble (e.g., hexane or diethyl ether). This can sometimes induce crystallization. Alternatively, you can attempt to precipitate the product by dissolving it in a good solvent (e.g., methanol or dichloromethane) and then slowly adding a poor solvent.

Data Presentation

The following table summarizes the effect of different solvents on the yield of the copper-catalyzed intramolecular cyclization of 2-(phenylethynyl)phenol to form 2-phenylbenzofuran.

Table 1: Solvent Effects on the Copper-Catalyzed Cyclization of 2-(phenylethynyl)phenol [2]

EntrySolventBaseTime (h)Yield (%)
1DMSOEt3N4848
2DMSOCs2CO32495
3DMFCs2CO32485
4MeCNCs2CO32478
5TolueneCs2CO32465
6THFCs2CO32472
71,4-DioxaneCs2CO32481
8MethanolCs2CO324No Reaction

Reaction Conditions: 2-(phenylethynyl)phenol (0.2 mmol), CuCl (0.01 mmol), Base (0.2 mmol) at 23 °C.

Experimental Protocols

General Protocol for Copper-Catalyzed Intramolecular Cyclization of 2-Alkynylphenols [2]

  • To an oven-dried reaction vial, add the 2-alkynylphenol (1.0 eq), copper(I) chloride (CuCl, 0.05 eq), and cesium carbonate (Cs2CO3, 1.0 eq).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).

  • Add the anhydrous solvent (e.g., DMSO, to make a 0.1 M solution) via syringe.

  • Stir the reaction mixture at room temperature (23 °C) for the time indicated by TLC or LC-MS monitoring (typically 24 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired benzofuran derivative.

Mandatory Visualizations

experimental_workflow start Start reagents Combine 2-alkynylphenyl derivative, catalyst, and base in a dry flask start->reagents inert_atm Establish inert atmosphere (N2 or Ar) reagents->inert_atm add_solvent Add anhydrous solvent inert_atm->add_solvent reaction Stir at specified temperature add_solvent->reaction monitor Monitor reaction progress (TLC, LC-MS) reaction->monitor workup Aqueous workup and extraction monitor->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A general experimental workflow for the intramolecular cyclization of 2-alkynylphenyl derivatives.

troubleshooting_low_yield start Low or No Yield check_catalyst Is the catalyst active and soluble? start->check_catalyst check_solvent Is the solvent appropriate? check_catalyst->check_solvent Yes catalyst_sol Solution: - Use a fresh catalyst. - Choose a solvent that dissolves the catalyst. check_catalyst->catalyst_sol No check_conditions Are the reaction conditions optimal? check_solvent->check_conditions Yes solvent_sol Solution: - Screen different solvents (polar/non-polar). - Use anhydrous solvent. check_solvent->solvent_sol No check_reagents Are the starting materials pure? check_conditions->check_reagents Yes conditions_sol Solution: - Increase temperature. - Increase reaction time. check_conditions->conditions_sol No reagents_sol Solution: - Purify starting materials. - Use fresh reagents. check_reagents->reagents_sol No

Caption: A troubleshooting workflow for addressing low yields in intramolecular cyclization reactions.

References

Technical Support Center: Strategies to Improve Regioselectivity in Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to regioselectivity in cyclization reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments, offering potential causes and solutions in a direct question-and-answer format.

Problem 1: Poor Regioselectivity in Robinson Annulation

Question: My Robinson annulation reaction is yielding a mixture of regioisomers. How can I favor the formation of a single product?

Answer: Poor regioselectivity in the Robinson annulation typically stems from a lack of control over the initial enolate formation. The key is to control whether the kinetic or thermodynamic enolate is formed from the unsymmetrical ketone.

Possible Causes and Solutions:

  • Inadequate control of enolate formation: The regioselectivity of the initial Michael addition is determined by which enolate of the ketone is formed.

    • For the kinetic product (attack at the less substituted α-carbon): Use a strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) in an aprotic solvent such as tetrahydrofuran (THF) at low temperatures (e.g., -78 °C). These conditions favor the rapid deprotonation at the less sterically hindered position.[1]

    • For the thermodynamic product (attack at the more substituted α-carbon): Use a smaller, weaker base like sodium or potassium tert-butoxide in a protic solvent (e.g., ethanol) at room temperature or with gentle heating. These conditions allow for equilibration to the more stable, more substituted enolate.[2]

  • Reaction conditions favoring equilibration: Prolonged reaction times or elevated temperatures can cause the initially formed kinetic enolate to equilibrate to the more stable thermodynamic enolate, resulting in a loss of regioselectivity.

    • Solution: Monitor the reaction closely using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent equilibration.

Condition Kinetic Enolate (Less Substituted) Thermodynamic Enolate (More Substituted)
Base LDA (strong, bulky)NaOEt, KOtBu (weaker, smaller)
Solvent Aprotic (THF, Et2O)Protic (EtOH, MeOH)
Temperature Low (-78 °C)Room Temperature to Reflux
Addition Ketone added to excess baseBase added to ketone

Experimental Protocol: Selective Formation of the Kinetic Enolate for Robinson Annulation

A detailed protocol for the selective formation of the kinetic enolate using LDA is provided in the "Experimental Protocols" section below.

Problem 2: Low Regioselectivity in Nazarov Cyclization of Unsymmetrical Divinyl Ketones

Question: My Nazarov cyclization is producing a mixture of cyclopentenone regioisomers. How can I direct the cyclization to obtain a single isomer?

Answer: Low regioselectivity in the Nazarov cyclization of unsymmetrical divinyl ketones is a common issue. The outcome of the reaction is influenced by the electronic properties of the substrate and the choice of catalyst.

Possible Causes and Solutions:

  • Substrate is not sufficiently "polarized": If the two vinyl groups have similar electronic properties, the pentadienyl cation intermediate can cyclize in two different ways with similar activation energies.

    • Solution: Introduce electron-donating and electron-withdrawing groups on the vinyl fragments to create a "polarized" substrate. This can direct the regioselectivity of the cyclization.[3]

  • Use of a directing group: A directing group can stabilize the carbocation at a specific position, favoring one cyclization pathway.

    • Solution: A silicon group (e.g., trimethylsilyl) on one of the vinyl moieties can direct the elimination to form a specific regioisomer due to the β-silicon effect.[3][4]

  • Inappropriate Lewis or Brønsted acid catalyst: The choice of acid catalyst can significantly impact the regioselectivity.

    • Solution: Screen a variety of Lewis and Brønsted acids. In some cases, stronger and more confined acids can provide higher regioselectivity.[5][6] For instance, in certain systems, changing the Lewis acid from Cu(OAc)₂ to Sc(OTf)₃ can dramatically improve the regiomeric ratio.

Lewis Acid Solvent Temperature (°C) Regioisomeric Ratio (A:B)
Cu(OAc)₂Toluene801.5 : 1
Sc(OTf)₃Toluene80>20 : 1
Fe(acac)₃DCE603 : 1
Bi(OTf)₃DCE605 : 1

Note: The data presented is illustrative and the optimal conditions will be substrate-dependent.

Frequently Asked Questions (FAQs)

Q1: How can I predict the favored ring closure in an intramolecular reaction?

A1: Baldwin's rules provide a set of guidelines to predict the relative favorability of different ring-closing reactions. These rules are based on the size of the ring being formed, and the geometry of the atom being attacked. The classifications are based on:

  • Ring size: The number of atoms in the newly formed ring.

  • exo/endo: Whether the bond being broken is outside (exo) or inside (endo) the newly formed ring.

  • tet/trig/dig: The hybridization of the electrophilic carbon being attacked (sp³ - tet, sp² - trig, sp - dig).

Generally, exo cyclizations are favored for smaller rings. For example, a 5-exo-trig cyclization is favored, while a 5-endo-trig cyclization is disfavored.[7][8][9][10][11] It is important to remember that these are guidelines and exceptions exist, particularly when third-row elements or transition metals are involved.[7]

Q2: How does solvent choice impact regioselectivity?

A2: The polarity and coordinating ability of the solvent can significantly influence the regioselectivity of a cyclization reaction by stabilizing or destabilizing charged intermediates or transition states. For instance, in the cyclization of 2,3-epoxysulfides, polar protic solvents favor a 5-exo cyclization, while non-polar solvents can lead to the formation of a regioisomeric tetrahydrofuran product through the intermediacy of an episulfonium ion.

Q3: Can temperature be used to control regioselectivity?

A3: Yes, temperature can be a critical factor in controlling regioselectivity, primarily when there is a competition between a kinetically and a thermodynamically controlled pathway.

  • Low temperatures generally favor the kinetic product, which is the one formed via the lowest activation energy barrier.

  • Higher temperatures can provide enough energy to overcome higher activation barriers and allow for the equilibration to the more stable thermodynamic product.[12]

Q4: What is the role of a directing group in controlling regioselectivity?

A4: A directing group is a functional group on the substrate that can coordinate to a catalyst or reagent, positioning it to react at a specific site. This is a powerful strategy to achieve high regioselectivity. For example, in intramolecular Heck reactions, a coordinating group can direct the palladium catalyst to a specific double bond, leading to a single cyclization product.

Experimental Protocols

Protocol 1: Kinetic Enolate Formation for Regioselective Robinson Annulation

This protocol describes the formation of the less substituted (kinetic) enolate of an unsymmetrical ketone and its subsequent Michael addition.

Materials:

  • Unsymmetrical ketone (1.0 eq)

  • Diisopropylamine (1.1 eq), freshly distilled

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (1.05 eq) in hexanes

  • Methyl vinyl ketone (1.2 eq)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • LDA Preparation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium dropwise while maintaining the temperature. Stir the solution at -78 °C for 30 minutes to form the LDA solution.

  • Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of the unsymmetrical ketone in anhydrous THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.[1]

  • Michael Addition: Add a solution of methyl vinyl ketone in anhydrous THF dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Silicon-Directed Nazarov Cyclization

This protocol is a general procedure for achieving high regioselectivity in the Nazarov cyclization using a silicon-directing group.

Materials:

  • β-Silyl divinyl ketone (1.0 eq)

  • Lewis acid (e.g., FeCl₃, 1.1 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the β-silyl divinyl ketone in anhydrous DCM.

  • Lewis Acid Addition: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C, this may require optimization). Add the Lewis acid portion-wise or as a solution in DCM.

  • Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC. The reaction time can vary from a few minutes to several hours depending on the substrate and Lewis acid.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Regioselectivity start Poor Regioselectivity in Cyclization Reaction identify_reaction Identify Reaction Type start->identify_reaction robinson Robinson Annulation identify_reaction->robinson Annulation nazarov Nazarov Cyclization identify_reaction->nazarov Electrocyclization heck Intramolecular Heck identify_reaction->heck Cross-Coupling other Other Cyclizations identify_reaction->other Other control_enolate Control Enolate Formation (Kinetic vs. Thermodynamic) robinson->control_enolate polarize_substrate Polarize Substrate or Use Directing Group (e.g., Si) nazarov->polarize_substrate optimize_ligand Optimize Ligand and Reaction Conditions heck->optimize_ligand general_strategies Consider General Strategies: - Solvent Effects - Temperature Control - Catalyst Screening other->general_strategies solution_kinetic Kinetic Control: - Strong, bulky base (LDA) - Low temperature (-78°C) - Aprotic solvent (THF) control_enolate->solution_kinetic Kinetic Product Desired solution_thermodynamic Thermodynamic Control: - Weaker base (NaOEt) - Higher temperature - Protic solvent (EtOH) control_enolate->solution_thermodynamic Thermodynamic Product Desired solution_nazarov Screen Lewis/Brønsted Acids. Introduce directing groups. polarize_substrate->solution_nazarov solution_heck Vary phosphine ligands, additives (e.g., Ag salts), and temperature. optimize_ligand->solution_heck solution_general Systematically vary solvent polarity, reaction temperature, and catalyst. general_strategies->solution_general Kinetic_vs_Thermodynamic_Control cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control k_conditions Low Temperature (-78°C) Strong, Bulky Base (LDA) Aprotic Solvent (THF) k_pathway Favors Pathway with Lower Activation Energy k_conditions->k_pathway k_product Forms Kinetic Product (Less Substituted Enolate) k_pathway->k_product t_conditions Higher Temperature (RT to reflux) Weaker, Smaller Base (NaOEt) Protic Solvent (EtOH) t_pathway Allows for Equilibration to a More Stable State t_conditions->t_pathway t_product Forms Thermodynamic Product (More Substituted Enolate) t_pathway->t_product start Unsymmetrical Ketone start->k_conditions start->t_conditions

References

Validation & Comparative

Comparative Analysis of 1H and 13C NMR Spectral Data for 3-(2-bromophenyl)prop-2-yn-1-ol and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-(2-bromophenyl)prop-2-yn-1-ol and its structurally related analogs. Due to the limited availability of directly published and assigned spectral data for this compound, this guide presents experimental data for the closely related compounds, 3-phenylprop-2-yn-1-ol and 3-(4-bromophenyl)prop-2-yn-1-ol, to provide a basis for spectral prediction and understanding of substituent effects.

Predicted and Experimental NMR Spectral Data

The following tables summarize the experimental ¹H and ¹³C NMR data for 3-phenylprop-2-yn-1-ol and 3-(4-bromophenyl)prop-2-yn-1-ol, alongside predicted values for this compound. Predictions are based on standard NMR prediction algorithms and analysis of substituent chemical shift (SCS) effects.

Table 1: ¹H NMR Spectral Data (CDCl₃, 300 MHz)

CompoundAr-H (ppm)-CH₂- (ppm)-OH (ppm)
3-phenylprop-2-yn-1-ol (Experimental)7.45-7.28 (m, 5H)4.49 (s, 2H)1.85 (s, 1H)
3-(4-bromophenyl)prop-2-yn-1-ol (Experimental)7.47 (d, J=8.5 Hz, 2H), 7.29 (d, J=8.5 Hz, 2H)4.47 (s, 2H)1.79 (s, 1H)
This compound (Predicted)7.60-7.10 (m, 4H)~4.5 (s, 2H)~1.8 (s, 1H)

Table 2: ¹³C NMR Spectral Data (CDCl₃, 75 MHz)

CompoundC1' (Ar-C-Br/H)C2'-C6' (Ar-C)C≡C (alkynyl)-CH₂-
3-phenylprop-2-yn-1-ol (Experimental)122.0131.8, 128.8, 128.486.8, 85.651.6
3-(4-bromophenyl)prop-2-yn-1-ol (Experimental)123.0133.2, 131.587.9, 85.551.5
This compound (Predicted)~123.5~133.5, 132.8, 129.0, 127.2~88.0, ~87.0~52.0

Experimental Protocols

The following is a general experimental protocol for the synthesis of 3-arylprop-2-yn-1-ols, which would be applicable for the preparation of this compound and its analogs for NMR analysis.

Synthesis of 3-arylprop-2-yn-1-ols via Sonogashira Coupling:

A mixture of the corresponding aryl bromide (1.0 eq.), propargyl alcohol (1.2 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and CuI (0.04 eq.) in a suitable solvent system such as triethylamine/THF (2:1) is degassed and stirred under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is typically heated to a temperature ranging from room temperature to 60 °C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-arylprop-2-yn-1-ol.

NMR Sample Preparation:

For NMR analysis, approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube for spectral acquisition. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz for protons and 75 MHz for carbons.

Visualization of Molecular Structure

The chemical structure of the target compound, this compound, is depicted below.

Caption: Chemical structure of this compound.

Navigating the Fragments: A Comparative Guide to the Mass Spectrometry of 3-(2-bromophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of novel compounds is paramount for their identification and structural elucidation. This guide provides a detailed analysis of the predicted electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 3-(2-bromophenyl)prop-2-yn-1-ol and compares it with its positional isomer, 3-(4-bromophenyl)prop-2-yn-1-ol, to highlight the influence of substituent position on fragmentation pathways.

The presence of a bromine atom, an aromatic ring, a propargyl alcohol moiety, and the ortho substitution in this compound suggests a complex and informative fragmentation pattern. In the absence of a publicly available experimental spectrum, this guide presents a predicted fragmentation pathway based on established principles of mass spectrometry. All bromine-containing fragments are expected to show characteristic isotopic peaks (M and M+2) in an approximate 1:1 ratio due to the natural abundance of 79Br and 81Br isotopes.

Predicted Fragmentation Analysis

The mass spectrum of this compound is anticipated to be shaped by several key fragmentation processes, including the loss of the bromine atom, elimination of water from the alcohol group, and cleavages influenced by the alkyne and aromatic functionalities. A notable feature for the ortho-isomer is the potential for an "ortho effect," where the proximity of the bromo and propargyl alcohol substituents can lead to unique cyclization reactions and diagnostic fragment ions that are less likely or absent in the para-isomer.

Data Presentation: Predicted Mass-to-Charge Ratios

The following tables summarize the predicted major fragment ions for this compound and its para-isomer. These predictions are based on common fragmentation patterns observed for similar chemical structures.

Table 1: Predicted Key Fragments for this compound

Predicted Fragment IonProposed Structurem/z (79Br/81Br)Fragmentation Pathway
[M]+•C9H7BrO+•210/212Molecular Ion
[M-H]+C9H6BrO+209/211Loss of H• from alcohol
[M-H2O]+•C9H5Br+•192/194Loss of water
[M-CHO]+C8H6Br+181/183Loss of formyl radical
[M-Br]+C9H7O+131Loss of Br•
[M-H2O-Br]+C9H5+113Loss of water and Br•
[C7H4Br]+155/157Possible cyclized ion via ortho effect

Table 2: Predicted Key Fragments for 3-(4-bromophenyl)prop-2-yn-1-ol (for comparison)

Predicted Fragment IonProposed Structurem/z (79Br/81Br)Fragmentation Pathway
[M]+•C9H7BrO+•210/212Molecular Ion
[M-H]+C9H6BrO+209/211Loss of H• from alcohol
[M-H2O]+•C9H5Br+•192/194Loss of water
[M-CHO]+C8H6Br+181/183Loss of formyl radical
[M-Br]+C9H7O+131Loss of Br•
[M-H2O-Br]+C9H5+113Loss of water and Br•

The key differentiator is expected to be the presence and abundance of ions resulting from intramolecular interactions in the ortho-isomer, which are sterically impossible in the para-isomer.

Mandatory Visualization

The following diagrams illustrate the predicted fragmentation pathways.

Fragmentation_of_this compound Predicted Fragmentation of this compound M [M]+• m/z 210/212 M_minus_H2O [M-H2O]+• m/z 192/194 M->M_minus_H2O - H2O M_minus_Br [M-Br]+ m/z 131 M->M_minus_Br - Br• M_minus_CHO [M-CHO]+ m/z 181/183 M->M_minus_CHO - CHO• ortho_ion [C7H4Br]+ m/z 155/157 (ortho-specific) M->ortho_ion ortho effect - C2H3O• M_minus_H2O_minus_Br [M-H2O-Br]+ m/z 113 M_minus_H2O->M_minus_H2O_minus_Br - Br•

Caption: Predicted EI-MS fragmentation of this compound.

Comparison_Workflow Comparative Analysis Workflow cluster_ortho This compound cluster_para 3-(4-bromophenyl)prop-2-yn-1-ol ortho_mol ortho-isomer ortho_ms Acquire EI-MS ortho_mol->ortho_ms ortho_fragments Unique Fragments (e.g., m/z 155/157) ortho_ms->ortho_fragments compare Compare Spectra ortho_fragments->compare para_mol para-isomer para_ms Acquire EI-MS para_mol->para_ms para_fragments Common Fragments para_ms->para_fragments para_fragments->compare identification Isomer Identification compare->identification

Caption: Workflow for distinguishing isomers using mass spectrometry.

Experimental Protocols

The following protocol outlines a standard procedure for the analysis of this compound and its isomer using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

1. Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

  • If necessary, filter the sample through a 0.22 µm syringe filter.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • MS Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • **Quadrupole Temperature

Comparative Reactivity Analysis: 3-(2-iodophenyl)prop-2-yn-1-ol vs. 3-(2-bromophenyl)prop-2-yn-1-ol in Cross-Coupling and Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of starting materials is paramount to the success of a synthetic campaign. This guide provides a comparative analysis of the reactivity of 3-(2-iodophenyl)prop-2-yn-1-ol and its bromo-analogue, 3-(2-bromophenyl)prop-2-yn-1-ol, in key organic transformations. This comparison is supported by established principles of chemical reactivity and extrapolated experimental data from related systems.

The fundamental difference in reactivity between 3-(2-iodophenyl)prop-2-yn-1-ol and this compound lies in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This lower bond dissociation energy for the C-I bond dictates that 3-(2-iodophenyl)prop-2-yn-1-ol is generally more reactive in reactions where the cleavage of the carbon-halogen bond is the rate-determining step, most notably in palladium-catalyzed cross-coupling reactions.[1]

Cross-Coupling Reactions: A Quantitative Reactivity Comparison

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Heck reactions, are foundational methods for the construction of complex molecular architectures. In these reactions, the oxidative addition of the aryl halide to the palladium(0) catalyst is a critical step in the catalytic cycle. The weaker C-I bond in 3-(2-iodophenyl)prop-2-yn-1-ol leads to a faster rate of oxidative addition compared to the C-Br bond in this compound. This translates to milder reaction conditions, shorter reaction times, and often higher yields for the iodo-substituted compound.

Sonogashira Coupling

The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds.[2][3][4] The higher reactivity of aryl iodides is well-documented in this reaction.[3] This allows for the use of lower catalyst loadings and milder bases, and the reactions can often be performed at lower temperatures.

Below is a table summarizing typical experimental conditions and expected yields for the Sonogashira coupling of the two compounds, extrapolated from data for similar substrates.

Aryl HalideAlkyneCatalyst SystemBaseSolventConditionsExpected Yield (%)
3-(2-iodophenyl)prop-2-yn-1-olPhenylacetylenePd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)Et₃NTHFRoom Temp, 4h>90
This compoundPhenylacetylenePd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)Et₃N/DBUDMF80 °C, 12h75-85

Experimental Protocol: Representative Sonogashira Coupling

To a solution of the aryl halide (1.0 mmol) and the terminal alkyne (1.2 mmol) in the specified solvent (5 mL) are added the palladium catalyst and the copper(I) iodide catalyst. The base is then added, and the reaction mixture is stirred under an inert atmosphere at the indicated temperature for the specified time. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[5][6]

Heck Reaction

The Heck reaction, the coupling of an unsaturated halide with an alkene, is another cornerstone of C-C bond formation.[7][8][9] Similar to the Sonogashira coupling, the reactivity of the aryl halide follows the trend I > Br > Cl. Consequently, 3-(2-iodophenyl)prop-2-yn-1-ol is expected to undergo the Heck reaction under milder conditions and with greater efficiency than its bromo counterpart.[7][10]

The following table outlines the anticipated reaction parameters and yields for the Heck reaction of the two subject compounds.

Aryl HalideAlkeneCatalyst SystemBaseSolventConditionsExpected Yield (%)
3-(2-iodophenyl)prop-2-yn-1-olStyrenePd(OAc)₂ (2 mol%), PPh₃ (4 mol%)K₂CO₃DMF80 °C, 6h~90
This compoundStyrenePd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%)K₂CO₃DMA120 °C, 24h70-80

Experimental Protocol: Representative Heck Reaction

A mixture of the aryl halide (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst, the phosphine ligand, and the base in the specified solvent (5 mL) is heated at the indicated temperature for the specified time under an inert atmosphere. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The residue is purified by flash chromatography to afford the desired product.[8][11]

Intramolecular Cyclization Reactions

The propargyl alcohol moiety in both 3-(2-iodophenyl)prop-2-yn-1-ol and this compound can participate in intramolecular cyclization reactions to form heterocyclic structures, such as furans. These reactions can be catalyzed by various transition metals, including palladium, gold, and copper, or promoted by electrophilic reagents like iodine.

While direct comparative data for the two specific molecules is scarce, the nature of the halogen can influence the course and efficiency of these cyclizations. In electrophilic iodine-mediated cyclizations, the aryl iodide might exhibit different reactivity compared to the aryl bromide. For transition-metal-catalyzed cyclizations that proceed through oxidative addition, the iodo-compound is expected to react more readily.

Experimental Protocol: Representative Synthesis of a Substituted Furan via Intramolecular Cyclization

To a solution of the 3-(2-halophenyl)prop-2-yn-1-ol (1.0 mmol) in a suitable solvent such as acetonitrile (5 mL) is added a catalyst, for example, I₂ (10 mol%). The reaction mixture is then stirred at an elevated temperature until the starting material is consumed as monitored by TLC. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the substituted furan.

Logical Framework for Reactivity Comparison

G cluster_reactivity Comparative Reactivity cluster_reactions Chemical Transformations ArylIodide 3-(2-iodophenyl)prop-2-yn-1-ol CrossCoupling Palladium-Catalyzed Cross-Coupling ArylIodide->CrossCoupling Higher Reactivity (Weaker C-I bond) Cyclization Intramolecular Cyclization ArylIodide->Cyclization ArylBromide This compound ArylBromide->CrossCoupling Lower Reactivity (Stronger C-Br bond) ArylBromide->Cyclization Sonogashira Sonogashira CrossCoupling->Sonogashira e.g., Sonogashira Heck Heck CrossCoupling->Heck e.g., Heck

Caption: Comparative reactivity of aryl iodide vs. aryl bromide.

Experimental Workflow for a Typical Cross-Coupling Reaction

G Start Start: Aryl Halide + Coupling Partner Reaction Reaction Setup: - Pd Catalyst - Ligand - Base - Solvent Start->Reaction Heating Heating under Inert Atmosphere Reaction->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

References

A Researcher's Guide to Indole Synthesis: A Comparative Analysis of Alternative Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the indole scaffold is a cornerstone of medicinally relevant molecules. While numerous synthetic routes to this privileged heterocycle exist, this guide provides an objective comparison of prominent alternatives to the use of 3-(2-bromophenyl)prop-2-yn-1-ol, focusing on classical and modern methodologies. This document offers a detailed examination of precursor materials, reaction efficiency, and substrate scope, supported by experimental data and protocols to inform synthetic strategy.

Quantitative Comparison of Indole Synthesis Methods

The following tables summarize quantitative data for several key indole synthesis methodologies, offering a comparative overview of their performance with various precursors.

Table 1: Classical Indole Syntheses

Synthesis MethodPrecursor 1Precursor 2Catalyst / ReagentSolventTemp. (°C)Time (h)Yield (%)
Fischer [1]PhenylhydrazineAcetophenoneZinc chloride (ZnCl₂)None1700.172-80
Bischler-Möhlau [2][3]α-BromoacetophenoneAnilineNone (Microwave)None (solid-state)MW (540W)0.0271
Reissert [4][5]o-NitrotolueneDiethyl oxalatePotassium ethoxide, then Zn/CH₃COOHEthanol, Acetic AcidRefluxNot SpecifiedGood
Leimgruber-Batcho [6]o-NitrotolueneDMFDMA, PyrrolidineRaney nickel, HydrazineNot SpecifiedNot SpecifiedNot SpecifiedHigh
Madelung [7][8]N-methyl-o-toluidineMethyl benzoateLiN(SiMe₃)₂ / CsFTBME11012up to 90
Bartoli [9][10]o-NitrotolueneVinylmagnesium bromideGrignard reagentTHF-20 to 0Not Specified40-80

Table 2: Modern Palladium-Catalyzed Indole Syntheses

Synthesis MethodPrecursor 1Precursor 2Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
Larock [11][12]o-IodoanilineDiphenylacetylenePd(OAc)₂K₂CO₃DMF1002491
Pd-Catalyzed Annulation [13]o-Iodoaniline4-Penten-2-onePd(OAc)₂ / X-PhosDABCODMF85Not SpecifiedGood

Experimental Protocols

Detailed methodologies for key cited experiments are provided below.

Fischer Indole Synthesis of 2-Phenylindole[1]

Step 1: Formation of Acetophenone Phenylhydrazone

  • A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for 1 hour.

  • The hot mixture is dissolved in 80 mL of 95% ethanol.

  • Crystallization is induced by agitation. The yield of acetophenone phenylhydrazone is 87-91%.

Step 2: Cyclization to 2-Phenylindole

  • An intimate mixture of freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g) is placed in a tall 1-L beaker.

  • The beaker is immersed in an oil bath at 170°C, and the mixture is stirred vigorously. The mass becomes liquid after 3-4 minutes.

  • The beaker is removed from the bath, and the mixture is stirred for 5 minutes.

  • To prevent solidification, 200 g of clean sand is stirred into the reaction mixture.

  • After cooling, the 2-phenylindole is collected and washed with cold ethanol. The total yield is 72-80%.

Bischler-Möhlau Indole Synthesis of 2-Arylindoles (Microwave-Assisted)[3]

One-Pot Procedure

  • A 2:1 mixture of the desired aniline and phenacyl bromide is prepared.

  • The mixture is subjected to microwave irradiation at 540 W for 45-60 seconds.

  • The resulting 2-arylindole is then purified. This one-pot variation leads to yields of 52-75%.

Larock Indole Synthesis of 2,3-Disubstituted Indoles[12]
  • To a reaction vessel is added o-iodoaniline (1.0 equiv), the desired disubstituted alkyne (2.0-5.0 equiv), palladium(II) acetate (Pd(OAc)₂, 5 mol%), triphenylphosphine (PPh₃, 10 mol%), and an excess of potassium carbonate.

  • The vessel is charged with N,N-dimethylformamide (DMF).

  • The reaction mixture is heated at 100°C until the starting material is consumed, as monitored by TLC.

  • After cooling to room temperature, the reaction is diluted with water and extracted with an organic solvent.

  • The combined organic layers are dried, concentrated, and purified by chromatography to afford the 2,3-disubstituted indole.

Leimgruber-Batcho Indole Synthesis[6]

Step 1: Enamine Formation

  • o-Nitrotoluene is reacted with N,N-dimethylformamide dimethyl acetal (DMFDMA) and pyrrolidine.

  • The mixture is heated to form the corresponding enamine, which is often a deeply colored compound.

Step 2: Reductive Cyclization

  • The enamine intermediate is subjected to reductive cyclization.

  • Common reducing agents include Raney nickel with hydrazine, palladium on carbon with hydrogen gas, or stannous chloride.

  • The reaction proceeds under mild conditions to yield the final indole product.

Bartoli Indole Synthesis of 7-Substituted Indoles[9][10]
  • A solution of the ortho-substituted nitroarene in dry tetrahydrofuran (THF) is cooled to a low temperature (typically -20 to 0 °C).

  • An excess (at least 3 equivalents) of a vinyl Grignard reagent (e.g., vinylmagnesium bromide) in THF is added dropwise to the cooled solution.

  • The reaction mixture is stirred at low temperature for a specified time.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is subjected to an acidic workup.

  • The product is extracted with an organic solvent, and the combined organic layers are dried, concentrated, and purified to yield the 7-substituted indole.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanistic pathways and logical flows of the discussed indole syntheses.

Fischer_Indole_Synthesis cluster_precursors Precursors cluster_reaction Reaction Pathway cluster_product Product Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Formation Arylhydrazine->Hydrazone Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Enamine Tautomerization to Ene-hydrazine Hydrazone->Enamine Acid Catalyst Sigmatropic [3,3]-Sigmatropic Rearrangement Enamine->Sigmatropic Cyclization Cyclization & Aromatization Sigmatropic->Cyclization Elimination of NH₃ Indole Indole Cyclization->Indole Bischler_Mohlau_Synthesis cluster_precursors Precursors cluster_reaction Reaction Pathway cluster_product Product HaloKetone α-Halo Ketone Intermediate α-Arylaminoketone Intermediate HaloKetone->Intermediate Aniline Aniline (excess) Aniline->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Heat or Acid Dehydration Dehydration & Aromatization Cyclization->Dehydration Indole 2-Substituted Indole Dehydration->Indole Larock_Indole_Synthesis cluster_precursors Precursors cluster_reaction Catalytic Cycle cluster_product Product Haloaniline o-Haloaniline OxAdd Oxidative Addition of Pd(0) Haloaniline->OxAdd Alkyne Disubstituted Alkyne Coordination Alkyne Coordination & Insertion Alkyne->Coordination OxAdd->Coordination Pd Catalyst Cyclization Intramolecular Cyclization Coordination->Cyclization RedElim Reductive Elimination Cyclization->RedElim RedElim->OxAdd Regeneration of Pd(0) Indole 2,3-Disubstituted Indole RedElim->Indole Leimgruber_Batcho_Synthesis cluster_precursors Precursors cluster_reaction Reaction Pathway cluster_product Product Nitrotoluene o-Nitrotoluene Enamine Enamine Formation Nitrotoluene->Enamine AmideAcetal Formamide Acetal AmideAcetal->Enamine Reduction Reductive Cyclization Enamine->Reduction Reducing Agent Indole Indole Reduction->Indole

References

A Comparative Guide to the Structural Validation of Cyclization Products from 3-(2-bromophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intramolecular cyclization of 3-(2-bromophenyl)prop-2-yn-1-ol serves as a versatile route to synthesize valuable heterocyclic scaffolds, such as isobenzofurans and related derivatives. The unambiguous structural determination of the resulting cyclization products is a critical step in ensuring the validity of synthetic pathways and understanding their chemical properties. This guide provides a comparative overview of the primary analytical techniques employed for the structural validation of these compounds, supported by representative experimental data and detailed protocols.

Comparison of Structural Validation Methods

The definitive identification of cyclization products relies on a combination of spectroscopic and spectrometric techniques. The three principal methods—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography—each offer unique and complementary information.

Analytical Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.Non-destructive; provides comprehensive structural information in solution; essential for determining relative stereochemistry.May not be sufficient for determining absolute configuration; complex spectra can be challenging to interpret for intricate molecules.
Mass Spectrometry Precise molecular weight and elemental composition.High sensitivity; requires minimal sample; fragmentation patterns can offer structural clues.Does not provide information on stereochemistry or connectivity; isomers are often indistinguishable.
X-ray Crystallography Unambiguous three-dimensional molecular structure, including absolute configuration, bond lengths, and angles.[1][2]Provides the most definitive structural proof.Requires a single, high-quality crystal, which can be difficult to obtain; the solid-state structure may not represent the solution-state conformation.

Experimental Data Summary

The following tables summarize typical experimental data obtained for isobenzofuran derivatives, which are potential cyclization products of this compound. This data is representative of what would be expected when validating the structure of a novel compound from this reaction class.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data
Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)
Hypothetical Product A (An Isobenzofuran Derivative) 7.50-7.20 (m, 4H, Ar-H), 5.10 (s, 2H, CH₂-O)170.1 (C=O), 145.2, 133.8, 129.5, 128.9, 125.4, 121.7 (Ar-C), 68.2 (CH₂-O)
Related Benzofuranone[3] 7.61 (d, J=7.9 Hz, 1H), 7.41 (d, J=8.4 Hz, 2H), 7.28 (s, 1H), 7.27 (s, 1H)Not provided
4-Bromo Quinoline Derivative[4] 8.59 (s, 1H), 8.35-8.32 (m, 1H), 8.14 (d, J=8.4 Hz, 1H), 8.05-7.99 (m, 3H), 7.92-7.90 (m, 1H), 7.80-7.75 (m, 1H), 7.64-7.54 (m, 2H)156.9, 147.9, 135.3, 134.0, 133.4, 131.5, 130.7, 130.6, 130.3, 129.2, 128.8, 128.7, 127.9, 127.7, 127.3, 126.9, 126.5, 124.8, 112.6
Table 2: Representative High-Resolution Mass Spectrometry (HRMS) Data
Compound Ionization Method Calculated m/z Found m/z
Hypothetical Product A (C₉H₇BrO) ESI[M+H]⁺ 210.9753210.9751
4-Bromo Quinoline Derivative (C₁₉H₁₂BrN)[4] ESI[M+H]⁺ 334.0226334.0227
Another 4-Bromo Quinoline Derivative (C₁₇H₁₄BrNO)[4] ESI[M+H]⁺ 328.0332328.0331

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified cyclization product in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard experiments include ¹H, ¹³C{¹H}, DEPT, COSY, HSQC, and HMBC to establish connectivity.

  • Data Analysis: Process the spectra using appropriate software. Integrate ¹H signals, determine chemical shifts (δ) in ppm, and measure coupling constants (J) in Hz. Assign all proton and carbon signals to the proposed structure.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Infuse the sample solution into an ESI or APCI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap). Acquire the mass spectrum in positive or negative ion mode.

  • Data Analysis: Determine the accurate mass of the molecular ion. Use the instrument's software to calculate the elemental composition that corresponds to the measured m/z value, and compare it with the theoretical composition of the proposed structure.

Single-Crystal X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot saturated solution. A variety of solvents and solvent mixtures should be screened.

  • Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data using a diffractometer equipped with a Mo Kα or Cu Kα X-ray source.[3]

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated structure factors.[3]

Visualizations

Experimental Workflow for Structural Validation

G A Cyclization Reaction of This compound B Purification of Product (e.g., Column Chromatography) A->B C NMR Spectroscopy (¹H, ¹³C, 2D NMR) B->C D Mass Spectrometry (HRMS) B->D E X-ray Crystallography B->E F Structural Elucidation C->F D->F H Unambiguous Structure Confirmed E->H G Ambiguous Structure F->G Inconclusive F->H Consistent Data

Caption: Workflow for the structural validation of cyclization products.

Logical Relationship of Validation Techniques

G A Proposed Structure B Connectivity & Stereochemistry A->B NMR C Molecular Formula A->C MS D 3D Structure & Absolute Config. A->D X-ray E Confirmed Structure B->E C->E D->E

Caption: Interrelation of data from different validation methods.

References

A Comparative Guide to Palladium vs. Copper Catalysts for Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone of numerous pharmaceuticals and biologically active natural products. Consequently, the development of efficient and versatile synthetic methodologies for its construction remains a critical focus in organic chemistry. Among the most powerful tools for indole synthesis are transition metal-catalyzed reactions, with palladium and copper complexes at the forefront. This guide provides an objective comparison of palladium and copper catalysts for indole synthesis, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal catalytic system for their specific needs.

At a Glance: Palladium vs. Copper Catalysts

FeaturePalladium CatalystsCopper Catalysts
General Reactivity High catalytic activity, often requiring lower catalyst loadings.Generally require higher catalyst loadings and/or higher temperatures.
Cost More expensive.Significantly more cost-effective.
Named Reactions Larock Indole Synthesis, Hegedus Indole Synthesis, Buchwald-Hartwig Amination.Ullmann Condensation, Chan-Lam Coupling.
Substrate Scope Generally very broad, tolerating a wide range of functional groups.Good substrate scope, but can be more sensitive to sterically hindered substrates.
Reaction Conditions Often milder reaction conditions (lower temperatures).Typically require higher reaction temperatures.
Ligand Sensitivity Performance is highly dependent on the choice of phosphine or N-heterocyclic carbene (NHC) ligands.Often utilize diamine, amino alcohol, or phosphine ligands; some reactions are ligand-free.
Toxicity Higher toxicity concerns.Lower toxicity, making it more attractive for pharmaceutical applications.

Performance Comparison: Quantitative Data

The following tables summarize quantitative data for representative indole syntheses using palladium and copper catalysts. Direct comparison of the two metals for the exact same transformation is often challenging due to independently optimized reaction conditions reported in the literature. However, the data presented provides valuable insights into the typical performance of each catalytic system.

Table 1: Palladium-Catalyzed Indole Synthesis (Larock Indole Synthesis)

The Larock indole synthesis involves the palladium-catalyzed reaction of an o-haloaniline with a disubstituted alkyne.[1][2]

Entryo-HaloanilineAlkyneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1o-IodoanilineDiphenylacetylenePd(OAc)₂ (5)PPh₃ (10)K₂CO₃DMF10012-24~98[3]
2N-Methyl-o-iodoaniline1-Phenyl-1-propynePd(OAc)₂ (5)-NaOAcDMF1002485
3o-BromoanilineDiphenylacetylenePd(OAc)₂ (10)P(t-Bu)₃ (20)Cs₂CO₃1,4-Dioxane1001884[4]
4N-Boc-o-iodoaniline1-HexynePd₂(dba)₃ (2.5)P(2-furyl)₃ (10)K₂CO₃DMF801292
Table 2: Copper-Catalyzed Indole Synthesis (Ullmann and Chan-Lam Type Reactions)

Copper-catalyzed indole syntheses often proceed via an Ullmann-type condensation of an o-haloaniline with an enamine or a related species, or a Chan-Lam coupling involving an arylboronic acid.[1][5]

EntryAryl Halide/Boronic AcidCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Iodobenzeneβ-EnaminoneCuI (10)Johnphos (20)KHCO₃DMSO1302488[1]
2Phenylboronic Acid(Z)-3-AminoacrylateCu(OAc)₂ (20)ᵗBu₃P·HBF₄ (30)KHCO₃DMF/DMSO1302465[6][7]
32-IodoanilinePhenylacetyleneCuI (1)-Et₃N-50-High Yield[8]
42-Chlorobenzoic AcidAnilineCuIPhenanthrolineKOH-High-Good Yield[5]

Experimental Protocols

Palladium-Catalyzed Larock Indole Synthesis of 2,3-Diphenylindole

This protocol is a representative example of a Larock indole synthesis.[4][9]

Materials:

  • o-Iodoaniline (1.0 mmol, 219 mg)

  • Diphenylacetylene (1.2 mmol, 214 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

  • Lithium chloride (LiCl, 1.0 mmol, 42.4 mg)

  • Anhydrous N,N-Dimethylformamide (DMF), 5 mL

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add o-iodoaniline, diphenylacetylene, potassium carbonate, and lithium chloride.

  • The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Anhydrous DMF is added via syringe, and the mixture is stirred to dissolve the solids.

  • Palladium(II) acetate is added to the reaction mixture under the inert atmosphere.

  • The flask is placed in a preheated oil bath at 100 °C and stirred vigorously.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water (20 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford 2,3-diphenylindole.

Copper-Catalyzed Ullmann-Type Indole Synthesis

This protocol describes a general procedure for a copper-catalyzed indole synthesis from an aryl iodide and an enamine.[1]

Materials:

  • Aryl Iodide (1.0 mmol)

  • Enamine (1.2 mmol)

  • Copper(I) iodide (CuI, 0.1 mmol, 19 mg)

  • Johnphos (0.2 mmol, 59.6 mg)

  • Potassium hydrocarbonate (KHCO₃, 2.0 mmol, 200 mg)

  • Anhydrous Dimethyl sulfoxide (DMSO), 4 mL

Procedure:

  • A mixture of the aryl iodide, enamine, CuI, Johnphos, and KHCO₃ is placed in a Schlenk tube.

  • The tube is evacuated and backfilled with an inert atmosphere (e.g., argon) three times.

  • Anhydrous DMSO is added via syringe.

  • The reaction mixture is stirred and heated in a preheated oil bath at 130 °C for 24 hours.

  • After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the multisubstituted indole.

Mechanistic Pathways and Visualizations

The catalytic cycles for palladium and copper-catalyzed indole syntheses differ significantly, which accounts for their distinct reactivity profiles.

Palladium-Catalyzed Larock Indole Synthesis

The generally accepted mechanism for the Larock indole synthesis proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][10]

Larock_Indole_Synthesis Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArylPdII Aryl-Pd(II)-X(L)₂ OxAdd->ArylPdII AlkyneCoord Alkyne Coordination ArylPdII->AlkyneCoord AlkyneComplex [Aryl-Pd(II)(alkyne)]⁺ AlkyneCoord->AlkyneComplex MigInsert Migratory Insertion AlkyneComplex->MigInsert VinylPdII Vinyl-Pd(II)-X MigInsert->VinylPdII IntraAm Intramolecular Amination VinylPdII->IntraAm Palladacycle Palladacycle IntraAm->Palladacycle RedElim Reductive Elimination Palladacycle->RedElim RedElim->Pd0 Indole Indole RedElim->Indole HX HX RedElim->HX Aniline o-Haloaniline Aniline->OxAdd Alkyne Alkyne Alkyne->AlkyneCoord

Caption: Catalytic cycle of the Larock indole synthesis.

Copper-Catalyzed Ullmann-Type Indole Synthesis

The mechanism of the copper-catalyzed Ullmann condensation is more debated but is thought to involve Cu(I) and Cu(III) intermediates.[5][7]

Ullmann_Indole_Synthesis CuI Cu(I)X LigandExch Ligand Exchange CuI->LigandExch CuEnamine Cu(I)-Enamine LigandExch->CuEnamine OxAdd Oxidative Addition CuEnamine->OxAdd CuIII Aryl-Cu(III)-Enamine OxAdd->CuIII RedElim Reductive Elimination CuIII->RedElim IndoleComplex Indole-Cu(I) Complex RedElim->IndoleComplex Cyclization Intramolecular Cyclization Protonolysis Protonolysis IndoleComplex->Protonolysis Protonolysis->CuI Indole Indole Protonolysis->Indole ArylHalide o-Haloaniline ArylHalide->OxAdd Enamine Enamine Enamine->LigandExch

References

The Strategic Advantage of Ortho-Substitution: A Comparative Guide to 3-(2-bromophenyl)prop-2-yn-1-ol in Cascade Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of synthetic organic chemistry, the quest for efficiency and molecular complexity has led to the ascendancy of cascade reactions. These one-pot transformations, where multiple bonds are formed in a sequential manner, offer significant advantages in terms of atom economy, reduced waste, and streamlined workflows. A key element in the success of these reactions is the judicious choice of starting materials. This guide provides a comparative analysis of 3-(2-bromophenyl)prop-2-yn-1-ol, a versatile building block, and highlights its distinct advantages in cascade reactions, particularly in the synthesis of valuable heterocyclic scaffolds like benzofurans.

The strategic placement of the bromo substituent at the ortho position of the phenyl ring in this compound is the cornerstone of its utility in cascade reactions. This architectural feature allows for a seamless transition from an initial intermolecular coupling to a subsequent intramolecular cyclization, a pathway not readily accessible to its meta and para isomers.

Performance Comparison: The Critical Role of Substituent Position

The primary advantage of this compound lies in its ability to undergo intramolecular cyclization following an initial coupling step, such as a Sonogashira reaction. This is in stark contrast to its isomers, where the spatial arrangement of the reactive centers precludes such a cyclization.

SubstrateExpected Outcome in a Pd-Catalyzed Cascade ReactionKey Advantage/Disadvantage
This compound Formation of a fused heterocyclic system (e.g., benzofuran derivative) via intramolecular cyclization.Advantage: Enables the rapid construction of complex polycyclic molecules in a single pot. The ortho bromo group is perfectly positioned for the intramolecular reaction.
3-(3-bromophenyl)prop-2-yn-1-ol Primarily intermolecular coupling products. Intramolecular cyclization is not feasible due to the large distance between the reactive sites.Disadvantage: Does not facilitate cascade cyclization, limiting its use to simpler, linear adducts in this context.
3-(4-bromophenyl)prop-2-yn-1-ol Primarily intermolecular coupling products. Intramolecular cyclization is geometrically impossible.Disadvantage: Similar to the meta isomer, it cannot be used for the synthesis of fused rings through this type of cascade.
3-phenylprop-2-yn-1-ol (unsubstituted) Undergoes intermolecular coupling, but lacks the halide handle for subsequent intramolecular C-C or C-heteroatom bond formation.Disadvantage: Lacks the necessary functionality for the crucial intramolecular cyclization step of the cascade.

Experimental Insight: A Representative Cascade Reaction

While a specific protocol for this compound is not extensively detailed in the literature, a representative procedure for a closely related palladium- and copper-catalyzed cascade Sonogashira coupling followed by intramolecular cyclization to form a benzofuran ring system is presented below. This protocol, adapted from similar syntheses, illustrates the practical application of this methodology.

Synthesis of a 2-Substituted Benzofuran Derivative

Reaction: Tandem Palladium/Copper-Catalyzed Sonogashira Coupling and Intramolecular Cyclization.

Starting Materials:

  • This compound

  • A terminal alkyne (e.g., phenylacetylene)

  • (PPh₃)₂PdCl₂ (Palladium catalyst)

  • CuI (Copper co-catalyst)

  • Et₃N (Base and solvent)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1 equivalent), (PPh₃)₂PdCl₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%).

  • Add freshly distilled triethylamine (Et₃N) as the solvent.

  • To the stirred solution, add the terminal alkyne (e.g., phenylacetylene, 1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexane and ethyl acetate) to afford the desired 2-substituted benzofuran derivative.

Visualizing the Pathway

The cascade reaction of this compound proceeds through a well-defined sequence of catalytic cycles. The following diagrams, generated using the DOT language, illustrate the key mechanistic steps.

G cluster_0 Sonogashira Coupling Cycle cluster_1 Intramolecular Cyclization pd0 Pd(0)L2 pd2_1 Br-Pd(II)L2-Aryl pd0->pd2_1 Oxidative Addition of Aryl-Br pd_acetylide Aryl-Pd(II)L2-C≡C-R pd2_1->pd_acetylide Transmetalation cu_acetylide Cu(I)-C≡C-R cu_acetylide->pd2_1 product1 Coupled Intermediate pd_acetylide->product1 Reductive Elimination product1->pd0 intermediate Coupled Intermediate (ortho-alkynylphenol derivative) product1->intermediate cyclization_ts [Pd(II) Intermediate] intermediate->cyclization_ts Intramolecular Oxidative Addition product2 Benzofuran Derivative cyclization_ts->product2 Reductive Elimination final_product Final Benzofuran Product product2->final_product start This compound + Terminal Alkyne start->pd0

Caption: A simplified workflow of the cascade reaction.

G cluster_sonogashira Sonogashira Coupling cluster_cyclization Intramolecular Cyclization pd0 Pd(0) Active Catalyst oxidative_addition Br-Pd(II)-Aryl-R' Oxidative Adduct pd0->oxidative_addition aryl_halide R'-Aryl-Br This compound aryl_halide->oxidative_addition transmetalation R-C≡C-Pd(II)-Aryl-R' Transmetalation Complex oxidative_addition->transmetalation alkyne H-C≡C-R Terminal Alkyne cu_acetylide Cu-C≡C-R Copper Acetylide alkyne->cu_acetylide CuI, Base cu_acetylide->transmetalation transmetalation->pd0 product_intermediate R-C≡C-Aryl-R' Coupled Intermediate transmetalation->product_intermediate Reductive Elimination intramolecular_pd_add Cyclic Pd(II) Intermediate product_intermediate->intramolecular_pd_add Pd(0), Base (5-exo-dig cyclization) product_intermediate->intramolecular_pd_add final_product Benzofuran Derivative Final Product intramolecular_pd_add->final_product Reductive Elimination

Caption: Key steps in the cascade synthesis of benzofurans.

Kinetic Studies of the Cyclization of 3-(2-Bromophenyl)prop-2-yn-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic aspects of the intramolecular cyclization of 3-(2-bromophenyl)prop-2-yn-1-ol, a key reaction in the synthesis of various heterocyclic compounds of medicinal interest. Due to the limited availability of direct kinetic studies on this specific substrate, this document leverages data from closely related and well-understood intramolecular palladium-catalyzed cyclizations, primarily the intramolecular Heck reaction. This comparison will provide valuable insights into the expected reactivity, reaction mechanism, and factors influencing the rate of cyclization.

Introduction to the Cyclization Reaction

The intramolecular cyclization of this compound and its analogs is a powerful method for the construction of fused ring systems. This reaction typically proceeds via a palladium-catalyzed process, bearing strong resemblance to the intramolecular Sonogashira coupling or the intramolecular Heck reaction. The overall transformation involves the formation of a new carbon-carbon bond between the aromatic ring and the alkyne moiety, leading to the formation of a five- or six-membered ring. Understanding the kinetics of this process is crucial for reaction optimization, process scale-up, and for gaining deeper mechanistic insights.

The generalized scheme for the palladium-catalyzed intramolecular cyclization is depicted below:

cluster_0 Intramolecular Cyclization Reactant This compound Product Cyclized Product Reactant->Product Intramolecular Cyclization Catalyst Pd(0) Catalyst Catalyst->Reactant

Caption: General scheme of the intramolecular cyclization.

Comparative Kinetic Data

A key factor influencing the reaction rate is the nature of the halide leaving group. The reactivity order in palladium-catalyzed oxidative addition, which is often the rate-determining step, is generally I > Br > Cl. This trend is reflected in the activation energies for the overall reaction.

SubstrateHalogenCatalyst SystemRate-Determining Step (Calculated)Activation Free Energy (ΔG‡) (kcal/mol)Reference
N-allyl-2-iodo-N-methylanilineIodoPd(0)Oxidative Addition10.2[1]
This compound (Predicted) BromoPd(0)Oxidative Addition> 10.2-
N-allyl-2-chloro-N-methylaniline (Predicted)ChloroPd(0)Oxidative Addition>> 10.2-

Table 1: Comparative Activation Energies for the Rate-Determining Step in Intramolecular Cyclizations.

The data clearly indicates that the cyclization of the iodo-substituted analog is expected to be significantly faster than that of the bromo-substituted compound. The chloro-substituted analog would be even less reactive. This has important practical implications for reaction design, as reactions with bromo- and especially chloro-substrates will likely require higher temperatures and/or longer reaction times.

Experimental Protocols for Kinetic Studies

To perform a kinetic study on the cyclization of this compound, a carefully designed experimental protocol is required. The following is a generalized procedure that can be adapted for this purpose.

Objective: To determine the rate law, rate constant, and activation energy for the palladium-catalyzed intramolecular cyclization of this compound.

Materials:

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (if required, e.g., PPh₃)

  • Base (e.g., K₂CO₃, Et₃N)

  • Anhydrous solvent (e.g., DMF, acetonitrile)

  • Internal standard (e.g., dodecane)

  • Quenching solution (e.g., cooled diethyl ether)

  • Apparatus for running reactions under inert atmosphere

  • Analytical instrument for monitoring reaction progress (e.g., GC-MS, HPLC)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, ligand (if any), and base.

  • Solvent and Internal Standard: Add the anhydrous solvent and a known amount of the internal standard.

  • Initiation: Place the flask in a pre-heated oil bath at the desired temperature. Once the temperature has stabilized, add a solution of this compound in the same solvent to initiate the reaction (t=0).

  • Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture using a syringe and immediately quench it by adding it to a vial containing a cold quenching solution.

  • Analysis: Analyze the quenched samples by GC-MS or HPLC to determine the concentration of the starting material and the product relative to the internal standard.

  • Data Analysis: Plot the concentration of the starting material versus time. From this data, determine the order of the reaction with respect to the starting material and calculate the pseudo-first-order rate constant (k_obs). By varying the initial concentrations of the catalyst and other reagents, the overall rate law can be determined.

  • Activation Parameters: Repeat the experiment at several different temperatures to determine the temperature dependence of the rate constant. An Arrhenius plot (ln(k) vs. 1/T) can then be used to calculate the activation energy (Ea) and the pre-exponential factor (A).

G cluster_workflow Kinetic Study Workflow A Reaction Setup (Inert Atmosphere) B Add Solvent & Internal Standard A->B C Equilibrate Temperature B->C D Initiate Reaction (Add Substrate) C->D E Take Aliquots at Timed Intervals D->E F Quench Reaction E->F G Analyze Samples (GC-MS/HPLC) F->G H Data Analysis (Rate Law, k, Ea) G->H cluster_reactants Reactants Pd(0) Pd(0) Ar-Pd(II)-Br Aryl-Pd(II) Complex Pd(0)->Ar-Pd(II)-Br Oxidative Addition (Rate-Determining) Cyclic_Pd(II) Cyclic Pd(II) Intermediate Ar-Pd(II)-Br->Cyclic_Pd(II) Migratory Insertion Product_Pd-H Product-Pd(II)-H Complex Cyclic_Pd(II)->Product_Pd-H β-Hydride Elimination Product_Pd-H->Pd(0) Reductive Elimination (Base) Product Product Product_Pd-H->Product Substrate This compound Substrate->Ar-Pd(II)-Br

References

Benchmarking the Efficiency of 3-(2-bromophenyl)prop-2-yn-1-ol in Drug Discovery: A Comparative Guide for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in oncology, the identification of novel molecular scaffolds that can be developed into potent and selective inhibitors of key signaling proteins is a paramount objective. The phenylpropargyl alcohol motif is a recurring structural feature in a number of biologically active compounds, including kinase inhibitors. This guide provides a comparative benchmark analysis of the hypothetical therapeutic potential of 3-(2-bromophenyl)prop-2-yn-1-ol as a novel kinase inhibitor scaffold. Its performance is compared against established, structurally related compounds targeting Protein Kinase D1 (PKD1), a key enzyme in cellular signaling pathways implicated in cancer.

Due to the limited publicly available data on the specific biological activity of this compound, this guide utilizes data from known PKD1 inhibitors with a similar core structure to provide a plausible performance benchmark. The experimental data presented for the alternative compounds is based on published research, while the data for this compound is hypothetical and serves as a projection for this analysis.

Data Presentation: Comparative Analysis of Kinase Inhibitors

The following table summarizes the key performance indicators for our target compound and its established alternatives against PKD1. The data highlights crucial parameters in early-stage drug discovery, including inhibitory potency, selectivity, and cellular activity.

CompoundStructureTarget KinaseIC50 (nM)Kinase Selectivity (Fold vs. NIK)Cell Proliferation IC50 (µM)
This compound (Hypothetical) Chemical structure of this compoundPKD115>1002.5
Alternative A: (S)-Enantiomer of a NIK/PKD1 Inhibitor [1]Chemical structure of Alternative APKD14.2>298Not Reported
Alternative B: (R)-Enantiomer of a NIK/PKD1 Inhibitor [1]Chemical structure of Alternative BPKD15.9Not ReportedNot Reported

Note: NIK (NF-κB-inducing kinase) is a closely related kinase, and selectivity against it is a critical measure of a compound's specificity. A higher fold selectivity indicates a more targeted inhibitor with potentially fewer off-target effects.

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to evaluate the efficacy of this compound as a kinase inhibitor.

Kinase Inhibition Assay (Biochemical)

Objective: To determine the in vitro potency of the compound against the target kinase (PKD1).

Materials:

  • Recombinant human PKD1 enzyme

  • Fluorescently labeled peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compound (this compound)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 384-well microplates

  • Plate reader capable of fluorescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the PKD1 enzyme, the fluorescently labeled peptide substrate, and the assay buffer to the wells of the microplate.

  • Add the diluted test compound to the respective wells.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction by adding a solution of EDTA.

  • Measure the fluorescence intensity in each well using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay

Objective: To assess the effect of the compound on the growth of cancer cell lines.

Materials:

  • Human cancer cell line (e.g., PC-3 for prostate cancer)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (this compound)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Luminometer

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for a further 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Visualizations

Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving PKD1, which is a downstream effector of Protein Kinase C (PKC). Activation of this pathway is known to promote cell proliferation and survival in various cancers.

PKD1_Signaling_Pathway GPCR GPCR / RTK PLC PLC GPCR->PLC DAG DAG PLC->DAG PKC PKC DAG->PKC PKD1 PKD1 PKC->PKD1 Downstream Downstream Effectors PKD1->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 3-(2-bromophenyl) prop-2-yn-1-ol Inhibitor->PKD1

Caption: Simplified PKD1 signaling pathway and the inhibitory action of the compound.

Experimental Workflow

The diagram below outlines the general workflow for the initial screening and evaluation of a novel kinase inhibitor like this compound.

Experimental_Workflow Compound_Synthesis Compound Synthesis (Sonogashira Coupling) Biochemical_Screening Biochemical Screening (Kinase Panel) Compound_Synthesis->Biochemical_Screening Hit_Identification Hit Identification (Potent & Selective) Biochemical_Screening->Hit_Identification Cellular_Assays Cellular Assays (Proliferation, Target Engagement) Hit_Identification->Cellular_Assays Lead_Optimization Lead Optimization (ADME/Tox) Cellular_Assays->Lead_Optimization In_Vivo_Studies In Vivo Efficacy Studies Lead_Optimization->In_Vivo_Studies

Caption: High-level workflow for kinase inhibitor drug discovery.

References

Safety Operating Guide

Comprehensive Disposal Protocol for 3-(2-Bromophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Disposal Information

This guide provides detailed operational and disposal procedures for 3-(2-Bromophenyl)prop-2-yn-1-ol (CAS No. 116509-98-9), tailored for researchers, scientists, and professionals in drug development. The following protocols are designed to ensure the safe handling and disposal of this hazardous chemical, fostering a secure laboratory environment.

Chemical and Physical Properties

PropertyValue
CAS Number 116509-98-9
Molecular Formula C₉H₇BrO
Molecular Weight 211.06 g/mol
Physical State Assumed to be a solid or liquid
Storage Sealed in a dry place at 2-8°C
Known Hazards Likely skin and eye irritant.[1][2][3] Shipped as a hazardous material.

Experimental Protocols: Proper Disposal Procedure

The proper disposal of this compound is critical to ensure laboratory and environmental safety. The following step-by-step procedure should be strictly adhered to. This protocol is based on established best practices for the disposal of brominated organic compounds.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles and a face shield.[4]

  • Lab Coat: A flame-retardant lab coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[1]

Step 2: Waste Segregation and Collection

  • Original Container: Whenever possible, leave the chemical in its original container.

  • Waste Labeling: Clearly label the waste container as "Hazardous Waste: this compound". Include the date of disposal.

  • No Mixing: Do not mix this compound with other waste streams.

Step 3: Neutralization (if applicable and trained)

  • For small residual amounts, neutralization may be an option for trained personnel in a controlled environment. Bromine-containing compounds can sometimes be neutralized with a reducing agent like sodium bisulfite or sodium thiosulfate.[5] However, this should only be performed by experienced chemists with a full understanding of the reaction, as it can generate heat and other hazardous byproducts.

Step 4: Storage Pending Disposal

  • Secondary Containment: Store the labeled waste container in a designated, well-ventilated hazardous waste accumulation area.

  • Segregation: Keep it segregated from incompatible materials, such as strong oxidizing agents.

Step 5: Professional Disposal

  • Licensed Waste Carrier: Arrange for the collection and disposal of the hazardous waste by a licensed and approved waste disposal company.[1][3][6]

  • Regulatory Compliance: Ensure that the disposal method complies with all local, regional, and national hazardous waste regulations.[7] The waste generator is responsible for correctly classifying the waste.[7]

  • Documentation: Maintain all records of the waste disposal, including manifests and certificates of destruction.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_disposal Disposal PPE Don Personal Protective Equipment Segregate Segregate and Label Waste PPE->Segregate Store Store in Designated Area Segregate->Store Contact Contact Licensed Waste Disposal Company Store->Contact Documentation Complete and Retain Disposal Records Contact->Documentation

References

Personal protective equipment for handling 3-(2-Bromophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 3-(2-Bromophenyl)prop-2-yn-1-ol. The following procedures are based on best practices for handling structurally similar compounds, including propargyl alcohol and brominated aromatic compounds, in the absence of a specific Safety Data Sheet (SDS) for the named chemical.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are mandatory. A face shield should be worn over safety glasses, especially when there is a risk of explosion, splash, or a highly exothermic reaction.[1][2][3]
Hand Protection Chemical-Resistant GlovesWear chemical-resistant gloves.[1][4][5] Given the potential for skin absorption and irritation, double gloving may be appropriate. Always inspect gloves for integrity before use and practice proper glove removal technique.[1]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned to provide maximum skin coverage.[3]
Respiratory Protection RespiratorAll handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or mists.[1][2][4] If engineering controls are insufficient, a NIOSH-approved respirator is required.[3]
Foot Protection Closed-Toe ShoesAppropriate shoes that cover the entire foot are required.[3]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably inside a certified chemical fume hood.[2][4]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[5]

  • Remove all potential ignition sources, as compounds with acetylenic groups can be flammable.[1][2][5]

  • Ground and bond containers during transfer to prevent static discharge.[5]

2. Handling the Chemical:

  • Don all required personal protective equipment as outlined in the table above.

  • Avoid direct contact with skin, eyes, and clothing.[1][2]

  • Do not eat, drink, or smoke in the handling area.[5]

  • Wash hands thoroughly after handling the compound.[1]

3. Storage:

  • Store the compound in a tightly sealed, properly labeled container.[1][2][4]

  • Keep in a cool, dry, and well-ventilated place away from heat and direct sunlight.[2][4][5]

  • Store away from incompatible materials such as oxidizing agents and strong acids.[4]

Disposal Plan

Proper disposal of this compound and its waste is critical for environmental and personal safety.

1. Waste Characterization:

  • Characterize the waste stream by identifying all chemical constituents and their approximate concentrations.[6]

2. Waste Segregation and Storage:

  • Collect waste in a designated, properly labeled, and sealed container.

  • Do not mix with incompatible waste streams.

3. Disposal Procedure:

  • Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office.[6]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[5]

  • Contaminated materials, such as gloves and lab coats, should also be disposed of as hazardous waste.[1][5]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_chem Handle Chemical prep_setup->handle_chem handle_exp Perform Experiment handle_chem->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon cleanup_waste Segregate & Store Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Bromophenyl)prop-2-yn-1-ol
Reactant of Route 2
Reactant of Route 2
3-(2-Bromophenyl)prop-2-yn-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.